4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGDDGUHUQQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362642 | |
| Record name | 4-(4-bromophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-58-1 | |
| Record name | 4′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50670-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-bromophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-bromo-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde: A Bifunctional Building Block for Advanced Synthesis
This guide provides an in-depth technical overview of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, a key intermediate in organic synthesis. We will explore its chemical identity, physicochemical properties, synthesis, reactivity, and critical applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this versatile molecule.
Core Identity and Molecular Architecture
This compound, identified by CAS Number 50670-58-1 , is a solid crystalline organic compound.[1][2][3] Its molecular structure is built upon a biphenyl scaffold, a motif that has garnered significant attention across various fields of chemistry for its structural rigidity and ability to orient substituents in well-defined spatial arrangements.[1] The molecule is strategically functionalized with a bromo group on one phenyl ring and an aldehyde group on the other, both at the para (4- and 4'-) positions.[4] This bifunctional nature endows the molecule with a unique and versatile reactivity profile, making it a highly valuable precursor for the synthesis of complex molecular architectures.[1]
The aldehyde group serves as a reactive handle for a multitude of transformations including nucleophilic additions, condensations, and oxidations/reductions.[4] Concurrently, the bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of extended aromatic systems. This dual reactivity allows for sequential, controlled modifications, positioning it as a cornerstone building block in multi-step synthetic campaigns.
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 50670-58-1 | [1][2][5] |
| Molecular Formula | C₁₃H₉BrO | [1][2][3] |
| Molecular Weight | 261.11 g/mol | [1][2] |
| IUPAC Name | 4'-(bromophenyl)benzaldehyde | [4][6] |
| InChI Key | AZDGDDGUHUQQMO-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Br | [3][4] |
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physical Properties
This compound is typically a light yellow to orange-yellow crystalline powder at room temperature.[7]
| Property | Value | Source(s) |
| Appearance | White to pale yellow crystalline solid | [6][7] |
| Melting Point | 135-140 °C | [3][4] |
| Boiling Point | 374.1 °C at 760 mmHg | [3] |
| Density | 1.430 g/cm³ | [3][4] |
| Flash Point | 100.7 °C | [3] |
| Polar Surface Area | 17.1 Ų | [8][9] |
Spectroscopic Data Analysis
Spectroscopic analysis confirms the structure and purity of the compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The highly deshielded aldehydic proton (CHO) should appear as a singlet around 9.9-10.1 ppm. The aromatic region, between 7.0 and 8.0 ppm, will display a complex pattern of doublets and triplets corresponding to the eight distinct protons on the biphenyl core.[1]
-
IR Spectroscopy : The infrared spectrum provides key information about the functional groups. A strong absorption band in the range of 1690-1715 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the aldehyde. Weaker C-H stretching bands for the aldehyde are expected around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, and a medium to strong C-Br stretch is found between 500-600 cm⁻¹.[1]
-
Mass Spectrometry : The mass spectrum will show a characteristic molecular ion peak ([M]⁺) as a doublet with nearly equal intensity at m/z 260 and 262. This pattern is the signature isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1] Further fragmentation of the biphenyl core can also be observed.[1]
Synthesis and Chemical Reactivity
The utility of this compound is rooted in its synthesis and subsequent reactivity.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most prominent and efficient method for synthesizing this and related biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[12][13]
To synthesize this compound, the typical reactants would be 4-bromobenzaldehyde and 4-bromophenylboronic acid, or alternatively, 4-formylphenylboronic acid and 1,4-dibromobenzene, with careful control of stoichiometry to favor the mono-coupled product. A general representation involves coupling an aryl bromide with a boronic acid.[10]
Caption: General scheme for Suzuki-Miyaura cross-coupling synthesis.
The reaction mechanism follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]
Key Reaction Pathways
The true power of this molecule lies in its capacity for divergent synthesis, where the two functional groups can be addressed independently.
Caption: Divergent synthetic pathways from the core molecule.
-
Reactivity of the Aldehyde : The aldehyde group is a versatile site for introducing new functionalities. It can be easily reduced to a primary alcohol, providing a new point for esterification or conversion to an alkyl halide.[1] It can also undergo condensation reactions with primary amines to form Schiff bases or participate in olefination reactions like the Wittig reaction to introduce carbon-carbon double bonds.[1]
-
Reactivity of the Bromine : The C-Br bond is the key to extending the molecular framework. It serves as an excellent handle for a second cross-coupling reaction, allowing for the synthesis of terphenyls and other complex, conjugated systems. This is particularly valuable in materials science for creating organic semiconductors and in medicinal chemistry for accessing novel chemical space.
Applications in Drug Discovery and Materials Science
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to present substituents in defined vectors, facilitating precise interactions with biological targets.[1]
-
Drug Discovery : this compound is an invaluable starting material for building libraries of compounds for high-throughput screening. The aldehyde can be converted into various functional groups to interact with a protein's active site, while the bromo-end can be modified to tune physicochemical properties like solubility and metabolic stability. This systematic approach accelerates the structure-activity relationship (SAR) studies crucial for drug development.
-
Materials Science : In materials science, this compound is a precursor for synthesizing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials.[4] The ability to construct extended π-conjugated systems through sequential cross-coupling reactions allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, which directly impacts device performance. For example, it can be used to create zinc quaterphenylterpyridine complexes for coordination chemistry applications.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of a biaryl compound, illustrating the type of reaction used to create the title compound. This procedure is adapted from established methods.[10][14]
Objective: To synthesize 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde from this compound and 4-methoxyphenylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)[14]
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc) for extraction
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup : To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.
-
Catalyst Addition : Add the palladium catalyst under a positive pressure of inert gas.
-
Heating : Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up : Once complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction : Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Remove the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the final product.
Safety and Handling
This compound is classified as harmful.[9]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[9]
-
Precautionary Measures : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][9] In case of exposure, seek immediate medical attention.[7]
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its bifunctional nature, predicated on the orthogonal reactivity of the aldehyde and bromide groups, provides chemists with a powerful tool for the efficient construction of complex molecules. Its central role in the synthesis of pharmaceuticals and advanced materials underscores its importance and guarantees its continued relevance in the field of organic chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to leverage its synthetic potential.
References
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- 9. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
An In-depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, a versatile bifunctional molecule pivotal in the fields of medicinal chemistry, organic synthesis, and materials science. We will delve into its chemical architecture, explore its synthesis and purification, detail its characteristic reactivity, and highlight its significant applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important chemical entity.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 50670-58-1, is a crystalline solid that can range in appearance from white to pale yellow.[1] Its molecular structure features a biphenyl backbone, which imparts a degree of rigidity, substituted with a bromine atom at the 4'-position and a formyl (aldehyde) group at the 4-position.[1] This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.
The strategic placement of an electrophilic aldehyde and a bromine atom, which is amenable to a variety of cross-coupling reactions, allows for sequential and site-selective modifications. This dual reactivity is the cornerstone of its utility in constructing complex molecular architectures.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 50670-58-1 | [1][2] |
| Molecular Formula | C₁₃H₉BrO | [1][2][3] |
| Molecular Weight | 261.11 g/mol | [1][2][3] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 55-59 °C | [1][4] |
| Boiling Point | ~335 °C | [5] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide. | [5] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
Synthesis and Purification
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[7]
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The typical synthetic route involves the coupling of 4-bromobenzaldehyde with 4-bromophenylboronic acid or vice versa, though the former is commonly cited. A general reaction scheme is depicted below:
Caption: General scheme for the Suzuki-Miyaura cross-coupling synthesis.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
4-bromobenzaldehyde
-
(4-bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6][8]
-
Triphenylphosphine (if using Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)[8]
-
Toluene
-
1-Propanol[8]
-
Water
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 eq), (4-bromophenyl)boronic acid (1.05 eq), and a suitable solvent such as 1-propanol.[8]
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.[8]
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (0.01 eq) and triphenylphosphine (0.04 eq), or Pd(PPh₃)₄ (0.03 eq)) and the base (e.g., a 2M aqueous solution of Na₂CO₃ (2.0 eq)).[8][9]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[1][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[9]
Chemical Reactivity and Key Transformations
The unique bifunctionality of this compound allows for a diverse range of chemical transformations at both the aldehyde and the aryl bromide positions.
Reactions of the Aldehyde Group
The aldehyde moiety is a versatile functional group that can undergo numerous reactions, including oxidation, reduction, and nucleophilic addition.
-
Wittig Reaction: This reaction is a powerful method for the formation of alkenes from aldehydes or ketones.[10] The reaction of this compound with a phosphonium ylide (Wittig reagent) yields a stilbene derivative, extending the conjugated π-system of the molecule.[11] This is particularly useful in the synthesis of organic electronic materials.
Caption: Wittig olefination of the aldehyde functionality.
-
Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines, also known as Schiff bases.[1] This reaction is fundamental in the synthesis of various ligands for metal complexes and in the construction of supramolecular assemblies.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (4'-bromo-[1,1'-biphenyl]-4-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).[1] This alcohol can serve as a precursor for further functionalization, such as esterification or conversion to an alkyl halide.
Reactions of the Aryl Bromide Group
The aryl bromide functionality is a key handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: Similar to its synthesis, the bromine atom can undergo a second Suzuki-Miyaura coupling with a different arylboronic acid. This allows for the synthesis of unsymmetrical terphenyl or more complex poly-aryl systems, which are of significant interest in materials science and as scaffolds in drug discovery.[6]
-
Other Cross-Coupling Reactions: The aryl bromide can also participate in other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Heck reaction (with alkenes), further expanding its synthetic utility.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (a singlet around 9.9-10.1 ppm) and a complex pattern of signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the two phenyl rings.[1]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[1] The monoisotopic mass of C₁₃H₉BrO is 259.9837 g/mol .[1][12] Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3]
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several areas of research and development.
Drug Discovery and Medicinal Chemistry
The biphenyl scaffold is considered a "privileged structure" in drug discovery due to its ability to mimic the side chains of amino acids and interact with biological targets.[1] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.[5] The aldehyde and bromide functionalities provide orthogonal handles for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug design.[13] For instance, it can be used in the synthesis of potential anti-cancer agents and other therapeutic compounds.[5]
Materials Science
The extended π-conjugated system of the biphenyl core, which can be further elongated through reactions at the aldehyde and bromide positions, makes this molecule a precursor for the synthesis of organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid generating dust.[14] In case of contact with eyes, rinse immediately with plenty of water.[14] If inhaled, move to fresh air.[15] Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[15][16]
Conclusion
This compound is a strategically important bifunctional molecule with significant applications in organic synthesis, medicinal chemistry, and materials science. Its well-defined reactivity at both the aldehyde and aryl bromide positions allows for the controlled and sequential introduction of molecular complexity. The robust synthetic routes to this compound, primarily through Suzuki-Miyaura cross-coupling, and its versatile chemical transformations make it an indispensable tool for researchers and scientists working at the forefront of chemical innovation. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel drugs and advanced materials.
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- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
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- 13. Drug Discovery and its Applications | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde molecular weight
An In-depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 50670-58-1) is a bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its rigid biphenyl scaffold, coupled with two distinct and strategically placed reactive handles—an aldehyde and an aryl bromide—makes it a versatile building block for the construction of complex molecular architectures. The biphenyl moiety is recognized as a "privileged scaffold" in drug discovery, capable of presenting substituents in defined spatial orientations for optimal interaction with biological targets. This guide provides a comprehensive technical overview of its core physicochemical properties, robust synthetic methodologies, detailed analytical characterization, and key applications, with a focus on its role in the development of pharmaceutical agents.
Core Physicochemical & Structural Properties
This compound is a solid crystalline compound whose fundamental properties are crucial for its handling, reaction setup, and purification.[1] The molecular structure features a biphenyl core with a bromine atom at the 4'-position and a formyl (aldehyde) group at the 4-position. This substitution pattern provides two orthogonal sites for chemical modification.
Quantitative Data Summary
A summary of the key physical and chemical properties is presented below. A notable discrepancy exists in the reported melting point, with values ranging from the low 80s to 140 °C.[2][3][4] This variation may be attributable to the presence of different crystalline polymorphs or varying levels of purity between commercial suppliers. Researchers should verify the melting point of their starting material as a preliminary purity check.
| Property | Value | Source(s) |
| CAS Number | 50670-58-1 | [1][3][5] |
| Molecular Formula | C₁₃H₉BrO | [1][3][5] |
| Molecular Weight | 261.11 g/mol | [5][6] |
| Monoisotopic Mass | 259.9837 g/mol | [6] |
| Appearance | Light yellow to orange crystalline powder | [2] |
| Melting Point | 135-140 °C; also reported as 80-85 °C | [2][3][4] |
| Boiling Point | 374.1 ± 25.0 °C (Predicted) | [4] |
| Density | 1.430 g/cm³ (Predicted) | [3][4] |
| Solubility | Soluble in ethanol, dichloromethane, DMSO | [2] |
| Topological Polar Surface Area | 17.1 Ų | [6] |
Synthesis of the Biphenyl Scaffold: The Suzuki-Miyaura Cross-Coupling
The construction of the core biphenyl structure is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is the preeminent method due to its high tolerance for functional groups, mild reaction conditions, and the commercial availability of a vast library of reactants.[7]
Rationale for Synthetic Strategy
The synthesis of this compound can be approached from two symmetric Suzuki coupling strategies. The choice between reacting 4-bromobenzaldehyde with 4-bromophenylboronic acid or, alternatively, 4-formylphenylboronic acid with 1,4-dibromobenzene depends on the commercial cost and availability of the starting materials. The procedure detailed here utilizes 4-bromobenzaldehyde and 4-bromophenylboronic acid, a common and cost-effective route. The use of a palladium acetate/triphenylphosphine catalyst system is a classic, robust choice that is less air-sensitive than pre-formed Pd(PPh₃)₄.[8][9]
Detailed Synthesis Protocol (Suzuki-Miyaura Coupling)
This protocol is adapted from a well-established procedure for synthesizing unsymmetrical biaryls.[8]
Materials:
-
4-Bromobenzaldehyde
-
4-Bromophenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1-Propanol
-
Ethyl Acetate
-
Hexanes
-
Methanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, charge 4-bromobenzaldehyde (1.0 equiv), 4-bromophenylboronic acid (1.05 equiv), and 1-propanol.
-
Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.
-
Catalyst & Base Addition: To the stirred solution, add palladium acetate (e.g., 0.01 equiv), triphenylphosphine (e.g., 0.03 equiv), and 2M aqueous sodium carbonate (e.g., 2.5 equiv).
-
Reaction: Heat the mixture to reflux (approx. 97 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde is consumed.[9]
-
Work-up: Cool the reaction to room temperature. Add deionized water and stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a hexanes/methanol solvent system to afford this compound as a pale yellow solid.[8]
Chemical Reactivity and Derivatization
The true synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde is a gateway to C-C and C-N bond formation, while the aryl bromide is primed for further metal-catalyzed cross-coupling reactions.
Reactions of the Aldehyde Group
The electrophilic aldehyde carbon is a target for a wide range of nucleophiles.
-
Reductive Amination: This powerful reaction converts the aldehyde into a secondary or tertiary amine in a one-pot procedure. It proceeds via the formation of an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could interfere with other functional groups.[10]
-
Wittig Reaction: For C-C double bond formation, the Wittig reaction is unparalleled. It involves the reaction of the aldehyde with a phosphorus ylide to form an alkene, with the concomitant formation of triphenylphosphine oxide.[11][12] This allows for the extension of the conjugated π-system, a valuable strategy in materials science.
Representative Protocol: Reductive Amination
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in DCE, add the amine (1.1 equiv).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization
A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly diagnostic. The aldehydic proton is the most deshielded, appearing as a sharp singlet around δ 10.0-10.1 ppm . The aromatic region (δ 7.5-8.0 ppm ) will show a set of four distinct doublets, characteristic of two para-substituted phenyl rings. The protons ortho to the aldehyde will appear as a doublet near δ 7.9-8.0 ppm, while the protons meta to the aldehyde will be a doublet near δ 7.8 ppm. Similarly, the protons on the bromo-substituted ring will appear as two distinct doublets.
-
¹³C NMR: The carbonyl carbon will be a prominent signal in the downfield region, typically δ 190-192 ppm . The spectrum will also show signals for the six unique aromatic carbons, including the two quaternary carbons where the rings are joined.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion: Under Electron Ionization (EI), the mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Expect to see intense peaks at m/z 260 ([M]⁺) and m/z 262 ([M+2]⁺).
-
Key Fragments: The primary fragmentation pathway involves the cleavage of the C-Br bond, which is relatively weak.[13] This will result in a base peak at m/z 181 , corresponding to the [M-Br]⁺ fragment (biphenyl-4-carbaldehyde cation). Another significant fragment can arise from the loss of the formyl radical (•CHO), leading to a peak at m/z 231/233 .[14]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of the compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ensures ionization for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | 50% B to 95% B over 20 minutes | A gradient is necessary to elute the relatively nonpolar compound. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The conjugated biphenyl system provides a strong chromophore. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Applications in Drug Discovery
The primary application of this compound in drug development is as a key intermediate in the synthesis of Angiotensin II receptor blockers (ARBs), commonly known as "sartans".[15][16][17] Molecules like Telmisartan utilize a complex substituted biphenyl core, and this aldehyde provides a perfect starting point. The aldehyde can be converted to a hydroxymethyl or aminomethyl group, which is then used to alkylate a heterocyclic core (like a benzimidazole), while the bromo-position can be further functionalized, often to install the characteristic tetrazole or carboxylic acid group required for receptor binding.[15]
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
GHS Hazard Statements:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18][19]
-
P270: Do not eat, drink or smoke when using this product.[18][19]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[18][19]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[20]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]
-
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]
- 16. Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. chemsafetypro.com [chemsafetypro.com]
- 20. chem-space.com [chem-space.com]
An In-depth Technical Guide to the Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is a key bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals, functional materials, and other complex organic structures.[1] Its biphenyl framework, coupled with the orthogonal reactivity of the bromo and aldehyde functionalities, makes it a versatile intermediate for a diverse range of chemical transformations.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a strong emphasis on the Suzuki-Miyaura cross-coupling reaction. Alternative strategies, including formylation of a biphenyl precursor and oxidation of the corresponding alcohol, are also discussed. Each section delves into the mechanistic underpinnings, provides detailed experimental protocols, and offers insights into the rationale behind procedural choices, thereby equipping researchers with the knowledge to confidently synthesize and utilize this important molecule.
Introduction: The Significance of this compound
The unique molecular architecture of this compound, featuring a bromine atom and an aldehyde group at opposite ends of a biphenyl scaffold, imparts a dual reactivity that is highly sought after in organic synthesis. The aldehyde group serves as a handle for various transformations such as nucleophilic additions, condensations (e.g., Schiff base formation), and oxidations/reductions, allowing for the construction of diverse molecular extensions.[1] Simultaneously, the carbon-bromine bond provides a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the formation of more complex poly-aromatic systems.[1] This versatility makes it an invaluable precursor in the development of new chemical entities with potential applications in medicinal chemistry and materials science.
Primary Synthesis Route: The Suzuki-Miyaura Cross-Coupling Reaction
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction offers high yields, mild reaction conditions, and a broad tolerance for various functional groups. The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (e.g., 4-formylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Scalable Synthesis
The following protocol is adapted from a robust and scalable procedure published in Organic Syntheses, which provides a reliable method for producing 4-biphenylcarboxaldehyde and can be directly applied to the synthesis of the title compound with the appropriate starting materials.[2] This procedure highlights the practical aspects of setting up, running, and working up a Suzuki coupling reaction.
Reactants:
-
4-Bromobenzaldehyde
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 4-bromobenzaldehyde (1.0 equiv), 4-formylphenylboronic acid (1.05 equiv), and 1-propanol. Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.[2]
-
Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), a 2 M aqueous solution of sodium carbonate (1.20 equiv), and deionized water.[2]
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR by observing the disappearance of the starting materials. The reaction is typically complete within 45 minutes to an hour.[2]
-
Workup: After the reaction is complete, remove the heat source and add water to the hot mixture. Allow the mixture to cool to room temperature while stirring. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[2]
-
Purification: Combine the organic layers and wash with aqueous sodium bicarbonate solution followed by brine. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/hexanes, to afford pale yellow crystals of this compound.[2] On a smaller scale, flash chromatography using a hexanes/ethyl acetate gradient is also an effective purification method.[2]
Expected Yield: This modified Suzuki coupling procedure is highly efficient, with reported yields for analogous biphenylcarboxaldehydes in the range of 86-96%.[2]
Causality in Experimental Choices
-
Catalyst System: The combination of palladium(II) acetate and triphenylphosphine generates the active Pd(0)(PPh₃)₄ catalyst in situ. While pre-formed Pd(0) catalysts can be used, this in situ generation is often more convenient and cost-effective. The phosphine ligand stabilizes the palladium center and influences the rate and efficiency of the catalytic cycle.
-
Base: The base (sodium carbonate) plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.
-
Solvent System: The use of a biphasic solvent system (1-propanol and water) is common in Suzuki couplings. The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase contains the base and the boronic acid salt. This biphasic nature facilitates the separation of the product during workup.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black. Therefore, conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial for achieving high yields.[3]
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | In situ generation of active Pd(0) catalyst.[2] |
| Base | Na₂CO₃ (aqueous) | Activates the boronic acid for transmetalation.[2] |
| Solvent | 1-Propanol / Water | Biphasic system for reactant solubility and ease of workup.[2] |
| Atmosphere | Nitrogen | Prevents oxidation and deactivation of the Pd(0) catalyst.[3] |
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is the most direct and widely used method, other synthetic strategies can be employed to access this compound. These routes may be advantageous in specific contexts, such as the availability of starting materials or the need to avoid certain reagents.
Formylation of 4-Bromobiphenyl
This approach involves the introduction of the aldehyde group onto a pre-formed 4-bromobiphenyl backbone. Electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, are suitable for this transformation.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. The regioselectivity of the formylation on 4-bromobiphenyl would favor the para position on the unsubstituted ring due to steric hindrance and the directing effects of the phenyl substituent.
-
Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid under pressure, with a catalyst such as aluminum chloride-cuprous chloride. This reaction is generally applicable to alkylbenzenes and may be suitable for 4-bromobiphenyl.
The primary challenge with these formylation methods is controlling the regioselectivity to ensure the aldehyde group is introduced at the desired 4-position of the second phenyl ring.
Oxidation of (4'-Bromo-[1,1'-biphenyl]-4-yl)methanol
This two-step approach involves first synthesizing the corresponding alcohol, (4'-bromo-[1,1'-biphenyl]-4-yl)methanol, and then oxidizing it to the desired aldehyde. The precursor alcohol can be prepared via a Suzuki coupling between 4-bromophenylboronic acid and (4-bromophenyl)methanol or through the reduction of a corresponding carboxylic acid or ester.
The subsequent oxidation of the benzylic alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes under neutral conditions at room temperature.[4][5] The reaction is typically fast and clean, with a straightforward workup.[5]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. Swern oxidations are performed at low temperatures (typically -78 °C) and are known for their high yields and compatibility with a wide range of functional groups.
Experimental Protocol: Dess-Martin Oxidation of a Benzylic Alcohol
The following is a general procedure for the Dess-Martin oxidation of a primary benzylic alcohol to the corresponding aldehyde.
Reactants:
-
(4'-Bromo-[1,1'-biphenyl]-4-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Reaction Setup: Dissolve the (4'-bromo-[1,1'-biphenyl]-4-yl)methanol (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.[4]
-
Oxidant Addition: Add Dess-Martin Periodinane (1.1-1.5 equiv) to the solution in one portion.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash chromatography on silica gel or by recrystallization.[7][8]
| Synthesis Route | Key Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Pd catalyst, Base | High yield, high functional group tolerance, direct C-C bond formation.[2] | Cost of palladium catalyst, sensitivity of catalyst to air.[3] |
| Formylation | 4-Bromobiphenyl, POCl₃/DMF (Vilsmeier-Haack) | Utilizes a readily available starting material. | Potential for regioselectivity issues, harsh reagents. |
| Oxidation | (4'-Bromo-[1,1'-biphenyl]-4-yl)methanol, DMP or DMSO/(COCl)₂ | Mild and selective oxidation conditions.[4][5] | Requires a two-step synthesis from the biphenyl core. |
Other Potential Synthetic Approaches
Other modern cross-coupling reactions could also be adapted for the synthesis of this compound, although they are less commonly reported for this specific target.
-
Heck Coupling: The palladium-catalyzed reaction of an aryl halide with an alkene could potentially be used, for example, by coupling 4-bromobenzaldehyde with a styrene derivative, followed by further functional group manipulation.[9][10]
-
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[11][12] It offers a powerful alternative to the Suzuki coupling, particularly for certain substrate combinations.
Purification and Characterization
Regardless of the synthetic route chosen, proper purification and characterization of the final product are essential to ensure its suitability for subsequent applications.
-
Purification: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[7][8] A common solvent system for recrystallization is a mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is less soluble (e.g., hexanes, water).[7] Column chromatography on silica gel is also a standard technique for purification, especially for smaller scale reactions or for removing closely related impurities.[2]
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic signals for the aldehyde proton (~10 ppm) and the aromatic protons in the biphenyl system.[2]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a bromine-containing molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a strong absorption band for the aldehyde carbonyl group (around 1700 cm⁻¹).[2]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Conclusion
The synthesis of this compound is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction, which offers a direct, high-yielding, and versatile route. The detailed protocol provided in this guide, adapted from a reliable source, serves as a solid foundation for researchers. Alternative strategies, such as the formylation of 4-bromobiphenyl or the oxidation of the corresponding alcohol, provide valuable options depending on the specific experimental constraints. A thorough understanding of the underlying mechanisms and the rationale for the choice of reagents and conditions is paramount for successful synthesis, optimization, and troubleshooting. This guide aims to provide that in-depth understanding, empowering scientists in their pursuit of novel molecular discovery.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Purification [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Heck Reaction [organic-chemistry.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Mass Spectrometry of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (CAS 50670-58-1), a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization, purity assessment, and structural elucidation. We will delve into the principles of its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.
Introduction: The Analytical Significance of this compound
This compound, with a molecular formula of C₁₃H₉BrO and a monoisotopic mass of approximately 259.9837 Da, is a bifunctional molecule featuring a stable biphenyl core, a reactive aldehyde group, and a bromine atom.[1][2] This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties.
The accurate mass determination and structural confirmation of this compound and its derivatives are paramount for ensuring the integrity of synthetic pathways and the quality of final products. Mass spectrometry stands as an indispensable tool for this purpose, offering high sensitivity, specificity, and the ability to probe molecular structure through controlled fragmentation. This guide will focus on the two most common ionization techniques employed for the analysis of such compounds: Electron Ionization (EI) and Electrospray Ionization (ESI).
Foundational Mass Spectrometric Characteristics
The initial step in the mass spectrometric analysis of this compound is the generation of a molecular ion or a pseudomolecular ion, depending on the ionization technique. The presence of a bromine atom is a key distinguishing feature in the mass spectrum, as it consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in a characteristic isotopic pattern for all bromine-containing ions, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).
Table 1: Predicted Key Ions for this compound
| Ion/Fragment | Predicted m/z | Description |
| [M]⁺• | 260/262 | Molecular ion radical (Observed in EI-MS) |
| [M+H]⁺ | 261/263 | Protonated molecule (Observed in positive ESI-MS) |
| [M+Na]⁺ | 283/285 | Sodium adduct (Common in ESI-MS) |
| [M-H]⁻ | 259/261 | Deprotonated molecule (Observed in negative ESI-MS) |
Data predicted based on the molecular formula and common ionization behaviors.[1]
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a highly energetic technique that provides extensive fragmentation, yielding a detailed molecular fingerprint. This is particularly well-suited for the analysis of thermally stable and relatively volatile compounds like this compound, often in conjunction with Gas Chromatography (GC-MS).
Predicted Fragmentation Pathways under EI
The fragmentation of this compound under EI conditions is anticipated to be driven by the energetic instability of the molecular ion and the inherent structural features of the molecule. The primary fragmentation events are predicted to be:
-
Cleavage of the Carbon-Bromine Bond: The C-Br bond is the weakest point in the biphenyl structure, and its cleavage is a highly favored fragmentation pathway.[4] This results in the loss of a bromine radical (•Br), leading to the formation of a stable [1,1'-biphenyl]-4-carbaldehyde cation at m/z 181. Due to the stability of the resulting cation, this is expected to be a very abundant, if not the base peak, in the spectrum.
-
Fragmentation of the Aldehyde Group: Aromatic aldehydes typically exhibit characteristic fragmentation patterns involving the carbonyl group.[5] We can anticipate two key fragmentation events:
-
Loss of a Hydrogen Radical (•H): Cleavage of the formyl C-H bond results in an [M-H]⁺ ion at m/z 259/261.
-
Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of a formyl radical, resulting in a 4-bromo-[1,1'-biphenyl] cation at m/z 231/233.
-
-
Further Fragmentation of the Biphenyl Core: The biphenyl cation formed after the loss of bromine can undergo further fragmentation, leading to smaller aromatic cations, though these are generally of lower abundance.
Figure 1: Predicted primary fragmentation pathways of this compound under Electron Ionization.
Experimental Protocol: GC-EI-MS
A self-validating GC-MS protocol is crucial for the reliable identification of this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a high-purity volatile solvent such as toluene or hexane.
-
Perform serial dilutions to create working standards in the desired concentration range (e.g., 1-100 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent with an EI source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
3. Data Analysis and Validation:
-
Confirm the retention time of the analyte by injecting a known standard.
-
Verify the presence of the characteristic isotopic pattern for bromine-containing fragments.
-
Compare the obtained fragmentation pattern with the predicted pathways and library spectra if available.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
ESI is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This makes it ideal for accurate molecular weight determination and for coupling with Liquid Chromatography (LC-MS), which is suitable for a wider range of compounds, including those that are not thermally stable or volatile.
Expected Ions and In-Source Phenomena
In positive ion mode ESI, this compound is expected to be readily protonated on the aldehyde oxygen, yielding the [M+H]⁺ ion at m/z 261/263. The formation of sodium adducts ([M+Na]⁺ at m/z 283/285) is also common, especially if sodium salts are present in the sample or mobile phase.
It is important to be aware of potential in-source reactions with aldehydes. For instance, when using methanol as a solvent, the formation of [M+15]⁺ ions has been reported for some aromatic aldehydes due to an in-source aldol-type reaction.[7] While not definitively reported for this specific compound, it is a possibility to consider during spectral interpretation.
In negative ion mode, the formation of the deprotonated molecule [M-H]⁻ at m/z 259/261 is possible, although the acidity of the aldehydic proton is low.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of the protonated molecule will differ from that of the radical cation produced in EI.
Figure 2: Plausible fragmentation pathways for the protonated molecule of this compound in ESI-MS/MS.
Plausible fragmentation pathways for the protonated molecule include the neutral loss of water (H₂O) or carbon monoxide (CO), which are common fragmentation channels for protonated aldehydes.[8]
Experimental Protocol: LC-ESI-MS/MS
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or a high-resolution instrument like a Q-TOF or Orbitrap.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be from 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 3500 V.
-
Nebulizer Pressure: 45 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
MS/MS Analysis: Use product ion scan mode to identify fragments of the [M+H]⁺ precursor ion. Optimize collision energy to achieve a rich fragmentation spectrum.
Figure 3: A typical experimental workflow for the LC-ESI-MS/MS analysis of this compound.
Conclusion: A Multi-faceted Analytical Approach
The mass spectrometric analysis of this compound requires a nuanced approach, leveraging the strengths of different ionization techniques. GC-EI-MS provides a robust method for identification based on a detailed fragmentation pattern, with the cleavage of the C-Br bond and fragmentation of the aldehyde group being the most prominent features. LC-ESI-MS/MS, on the other hand, offers a softer ionization method for accurate molecular weight determination and is amenable to a wider range of sample matrices. The use of tandem mass spectrometry in this case is essential for structural elucidation. By understanding the predicted fragmentation behaviors and employing validated experimental protocols, researchers can confidently characterize this important synthetic intermediate.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Synthetic Versatility and Physicochemical Profile of a Key Biphenyl Intermediate
An In-Depth Technical Guide to the Solubility of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde in Organic Solvents
This compound is a bifunctional organic compound of significant interest to researchers in drug discovery and materials science. Its rigid biphenyl scaffold provides a structurally well-defined core, while the aldehyde and bromo functionalities offer orthogonal handles for a wide array of synthetic transformations, including cross-coupling reactions, condensations, and reductions.[1] The utility of this molecule as a precursor for complex, multi-ring aromatic systems and biologically active compounds necessitates a thorough understanding of its physical properties, particularly its solubility in common organic solvents.[2]
This guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively published, this document synthesizes its known physicochemical properties with fundamental solubility principles to provide a robust predictive framework. Furthermore, a detailed, self-validating experimental protocol is presented to empower researchers to determine precise solubility values in solvent systems relevant to their work.
Molecular Profile and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is dictated by molecular structure, polarity, and intermolecular forces. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉BrO | [3][4] |
| Molecular Weight | 261.11 g/mol | [3][4][5] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Melting Point | 58-59°C or 80-85°C | [1][2] |
| Calculated LogP | ~4.5 - 4.73 | [3][4] |
| Polar Surface Area (TPSA) | 17.1 Ų | [3][4][5] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | [3] |
Expert Analysis of Properties:
-
High LogP (Lipophilicity): The calculated LogP value, significantly greater than 0, indicates that the molecule is substantially more soluble in nonpolar, lipophilic environments than in water. The large, nonpolar surface area of the two phenyl rings is the primary contributor to this characteristic.
-
Low Polarity: The Topological Polar Surface Area (TPSA) is relatively small, stemming solely from the carbonyl oxygen atom.[3] This further supports its affinity for solvents of low to moderate polarity. The molecule lacks hydrogen bond donors and possesses only a single acceptor site, limiting its ability to form the strong hydrogen bonds necessary for high solubility in protic solvents like water.[3][6]
-
Biphenyl Core: The parent compound, biphenyl, is known to be insoluble in water but soluble in a wide range of organic solvents.[7] The functional groups on this compound modify this behavior, but the fundamental biphenyl character dominates.
Based on this profile, the compound is predicted to be readily soluble in nonpolar and moderately polar aprotic solvents, with decreasing solubility as solvent polarity and hydrogen-bonding capacity increase.
Qualitative Solubility and Solvent Selection
Published information confirms the expected trend. This compound has been qualitatively described as soluble in the following organic solvents:
This information provides an excellent starting point for solvent selection in synthesis, purification, and analysis. For applications requiring high solubility, chlorinated solvents (like dichloromethane) and polar aprotic solvents (like DMSO) are logical first choices. Alcohols like ethanol are also effective, though solubility may be more temperature-dependent. Conversely, the compound is expected to have very low solubility in water and nonpolar aliphatic hydrocarbons.
The logical relationship between the molecule's properties and its expected solubility is illustrated in the diagram below.
Caption: Relationship between molecular properties and solubility.
Experimental Protocol for Quantitative Solubility Determination
The absence of published quantitative data necessitates a reliable experimental method to determine the solubility of this compound in specific solvents. The following protocol describes the isothermal equilibrium method, a robust and widely accepted technique.
Causality Behind Experimental Design: This method is chosen for its precision and basis in thermodynamic principles. By ensuring the system reaches equilibrium at a constant temperature, we obtain a true measure of the saturation solubility, which is a fundamental physical constant for that solute-solvent-temperature combination. The gravimetric finish is a direct and absolute measurement, minimizing the need for instrument calibration against a standard curve.
Experimental Workflow Diagram
Caption: Isothermal equilibrium solubility determination workflow.
Step-by-Step Methodology:
-
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Calibrated positive displacement pipette
-
Analytical balance (readable to at least 0.1 mg)
-
Centrifuge (optional)
-
Vacuum oven or nitrogen stream for evaporation
-
-
Protocol:
-
Step 1: Sample Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure undissolved solid remains at equilibrium. Add a precisely known volume of the chosen solvent (e.g., 2.00 mL).
-
Step 2: Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a period sufficient to reach equilibrium (a minimum of 24 hours is recommended; 48 hours is ideal to ensure equilibrium is reached).
-
Step 3: Phase Separation: After equilibration, remove the vial and allow the excess solid to settle by gravity for at least 2 hours in the same temperature-controlled environment. For very fine suspensions, centrifugation may be required to obtain a clear supernatant.
-
Step 4: Aliquot Withdrawal: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.000 mL) using a calibrated pipette. It is critical to avoid aspirating any solid particles.
-
Step 5: Solvent Removal: Transfer the aliquot to a pre-weighed vial. Gently evaporate the solvent to dryness. A stream of nitrogen or the use of a vacuum oven at a temperature well below the compound's melting point is recommended to avoid loss of analyte.
-
Step 6: Final Weighing: Once the solvent is fully removed, place the vial in a desiccator to cool and then weigh it on the analytical balance. The difference between this final mass and the initial vial mass is the mass of the dissolved solute.
-
Step 7: Calculation:
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)
-
Solubility (mol/L) = [Mass of residue (g) / Molecular Weight ( g/mol )] / Volume of aliquot (L)
-
-
-
Self-Validation and Trustworthiness:
-
Time to Equilibrium: To validate the 24-hour equilibration time, run parallel experiments and measure the solubility at different time points (e.g., 12, 24, 36, and 48 hours). The concentration should plateau, indicating that equilibrium has been reached.
-
Reproducibility: The experiment must be performed in triplicate to ensure the precision of the results. The relative standard deviation of the measurements should be less than 5%.
-
Mass Balance: Confirm that excess solid is present at the end of the experiment, validating that the measured concentration represents the saturation point.
-
Conclusion and Practical Recommendations
This compound is a lipophilic, sparingly polar molecule with demonstrated solubility in common organic solvents like dichloromethane, ethanol, and DMSO.[2] Its physicochemical profile strongly suggests good solubility in a broad range of nonpolar and polar aprotic solvents, and poor solubility in water.
For researchers requiring precise quantitative data for process optimization, reaction design, or formulation development, the isothermal equilibrium method detailed in this guide provides a reliable and scientifically sound approach. By understanding the molecular drivers of solubility and employing this robust experimental protocol, scientists and drug development professionals can effectively handle and utilize this versatile chemical intermediate.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. Biphenyl - Wikipedia [en.wikipedia.org]
- 8. keyorganics.net [keyorganics.net]
The Strategic Intermediate: A Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Introduction: The Biphenyl Moiety as a Privileged Scaffold
In the landscape of modern synthetic chemistry, certain molecular frameworks consistently emerge as cornerstones for innovation. The biphenyl structure is a quintessential example of such a "privileged scaffold."[1] Its inherent rigidity and well-defined three-dimensional geometry provide an ideal platform for the precise spatial orientation of functional groups, a critical feature for targeted interactions with biological macromolecules and for the construction of advanced materials. Within this important class of compounds, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde stands out as a particularly versatile and strategic intermediate. Its bifunctional nature, featuring a reactive bromine atom and a versatile aldehyde group at opposite ends of the biphenyl system, allows for orthogonal chemical modifications. This unique reactivity profile makes it an invaluable precursor in the fields of drug discovery, materials science, and organic synthesis. This guide provides an in-depth exploration of its historical context, synthesis, and key applications for researchers and professionals in the chemical sciences.
Historical Perspective: The Evolution of Biaryl Synthesis
While the precise first synthesis of this compound is not prominently documented, its history is intrinsically linked to the broader development of methods for constructing the crucial carbon-carbon bond between two aromatic rings. The journey to the efficient and versatile synthetic routes available today has been a long and pivotal one in organic chemistry.
Early methods for creating biaryl linkages were often harsh and lacked the selectivity required for complex molecules. The Ullmann reaction , first reported in 1901, utilized copper to couple two aryl halides, typically at very high temperatures.[2][3][4] While groundbreaking, this method was largely limited to the synthesis of symmetrical biphenyls and had a reputation for inconsistent yields.[2]
Another classical approach, the Gomberg-Bachmann reaction (1924), involves the coupling of an aryl diazonium salt with another aromatic compound.[5][6] This reaction proceeds through a radical mechanism and, while expanding the scope to unsymmetrical biphenyls, often resulted in low yields and a mixture of regioisomers.[5][6]
The landscape of biaryl synthesis was revolutionized with the advent of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , first published in 1979, has become the preeminent method for the synthesis of biphenyls and their derivatives.[7][8] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers mild reaction conditions, exceptional functional group tolerance, and high yields, making it the modern standard for constructing molecules like this compound.[7][8][9]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 50670-58-1 | [10][11][12] |
| Molecular Formula | C₁₃H₉BrO | [10][11][12] |
| Molecular Weight | 261.11 g/mol | [10][11][13] |
| Appearance | Light yellow to orange-yellow crystalline powder | |
| Melting Point | 135-140 °C | |
| Boiling Point | ~374 °C (Predicted) | |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and DMSO. |
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy : The proton NMR spectrum provides clear diagnostic signals. The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the aromatic rings, typically appearing as a singlet around 9.9-10.1 ppm.[1] The aromatic region, between 7.0 and 8.0 ppm, will display a set of doublets and multiplets corresponding to the protons on the two distinct phenyl rings.[1]
-
¹³C NMR Spectroscopy : The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon in the range of 190-192 ppm. The aromatic carbons will appear between approximately 120 and 150 ppm, with the carbon atom bonded to the bromine showing a signal at the lower end of this range due to the halogen's electronegativity.
-
Mass Spectrometry : This technique is used to confirm the molecular weight. The monoisotopic mass of C₁₃H₉BrO is 259.9837 g/mol .[1][13] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern, providing definitive confirmation of the presence of a single bromine atom.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde, typically found around 1700 cm⁻¹. Additional peaks corresponding to C-H stretching of the aromatic rings and C-Br stretching will also be present.
Modern Synthetic Protocols: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is the most efficient and widely employed method for synthesizing this compound. This reaction offers a direct and high-yielding route from commercially available starting materials.
Detailed Experimental Protocol
Causality: This protocol outlines a typical lab-scale synthesis. The choice of a palladium acetate/triphenylphosphine catalyst system is common and effective. 1-Propanol is selected as the solvent for its ability to dissolve the organic reactants while also being compatible with the aqueous base solution. The base is crucial for the transmetalation step in the catalytic cycle.
-
Reaction Setup : To a three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), (4-bromophenyl)boronic acid (1.05 eq), and 1-propanol.
-
Inert Atmosphere : Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition : Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Stir for 10 minutes. Then, add a 2M aqueous solution of sodium carbonate (2.5 eq).
-
Heating : Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.
Applications in Research and Development
The utility of this compound stems from the orthogonal reactivity of its two functional groups. The bromine atom serves as a handle for further cross-coupling reactions, allowing for the extension of the biphenyl system into terphenyls or more complex polyaromatic structures. The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including oxidation, reduction, olefination, and condensation reactions.
Pharmaceutical and Agrochemical Synthesis
The biphenyl scaffold is present in numerous biologically active compounds. This intermediate serves as a key building block for synthesizing complex molecules with potential therapeutic applications, including in oncology. The aldehyde can be converted into an amine via reductive amination or used to form Schiff bases, while the bromo group can be coupled with various boronic acids or other organometallic reagents to explore a wide chemical space for structure-activity relationship (SAR) studies.
Materials Science: Liquid Crystals and OLEDs
The rigid, rod-like structure of the biphenyl core makes it an ideal component for liquid crystals and organic light-emitting diodes (OLEDs).[14][15]
-
Liquid Crystals : By reacting the aldehyde group to introduce a flexible alkyl chain and converting the bromo group to a cyano or other polar group, calamitic (rod-shaped) liquid crystals can be synthesized.[15] These molecules have the ability to self-align and exhibit the mesophases necessary for display technologies.
-
OLED Materials : this compound is a precursor for synthesizing hole transport layer (HTL), electron transport layer (ETL), and emissive layer (EML) materials for OLEDs.[14] The biphenyl unit provides thermal stability, and the functional groups allow for the attachment of other moieties to fine-tune the electronic and photophysical properties of the final material, leading to more efficient and durable displays.[14]
Conclusion
This compound is more than just a chemical compound; it is a testament to the progress of synthetic organic chemistry and a powerful tool for innovation. Its history is rooted in the fundamental challenge of biaryl synthesis, a challenge that has been elegantly solved by modern cross-coupling reactions. For researchers in drug discovery and materials science, this molecule offers a reliable and versatile starting point for the creation of novel, high-value compounds. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in developing the next generation of pharmaceuticals and advanced materials.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. mycollegevcampus.com [mycollegevcampus.com]
- 7. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 8. news-medical.net [news-medical.net]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of a Bifunctional Building Block
An In-Depth Technical Guide to the Key Reactive Sites of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
This compound (CAS No. 50670-58-1) is a crystalline solid organic compound with the molecular formula C₁₃H₉BrO.[1][2][3][4] It belongs to the biphenyl class of compounds, a structural motif of significant interest in medicinal chemistry and materials science due to its rigid framework that can orient substituents in well-defined spatial arrangements.[2][5] The true synthetic value of this molecule, however, lies in its bifunctional nature. The strategic placement of a reactive aldehyde group and a versatile bromo substituent at opposite ends (the 4 and 4' positions) of the biphenyl backbone creates a powerful and versatile building block.[1][2]
This unique architecture allows for selective and sequential chemical modifications, enabling the construction of complex, non-symmetrical molecular architectures.[1] This guide provides an in-depth analysis of the two primary reactive sites of this compound: the electrophilic aldehyde carbon and the carbon-bromine bond, which is highly susceptible to transition metal-catalyzed cross-coupling reactions. We will explore the fundamental principles governing their reactivity, provide field-proven experimental protocols, and discuss how their orthogonal reactivity can be leveraged for advanced organic synthesis.
Caption: Molecular structure and key reactive zones of this compound.
Section 1: The Aldehyde Carbonyl: A Hub for Nucleophilic Addition and Functional Group Interconversion
The aldehyde group (-CHO) is one of the most fundamental functional groups in organic chemistry, and its reactivity is dominated by the electrophilicity of the carbonyl carbon. Due to the high electronegativity of the oxygen atom, the C=O bond is polarized, rendering the carbon atom electron-deficient and thus a prime target for nucleophiles.[6] This fundamental property allows the aldehyde in this compound to undergo a wide array of transformations.[1][7]
The most common and synthetically valuable reactions at this site include:
-
Nucleophilic Addition: The addition of nucleophiles like organometallic reagents (e.g., Grignards) or cyanide transforms the sp² hybridized carbonyl carbon into a new sp³ hybridized chiral center, if the R groups are not equivalent.[8][9]
-
Reduction to an Alcohol: The aldehyde is readily reduced to a primary alcohol, (4'-bromo-[1,1'-biphenyl]-4-yl)methanol, using standard reducing agents.[1] This transformation provides a new functional group that can be used for subsequent esterification or etherification reactions.[1]
-
Oxidation to a Carboxylic Acid: Strong oxidizing agents can convert the aldehyde into the corresponding carboxylic acid, 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid, offering another route for derivatization, such as amide bond formation.[1]
-
Condensation Reactions: Reaction with primary amines leads to the formation of Schiff bases (imines), which are important intermediates for creating extended π-conjugated systems or for reductive amination.[1]
-
Olefination Reactions: The Wittig reaction, using phosphonium ylides, can convert the carbonyl group into a carbon-carbon double bond, providing access to vinyl-biphenyl derivatives.[1]
Caption: Key transformations of the aldehyde group in this compound.
Experimental Protocol: Reduction of the Aldehyde Group
This protocol describes a standard laboratory procedure for the reduction of this compound to (4'-bromo-[1,1'-biphenyl]-4-yl)methanol. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent, highly selective for aldehydes and ketones, and will not affect the carbon-bromine bond, thus ensuring the integrity of the second reactive site.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reduction: While stirring, slowly add 0.15 g of sodium borohydride to the solution in small portions over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl to decompose the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid, (4'-bromo-[1,1'-biphenyl]-4-yl)methanol, can be further purified by recrystallization or column chromatography if necessary.
Section 2: The Carbon-Bromine Bond: A Gateway for Palladium-Catalyzed Cross-Coupling
The carbon-bromine (C-Br) bond on the aromatic ring is the second key reactive site. Aryl bromides are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds.[5] Among these, the Suzuki-Miyaura coupling reaction is arguably the most widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][10][11]
The C-Br bond in this compound is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that ultimately replaces the bromine atom with a new organic moiety derived from an organoboron compound.[11][12] This allows for the synthesis of complex terphenyl or other substituted biphenyl structures while leaving the aldehyde group untouched and available for subsequent transformations.[1]
The Suzuki-Miyaura Catalytic Cycle
The mechanism is a well-established, multi-step process:[11][12]
-
Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (R¹-Br), inserting itself into the C-Br bond to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound (R²-B(OH)₂) forms a borate complex, which then transfers its organic group (R²) to the palladium(II) center, displacing the bromide. The base is crucial for activating the boronic acid.[10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst, which re-enters the cycle.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Data Presentation: Suzuki-Miyaura Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions used for coupling aryl bromides like this compound.
| Component | Examples | Role in Reaction | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. | [10][13] |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃ | Stabilizes the Pd catalyst and influences its reactivity. | [10] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, KF | Activates the boronic acid for the transmetalation step. | [2][10][13] |
| Solvent | Toluene, Dioxane, 1-Propanol/Water, DMF | Solubilizes reactants and influences reaction rate and temperature. | [2][13] |
| Temperature | Room Temp to Reflux (70-110 °C) | Provides energy to overcome activation barriers. | [13][14] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., Toluene and Water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. Causality Note: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄) followed by the degassed solvent system (e.g., Toluene/H₂O).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired terphenyl or substituted biphenyl product.[15]
Section 3: Orthogonal Reactivity and Advanced Synthetic Strategy
The true power of this compound lies in the orthogonal reactivity of its two functional groups.[1] The reaction conditions required to modify the aldehyde (e.g., mild reduction with NaBH₄) are typically compatible with the C-Br bond, and conversely, the conditions for Suzuki coupling (Pd catalyst, base, heat) do not affect the aldehyde. This allows for a planned, stepwise synthesis of highly complex molecules.
A synthetic chemist can choose which site to react first based on the overall strategy and the compatibility of subsequent reagents with the functional groups present. For example, one could first build a complex terphenyl backbone via Suzuki coupling and then use the aldehyde as a handle for further functionalization, such as linking it to another molecule or polymer.
Caption: A workflow showing the selective, sequential modification of the two key reactive sites.
Conclusion
This compound is far more than a simple aromatic compound; it is a strategically designed synthetic intermediate that offers two distinct and orthogonally reactive sites. The aldehyde group serves as a versatile handle for nucleophilic additions and functional group interconversions, while the carbon-bromine bond is an ideal anchor point for constructing larger, conjugated systems via modern cross-coupling chemistry. This dual reactivity makes it an invaluable tool for researchers, scientists, and drug development professionals, enabling the efficient and controlled synthesis of complex molecular targets ranging from novel pharmaceuticals to advanced organic materials. A thorough understanding of the reactivity at each site is paramount to leveraging its full synthetic potential.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buy this compound | 50670-58-1 [smolecule.com]
- 8. Nucleophilic addition | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Liquid Crystal Precursors from 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Abstract
This technical guide provides researchers, scientists, and professionals in drug development and materials science with a comprehensive overview and detailed protocols for the synthesis of liquid crystal (LC) precursors starting from 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. This versatile starting material possesses two key functional handles: a bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and a carbaldehyde group, amenable to a variety of transformations. We will explore the strategic application of Suzuki-Miyaura coupling, Wittig reactions, Schiff base formation, and esterification to construct diverse calamitic (rod-shaped) liquid crystal architectures. The causality behind experimental choices, self-validating protocols, and authoritative citations are integrated throughout to ensure scientific integrity and practical utility.
Introduction: The Biphenyl Scaffold and the Strategic Starting Material
The biphenyl unit is a foundational structural motif in the design of thermotropic liquid crystals. Its rigid, linear geometry contributes to the anisotropic molecular shape necessary for the formation of mesophases.[1][2] The 4,4'-disubstituted pattern allows for the extension of the molecular structure to enhance the aspect ratio, a critical factor influencing the stability and temperature range of liquid crystalline phases.[3]
This compound is an excellent starting material for the synthesis of a wide array of liquid crystal precursors. The bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling, enabling the construction of terphenyl and higher poly-aryl systems.[4][5] Concurrently, the aldehyde functionality provides a gateway to introduce various linking groups and terminal chains, such as alkenes (via Wittig reaction), imines (Schiff bases), and esters (via oxidation and esterification), which significantly influence the final mesomorphic properties.[3][6][7] This dual reactivity allows for a modular and convergent approach to novel liquid crystal synthesis.
Elongation of the Rigid Core: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing bi-aryl and poly-aryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[4][8] For the synthesis of liquid crystals, this reaction is invaluable for extending the rigid core of the mesogen, which generally increases the clearing point (the temperature of transition from the liquid crystal phase to the isotropic liquid phase).[9]
Starting with this compound, the bromine atom can be coupled with a variety of arylboronic acids to synthesize terphenyl aldehydes, which are themselves advanced LC precursors.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the biphenyl starting material.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond of the terphenyl product and regenerating the Pd(0) catalyst.[10]
A base is crucial for the transmetalation step, activating the boronic acid component. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like protodeboronation.[8]
Experimental Protocol: Synthesis of 4''-Alkyl-[1,1':4',1''-terphenyl]-4-carbaldehyde
This protocol describes the coupling of this compound with 4-alkylphenylboronic acid.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 261.12 | 10.0 | 1.0 |
| 4-Alkylphenylboronic acid | Varies | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 30.0 | 3.0 |
| Toluene | - | 100 mL | - |
| Ethanol | - | 25 mL | - |
| Water | - | 25 mL | - |
Procedure
-
To a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add this compound (10.0 mmol), 4-alkylphenylboronic acid (12.0 mmol), and sodium carbonate (30.0 mmol).
-
Add the solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).
-
Bubble nitrogen gas through the stirred mixture for 30 minutes to degas the solution.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.3 mmol), to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure terphenyl carbaldehyde.
Visualization of the Synthetic Pathway
Caption: Suzuki-Miyaura coupling pathway.
Functionalization of the Aldehyde Group
The aldehyde group is a versatile functional group that can be transformed into a variety of moieties to tune the electronic and structural properties of the liquid crystal molecule.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[11][12] In liquid crystal synthesis, this reaction can be used to introduce a vinyl (-CH=CH-) linkage, which can extend the rigid core or serve as a polymerizable group for the formation of side-chain liquid crystal polymers.[7] The reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium salt and a strong base, leads to the formation of an alkene and a phosphine oxide byproduct.[13]
This protocol details the reaction of this compound with benzyltriphenylphosphonium chloride to form a stilbene derivative.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Benzyltriphenylphosphonium chloride | 388.88 | 11.0 | 1.1 |
| Sodium Methoxide (NaOMe) | 54.02 | 12.0 | 1.2 |
| This compound | 261.12 | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
Procedure
-
In a dry 250 mL three-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (11.0 mmol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium methoxide (12.0 mmol) portion-wise to the stirred suspension. A deep orange or red color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve this compound (10.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography or recrystallization (e.g., from ethanol) to obtain the pure product.
Caption: Wittig reaction pathway.
Schiff Base (Imine) Formation
The formation of a Schiff base, or imine (-CH=N-), by the condensation of an aldehyde with a primary amine is a classic and straightforward method for synthesizing mesogenic compounds.[14] The resulting imine linkage extends the molecular conjugation and maintains the linearity of the molecule, favoring liquid crystalline behavior.[3]
This protocol describes the condensation of this compound with 4-alkoxyaniline.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 261.12 | 10.0 | 1.0 |
| 4-Alkoxyaniline | Varies | 10.0 | 1.0 |
| Absolute Ethanol | - | 100 mL | - |
| Glacial Acetic Acid (catalyst) | - | 2-3 drops | - |
Procedure
-
Dissolve this compound (10.0 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask, heating gently if necessary.
-
In a separate beaker, dissolve 4-alkoxyaniline (10.0 mmol) in 50 mL of absolute ethanol.
-
Add the aniline solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. The product often precipitates from the solution upon cooling.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.
Oxidation and Esterification
Biphenyl esters are another important class of liquid crystals.[6][15] The synthesis involves a two-step process starting from the aldehyde: first, oxidation to the corresponding carboxylic acid, and second, esterification with a phenol or alcohol.
A common and effective method for oxidizing aldehydes to carboxylic acids is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt.
Protocol: Pinnick Oxidation
-
Dissolve this compound (10.0 mmol) in 100 mL of tert-butanol and 25 mL of water.
-
Add 2-methyl-2-butene (30.0 mmol) as a chlorine scavenger.
-
In a separate beaker, prepare a solution of sodium chlorite (15.0 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 15.0 mmol) in 30 mL of water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the mixture for 6-8 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent to yield the carboxylic acid, which can be purified by recrystallization.
The resulting carboxylic acid can be esterified with a substituted phenol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Protocol: DCC/DMAP Esterification
-
In a dry flask under nitrogen, dissolve 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid (10.0 mmol), the desired 4-substituted phenol (11.0 mmol), and DMAP (1.0 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (11.0 mmol) in 20 mL of anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Caption: Oxidation and esterification sequence.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a diverse range of liquid crystal precursors. By strategically employing well-established organic transformations at its two distinct functional sites, researchers can systematically build and modify molecular architectures to achieve desired mesomorphic properties. The palladium-catalyzed Suzuki-Miyaura coupling allows for the facile extension of the rigid aromatic core, while transformations of the aldehyde group—including Wittig olefination, Schiff base condensation, and oxidation followed by esterification—provide a rich toolbox for introducing various linking and terminal groups. The protocols and rationales presented in this guide offer a solid foundation for the exploration and development of novel liquid crystalline materials.
References
- 1. Systematic investigation on unsymmetrical mesogenic cyanobiphenyl dimers towards optical storage devices: synthesis, mesomorphic, photo switching and ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00421G [pubs.rsc.org]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4136053A - Biphenyl esters and liquid crystalline mixtures comprising them - Google Patents [patents.google.com]
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde as a building block for pharmaceuticals
An In-Depth Guide to 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde: A Cornerstone Building Block in Modern Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Bifunctional Reagent
In the landscape of medicinal chemistry and drug development, the biphenyl moiety is a privileged scaffold, prized for its structural rigidity and ability to orient substituents in precise spatial arrangements for optimal interaction with biological targets.[1] this compound (CAS: 50670-58-1) is a crystalline solid that masterfully embodies this principle.[1] It is a bifunctional building block of immense strategic value, featuring a bromine atom and an aldehyde group at opposite ends of a biphenyl core. This unique arrangement provides two distinct points for chemical modification: the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the aldehyde group is amenable to a wide range of classical transformations.[1] This dual reactivity profile makes it an indispensable precursor in the synthesis of numerous high-value active pharmaceutical ingredients (APIs), most notably the "sartan" class of angiotensin II receptor blockers.
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, core applications in drug synthesis, and field-proven protocols for its use.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 50670-58-1 | [2][3][4][5][6] |
| Molecular Formula | C₁₃H₉BrO | [2][3][4][5][7] |
| Molecular Weight | 261.11 g/mol | [2][7] |
| Appearance | Light yellow to orange-yellow crystalline powder | [8] |
| Melting Point | 135-140 °C | [3] |
| Boiling Point | ~374.1 °C at 760 mmHg | [3] |
| Topological Polar Surface Area | 17.1 Ų | [3][7] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and DMSO. |[8] |
Safety and Handling Profile
This compound is considered hazardous and requires careful handling in a well-ventilated area, such as a chemical fume hood.[9][10]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[7][9]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2][9][10] Avoid breathing dust and ensure thorough washing after handling.[2][9] In case of accidental contact or inhalation, move to fresh air and seek medical attention.[9][10]
Core Application: Synthesis of Angiotensin II Receptor Blockers (ARBs)
The "sartan" family of drugs are nonpeptide angiotensin II receptor antagonists used to treat hypertension and related cardiovascular conditions.[11][12][13] A key structural feature of many sartans is a functionalized biphenyl core, and this compound and its derivatives are central to constructing this framework.[14][15]
Workflow for "Sartan" Synthesis
The general strategy involves using the biphenyl carbaldehyde as a scaffold. The aldehyde is typically reduced to a primary alcohol and converted to a leaving group (e.g., a bromomethyl group), which is then used to alkylate a heterocyclic moiety. The other end of the molecule is elaborated to introduce the acidic group characteristic of this drug class.
Caption: General synthetic workflow for ARB synthesis.
Case Study: Pathway to Telmisartan
Telmisartan features a complex bis-benzimidazole heterocycle attached to a biphenyl methyl group.[16] While many routes exist, a convergent approach often involves a Suzuki coupling to form the central biphenyl structure.[11][16] An intermediate like 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde, synthesized via Suzuki coupling, is a key precursor.[11] This highlights the strategy of forming the biphenyl carbaldehyde core first, which is then elaborated.
Case Study: Pathway to Losartan
The synthesis of Losartan also critically relies on the formation of a biphenyl intermediate.[14][15][17] A common strategy involves the Suzuki-Miyaura coupling of 2-bromobenzonitrile with a suitable phenylboronic acid to create the biphenyl scaffold.[14] The resulting methyl group on the biphenyl is then brominated to form an intermediate like 2-(4'-bromomethylphenyl)benzonitrile, which serves a similar role to derivatives of our title compound.[18] This intermediate is used to alkylate the imidazole portion of the drug, demonstrating the recurring theme of biphenyl formation followed by functionalization.[18][19]
Key Methodologies and Protocols
The true utility of this compound is realized through its application in robust and scalable chemical reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone transformation for this building block, enabling the formation of carbon-carbon bonds to create more complex tri- and poly-aromatic systems.[1][20][21][22] The bromine atom on the biphenyl serves as the electrophilic partner.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of a Terphenyl Aldehyde
This protocol details a representative Suzuki-Miyaura coupling using this compound and phenylboronic acid.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[20]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[20] Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[20][23]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[20]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[24]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired terphenyl product.
Protocol 2: Reduction of the Aldehyde Moiety
The aldehyde group is a key site for molecular elaboration.[1] A common and critical transformation is its reduction to a primary alcohol, which can then be converted into a leaving group for subsequent alkylation reactions.
Table 2: Common Conditions for Aldehyde Reduction
| Reagent | Solvent(s) | Temperature | Typical Time |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF | 0 °C to Room Temp. | 1-3 hours |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF, Diethyl Ether | 0 °C to Room Temp. | 1-4 hours |
Experimental Protocol: Synthesis of (4'-bromo-[1,1'-biphenyl]-4-yl)methanol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of THF and ethanol (1:1).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, controlling the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude alcohol, which can be purified by crystallization or chromatography.
-
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its bifunctional nature allows for orthogonal chemical modifications, providing a reliable and versatile platform for constructing the complex biphenyl cores found in a multitude of modern pharmaceuticals. The robust and well-documented protocols associated with its use, particularly the Suzuki-Miyaura coupling, empower researchers and drug development professionals to efficiently access novel chemical matter and streamline the synthesis of life-saving medicines like Telmisartan and Losartan. As drug discovery continues to evolve, the demand for such powerful and adaptable building blocks will undoubtedly grow, cementing the role of this compound in the pharmaceutical synthesis landscape.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [chemicalbook.com]
- 5. 50670-58-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 12. grokipedia.com [grokipedia.com]
- 13. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rjpbcs.com [rjpbcs.com]
- 17. moodle2.units.it [moodle2.units.it]
- 18. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 19. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. nbinno.com [nbinno.com]
- 22. ocf.berkeley.edu [ocf.berkeley.edu]
- 23. mdpi.com [mdpi.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of 4-Bromo-4'-(alkenyl)-1,1'-biphenyl Derivatives via the Wittig Reaction
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel stilbene-like compounds derived from 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde using the Wittig reaction. Biphenyl moieties are privileged structures in medicinal chemistry, and their functionalization into vinyl-bridged analogues offers a pathway to new chemical entities with potential therapeutic applications.[1][2][3][4] This document outlines the mechanistic rationale, step-by-step experimental procedures, data interpretation, and troubleshooting for this specific olefination, tailored for professionals in organic synthesis and drug discovery.
Introduction: The Strategic Importance of Biphenyl Olefination
The biphenyl scaffold is a cornerstone in modern drug design, present in a wide array of approved pharmaceuticals.[3][4] Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The conversion of the aldehyde functionality in this compound to an alkene via the Wittig reaction is a strategically significant transformation.[5][6] This olefination introduces a vinyl linkage, extending the conjugation of the system and providing a versatile handle for further synthetic modifications. The resulting 4-bromo-4'-(alkenyl)-1,1'-biphenyl derivatives are valuable intermediates for creating complex molecules with potential applications in oncology, inflammation, and infectious diseases.[2][3]
The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphorus ylides.[7][8][9] Its reliability and tolerance of a broad range of functional groups make it an indispensable tool in organic synthesis.[5][10]
Mechanism and Rationale
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to an aldehyde or ketone.[9][11] This is followed by a series of transformations culminating in the formation of an alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9][12]
The reaction can be dissected into two primary stages:
-
Ylide Formation: A phosphonium salt, typically prepared from the SN2 reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form the corresponding phosphorus ylide.[10][13]
-
Olefination: The ylide attacks the carbonyl carbon of the aldehyde, leading to a betaine or, more commonly accepted, directly to a four-membered oxaphosphetane intermediate through a [2+2] cycloaddition.[8][11][14] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide.[15]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides (bearing alkyl or hydrogen substituents) typically favor the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) predominantly yield (E)-alkenes.[8][14] For the reaction with an aromatic aldehyde like this compound, a semi-stabilized ylide (e.g., from a benzyl halide) will often result in a mixture of (E) and (Z) isomers, with the (E)-isomer generally being the major product under thermodynamic control.[5]
Diagram 1: Wittig Reaction Mechanism
Caption: A simplified workflow of the Wittig reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative stilbene derivative, 4-bromo-4'-(prop-1-en-1-yl)-1,1'-biphenyl, from this compound and the ylide derived from ethyltriphenylphosphonium bromide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) |
| This compound | 50548-59-9 | 261.12 | 1.0 g (3.83 mmol) |
| Ethyltriphenylphosphonium bromide | 1530-32-1 | 371.26 | 1.56 g (4.21 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.17 g (4.21 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For workup |
| Saturated Ammonium Chloride (aq.) | 12125-02-9 | 53.49 | For workup |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
| Hexanes | 110-54-3 | 86.18 | For chromatography |
| Ethyl Acetate | 141-78-6 | 88.11 | For chromatography |
Step-by-Step Protocol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Anhydrous solvents are required.
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.56 g, 4.21 mmol).
-
Add anhydrous THF (30 mL) to the flask.
-
Carefully add sodium hydride (0.17 g of 60% dispersion, 4.21 mmol) portion-wise to the stirred suspension at room temperature.
-
The mixture will turn a characteristic orange-red color, indicating the formation of the ylide.
-
Stir the suspension at room temperature for 1 hour under a nitrogen atmosphere.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 g, 3.83 mmol) in anhydrous THF (20 mL).
-
Slowly add the aldehyde solution to the ylide suspension at room temperature via a syringe or dropping funnel over 15 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Reaction Workup and Product Isolation:
-
Quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[16]
-
-
Purification:
-
The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purify the crude material by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. The less polar alkene product will elute before the more polar triphenylphosphine oxide.
-
Combine the fractions containing the product and evaporate the solvent to yield the purified 4-bromo-4'-(prop-1-en-1-yl)-1,1'-biphenyl.
-
Diagram 2: Experimental Workflow
Caption: A flowchart of the experimental procedure.
Data Interpretation and Characterization
The synthesized 4-bromo-4'-(alkenyl)-1,1'-biphenyl derivative should be characterized using standard spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals in the vinylic region (typically 5.5-7.5 ppm). The coupling constants of these protons can help determine the (E/Z) stereochemistry. Disappearance of the aldehydic proton signal (around 10 ppm). Aromatic protons of the biphenyl core will also be present. |
| ¹³C NMR | Appearance of new sp² carbon signals corresponding to the alkene. Disappearance of the aldehyde carbonyl carbon signal (around 190 ppm). |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product should be observed. The isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident. |
| IR Spec. | Disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹). Appearance of a C=C stretch for the newly formed alkene (around 1650-1600 cm⁻¹). |
| UV-Vis | The extended conjugation of the stilbene-like product compared to the starting aldehyde is expected to cause a bathochromic (red) shift in the maximum absorption wavelength.[17][18] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete ylide formation (inactive base, wet solvent).- Ylide decomposition.- Sterically hindered aldehyde or ylide. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Use a fresh, active base.- Add the aldehyde solution at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions. |
| Difficult separation from triphenylphosphine oxide | Co-elution during column chromatography. | - Optimize the solvent system for chromatography.- In some cases, the triphenylphosphine oxide can be precipitated from a non-polar solvent like hexanes or diethyl ether, although this may lead to co-precipitation of the product.[19] |
| Formation of unexpected byproducts | - Side reactions of the ylide (e.g., with air or moisture).- Aldehyde self-condensation (if basic conditions are too harsh). | - Maintain a strict inert atmosphere throughout the reaction.- Use a non-nucleophilic base if possible, or control the stoichiometry carefully. |
Conclusion
The Wittig reaction is a highly effective and versatile method for the synthesis of 4-bromo-4'-(alkenyl)-1,1'-biphenyl derivatives from this compound. This application note provides a robust protocol and the necessary technical insights for researchers to successfully perform this transformation. The resulting stilbene-like compounds are valuable building blocks for the development of novel therapeutics and functional materials.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Spectral, electrochemical and structural study of aryl derivatives of trans-stilbenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. digitum.um.es [digitum.um.es]
- 19. web.mnstate.edu [web.mnstate.edu]
Application Note & Protocol: Chemoselective Grignard Addition to 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde for the Synthesis of Functionalized Biphenyl-Methanol Derivatives
Abstract
This technical guide provides a comprehensive protocol for the chemoselective Grignard reaction on 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. This bifunctional substrate presents a unique opportunity for selective C-C bond formation at the aldehyde position while preserving the synthetically versatile aryl bromide moiety for subsequent cross-coupling reactions. This document details the underlying mechanistic principles, provides a robust, step-by-step experimental protocol, and offers insights into reaction optimization, troubleshooting, and safety. The target audience includes researchers in organic synthesis, medicinal chemistry, and materials science who are engaged in the development of complex molecular architectures.
Introduction & Scientific Context
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1] The ability to selectively functionalize a biphenyl system at multiple, distinct positions is crucial for developing novel compounds with tailored properties. This compound is a valuable starting material, possessing two key functional groups: a highly reactive aldehyde and a less reactive aryl bromide.[2]
The Grignard reaction, discovered by Victor Grignard for which he received the 1912 Nobel Prize in Chemistry, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[3][4] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[5][6][7]
The central challenge and strategic advantage in applying a Grignard reaction to this compound lies in chemoselectivity . Aldehydes are significantly more electrophilic than aryl halides.[8][9] This inherent difference in reactivity allows for the precise addition of a Grignard reagent to the aldehyde's carbonyl group, yielding a secondary alcohol, without disturbing the bromo-substituted ring.[10][11] The preserved aryl bromide then serves as a handle for subsequent transformations, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, enabling the construction of highly complex and diverse molecular libraries.
This application note provides a validated protocol for the reaction of a generic Grignard reagent (R-MgX) with this compound, leading to the synthesis of (4'-bromo-[1,1'-biphenyl]-4-yl)(R)methanol derivatives.
Reaction Mechanism: The Basis of Chemoselectivity
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[3][5][12]
Step 1: Nucleophilic Addition The C-Mg bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[13] This nucleophile readily attacks the electrophilic carbon of the aldehyde's carbonyl group. The reaction is believed to proceed through a six-membered ring transition state, which involves coordination of the magnesium atom to the carbonyl oxygen.[14] This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[15]
Step 2: Acidic Workup The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This "workup" step protonates the magnesium alkoxide intermediate to yield the final secondary alcohol product and water-soluble magnesium salts, which can be easily removed during extraction.[16]
Why is the Reaction Chemoselective? The success of this protocol hinges on the vast difference in reactivity between the two functional groups present in the substrate:
-
Aldehyde Carbonyl: The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the oxygen atom and is sterically accessible, making it an excellent target for nucleophiles.[5]
-
Aryl Bromide: The carbon-bromine bond on the aromatic ring is much less reactive towards nucleophilic attack under these conditions. While Grignard reagents can be formed from aryl bromides, this requires magnesium metal and specific initiation conditions.[17] An external Grignard reagent will preferentially react with the much more electrophilic aldehyde long before it would engage in any side reactions at the C-Br bond, such as halogen-metal exchange.
Detailed Experimental Protocol
This protocol describes the general procedure for reacting an alkyl or aryl Grignard reagent with this compound. Anhydrous conditions are critical for the success of any Grignard reaction.[3][15]
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flasks (oven-dried) |
| Grignard Reagent (e.g., 1.0 M solution in THF/Ether) | Reflux condenser (oven-dried) |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Dropping funnel (oven-dried) |
| Saturated aqueous NH₄Cl solution | Magnetic stirrer and stir bars |
| Diethyl ether (for extraction) | Inert gas line (Nitrogen or Argon) |
| Brine (saturated aqueous NaCl solution) | Syringes and needles |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Ice-water bath |
| Silica Gel (for chromatography) | Rotary evaporator |
| TLC plates (e.g., silica gel 60 F₂₅₄) | Standard laboratory glassware |
| Hexane and Ethyl Acetate (for chromatography) |
Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[15] Anhydrous ethers are extremely flammable. This compound is harmful if swallowed, in contact with skin, or if inhaled.[18][19] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar), and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Step-by-Step Procedure
Reaction Setup:
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF (or diethyl ether).
Grignard Addition: 3. Cooling: Cool the solution of the aldehyde to 0 °C using an ice-water bath. 4. Slow Addition: Transfer the Grignard reagent (1.1 - 1.2 eq) to the dropping funnel via a cannula or syringe. Add the Grignard reagent dropwise to the stirred aldehyde solution over a period of 30-60 minutes.
- Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products, such as those from Wurtz-type coupling.[4]
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Work-up and Purification: 6. Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench the reaction. This process is exothermic and may cause the solvent to boil.[15] Continue adding the solution until no more gas evolves and the solids have dissolved. 7. Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the layers. Extract the aqueous layer two more times with diethyl ether.[1] 8. Washing: Combine the organic extracts and wash them sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer. 9. Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. 10. Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. 11. Purification: Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the desired secondary alcohol from nonpolar byproducts like biphenyl.[4][20]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Experimental workflow for the chemoselective Grignard addition.
Expected Results & Characterization
The reaction should yield the corresponding (4'-bromo-[1,1'-biphenyl]-4-yl)(R)methanol product as a white to off-white solid or a viscous oil after purification.
| Parameter | Expected Outcome |
| Yield | 70-90% (dependent on Grignard reagent) |
| Appearance | White to off-white solid or viscous oil |
| TLC (Typical) | Rf of product lower than starting aldehyde |
Analytical Characterization:
-
¹H NMR: Appearance of a new signal for the benzylic proton (CH-OH) typically between δ 4.5-5.5 ppm and a broad singlet for the hydroxyl proton (-OH). Signals corresponding to the new 'R' group will also be present. The aldehyde proton signal (around δ 9.9-10.1 ppm) should be absent.
-
¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (around δ 190-200 ppm) and the appearance of a new signal for the carbinol carbon (C-OH) around δ 70-80 ppm.
-
FT-IR: Disappearance of the strong C=O stretch of the aldehyde (approx. 1700 cm⁻¹) and the appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet glassware or solvents.[3] 2. Deactivated magnesium surface (if preparing Grignard in situ).[21] 3. Poor quality Grignard reagent. | 1. Rigorously dry all glassware and use freshly distilled anhydrous solvents. 2. Activate Mg with iodine or 1,2-dibromoethane.[21][22] 3. Titrate the Grignard reagent before use to determine its exact molarity. |
| Starting Material Unchanged | 1. Inactive Grignard reagent. 2. Insufficient reaction time or temperature. | 1. Use a fresh bottle of Grignard reagent or synthesize it fresh. 2. Allow the reaction to stir longer at room temperature or gently warm (e.g., to 40 °C) while monitoring by TLC. |
| Formation of Biphenyl Side Product (from aryl Grignard) | High concentration of aryl halide during Grignard formation; high reaction temperature.[4] | This is more relevant when forming the Grignard reagent. When adding a pre-formed reagent, this is less of an issue. Ensure slow addition to maintain low temperature. |
| Complex mixture of products | 1. Reaction quenched before completion. 2. Impure starting materials. | 1. Ensure full consumption of starting aldehyde via TLC before workup. 2. Purify starting aldehyde if necessary. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. britthipple.com [britthipple.com]
- 11. quora.com [quora.com]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. cerritos.edu [cerritos.edu]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. researchgate.net [researchgate.net]
- 21. adichemistry.com [adichemistry.com]
- 22. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for Heck Coupling Reactions Involving 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Heck Coupling with 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes. This powerful carbon-carbon bond-forming reaction has profound implications in drug discovery and materials science, enabling the construction of complex molecular architectures.[1] this compound is a particularly valuable substrate in this context. Its bifunctional nature, possessing a reactive aryl bromide for coupling and a versatile aldehyde for further derivatization, makes it a key building block for synthesizing a diverse range of compounds, including stilbene and cinnamate derivatives, which are prevalent motifs in pharmacologically active molecules and functional materials.
This comprehensive guide provides detailed application notes and robust protocols for performing Heck coupling reactions with this compound. As a Senior Application Scientist, my objective is to not only present a step-by-step methodology but also to elucidate the underlying chemical principles and provide practical insights for optimizing these reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Diagram of the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The cycle initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination and migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination of HX, facilitated by a base, regenerates the active Pd(0) catalyst.[2]
Experimental Protocols
Two detailed protocols are provided below for the Heck coupling of this compound with representative alkenes: an electron-deficient acrylate and a non-activated vinylarene (styrene).
Protocol 1: Heck Coupling with an Electron-Deficient Alkene (Ethyl Acrylate)
This protocol is optimized for the reaction with acrylates, which are generally excellent substrates for the Heck reaction due to the electron-withdrawing nature of the ester group.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and tri-o-tolylphosphine (0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl bromide), followed by triethylamine (2.0 eq.) and ethyl acrylate (1.5 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-ethyl 3-(4'-formyl-[1,1'-biphenyl]-4-yl)acrylate.
Protocol 2: Heck Coupling with a Non-Activated Alkene (Styrene)
This protocol is adapted for less reactive alkenes like styrene. The use of an N-heterocyclic carbene (NHC) ligand precursor and aqueous conditions can enhance catalytic activity.[3][4]
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dimesitylimidazolium chloride (IMes·HCl) - an NHC precursor
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Instrumentation:
-
Schlenk tube or a sealable reaction vessel
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate vial, stir Pd(OAc)₂ (0.01 eq.) and IMes·HCl (0.02 eq.) in a small amount of DMF at room temperature for 15-20 minutes to pre-form the active catalyst.
-
Reaction Setup: To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq.), the pre-formed catalyst solution (or Pd(OAc)₂ and IMes·HCl directly), and potassium carbonate (2.0 eq.).
-
Reagent Addition: Add a 1:1 mixture of DMF and deionized water (to achieve a concentration of ~0.2 M with respect to the aryl bromide) followed by styrene (1.5 eq.).
-
Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield (E)-4'-(2-phenylethenyl)-[1,1'-biphenyl]-4-carbaldehyde.
Alternative Protocol: Microwave-Assisted Heck Coupling
Microwave irradiation can significantly accelerate the Heck reaction, often leading to shorter reaction times and improved yields.[5][6][7]
Workflow for Microwave-Assisted Heck Reaction
Caption: General workflow for a microwave-assisted Heck reaction.
Procedure:
-
Combine this compound (1.0 eq.), your chosen alkene (1.5 eq.), Pd(OAc)₂ (0.01-0.05 eq.), a suitable ligand if necessary, and a base (e.g., K₂CO₃, 2.0 eq.) in a microwave-safe reaction vessel.
-
Add a high-boiling point solvent such as DMF or NMP.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-160 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction, allow the vessel to cool to room temperature before proceeding with the standard workup and purification as described in the conventional heating protocols.
Data Summary and Optimization Parameters
The success of a Heck reaction is highly dependent on the interplay of several key parameters. The following table summarizes these variables and provides insights for optimizing your reaction.
| Parameter | General Recommendation | Rationale and Optimization Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[2] |
| Ligand | Phosphines (e.g., PPh₃, P(o-tol)₃), NHCs | For electron-deficient aryl bromides, phosphine ligands can be beneficial. NHC ligands often show high activity and stability.[3][8] Ligandless conditions can also be effective, particularly with phase-transfer catalysts. |
| Base | Organic (e.g., Et₃N, DIPEA), Inorganic (e.g., K₂CO₃, NaOAc) | The base is crucial for regenerating the Pd(0) catalyst. Inorganic bases are often preferred for their cost-effectiveness and ease of removal. The choice of base can influence the reaction rate and selectivity. |
| Solvent | Polar aprotic (e.g., DMF, DMAc, NMP), Aqueous mixtures | High-boiling point polar aprotic solvents are commonly used. The addition of water can sometimes accelerate the reaction.[4] |
| Temperature | 80-140 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition. Optimization is often necessary. |
| Alkene Substrate | Electron-deficient > Electron-rich | Electron-withdrawing groups on the alkene, such as in acrylates, enhance the reaction rate.[1] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, low temperature, unsuitable base/solvent | Ensure an inert atmosphere to prevent catalyst oxidation. Screen different ligands, bases, and solvents. Increase the reaction temperature incrementally. |
| Formation of Palladium Black | Catalyst decomposition | Use a more stable ligand, lower the reaction temperature, or decrease the catalyst loading. |
| Side Product Formation | Isomerization of the double bond, homocoupling of the aryl bromide | Add a phosphine ligand to suppress isomerization. Ensure efficient stirring and optimal stoichiometry to minimize homocoupling. |
Conclusion
The Heck coupling reaction of this compound is a robust and versatile method for the synthesis of valuable chemical intermediates. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. By understanding the mechanistic principles and systematically optimizing the key reaction parameters, the Heck reaction can be a powerful tool for the efficient construction of complex molecules in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 6. mdpi.com [mdpi.com]
- 7. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 8. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Advanced Dyes Using 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Introduction: The Strategic Importance of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde in Dye Chemistry
This compound is a pivotal precursor in the synthesis of advanced functional dyes. Its unique molecular architecture, featuring a rigid biphenyl backbone, a reactive bromo substituent, and a versatile carbaldehyde group, offers a strategic platform for the design and synthesis of sophisticated chromophores. The biphenyl unit provides thermal and chemical stability, while the bromine atom and aldehyde functionality serve as orthogonal handles for a variety of chemical transformations. This allows for the precise tuning of the electronic and photophysical properties of the resulting dyes, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), aggregation-induced emission (AIE) probes for bio-imaging, and sensitizers for dye-sensitized solar cells (DSSCs).
This technical guide provides a comprehensive overview of the application of this compound in dye synthesis. It details key synthetic methodologies, provides step-by-step experimental protocols, and presents photophysical data for representative dye classes. The causality behind experimental choices is explained to provide researchers with field-proven insights.
Core Synthetic Strategies: Leveraging the Biphenyl Scaffold
The synthetic versatility of this compound lies in the ability to selectively modify its two reactive sites. The bromo group is readily functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce various aryl or amino substituents.[1] Concurrently, the carbaldehyde group can be transformed via reactions like the Knoevenagel condensation to extend the π-conjugated system.
Synthesis of Key Intermediate: 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde
A crucial intermediate for many advanced dyes is 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde, which incorporates a triphenylamine (TPA) moiety. TPA is a well-known electron-donating and hole-transporting group, making its derivatives highly valuable in optoelectronic applications.[2] The synthesis is typically achieved via a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde
This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate glovebox or under an inert atmosphere, prepare a catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and P(t-Bu)₃ (0.04 eq) in anhydrous toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add additional anhydrous toluene to the reaction flask to achieve a suitable concentration.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde.
Synthesis of Advanced Dyes via Knoevenagel Condensation
The carbaldehyde group of this compound and its derivatives is a versatile handle for extending the π-conjugation of the molecule through Knoevenagel condensation.[3][4] This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or cyanoacetic acid derivatives, catalyzed by a weak base.[5]
Experimental Protocol: Knoevenagel Condensation for Dye Synthesis
This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.[6]
Materials:
-
4'-(Substituted)-[1,1'-biphenyl]-4-carbaldehyde (e.g., 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another suitable base
-
Ethanol or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4'-(substituted)-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired dye.
Application in Aggregation-Induced Emission (AIE) Dyes
Luminogens with aggregation-induced emission (AIE) characteristics are a class of fluorescent molecules that are weakly emissive in dilute solutions but become highly luminescent upon aggregation.[1][7] This property is highly advantageous for applications in bio-imaging and sensing. This compound is an excellent starting material for the synthesis of AIEgens. The biphenyl core can be functionalized with rotor-like groups that undergo restricted intramolecular rotation in the aggregated state, leading to enhanced fluorescence.
The synthesis of AIEgens often involves a multi-step process, starting with the functionalization of the biphenyl core via Suzuki coupling, followed by further elaboration of the aldehyde group.
Application in Organic Light-Emitting Diodes (OLEDs)
The biphenyl scaffold is a fundamental building block for high-performance materials used in OLEDs.[1] By chemically modifying the this compound core, it is possible to synthesize materials for hole transport layers (HTLs), emissive layers (EMLs), and electron transport layers (ETLs).
-
Hole Transport Layer (HTL) Materials: The introduction of triarylamine moieties via Buchwald-Hartwig amination leads to materials with excellent hole mobility and thermal stability.[1]
-
Emissive Layer (EML) Materials: Further extension of the π-conjugated system through reactions like the Knoevenagel condensation can lead to highly fluorescent materials suitable for the emissive layer.
-
Electron Transport Layer (ETL) Materials: Coupling with electron-withdrawing groups, such as pyridine or oxadiazole moieties, via Suzuki coupling can yield materials with good electron-transporting properties.[1]
Application in Dye-Sensitized Solar Cells (DSSCs)
Organic dyes are crucial components of dye-sensitized solar cells, where they act as light harvesters. The molecular design of these dyes typically involves a donor-π-acceptor (D-π-A) architecture. This compound can be elaborated into such D-π-A dyes. The triphenylamine group, introduced via Buchwald-Hartwig amination, can serve as the electron donor. The biphenyl unit acts as part of the π-bridge, and the aldehyde can be converted into an acceptor group with an anchoring function (e.g., a cyanoacrylic acid group) via a Knoevenagel condensation followed by hydrolysis.
Photophysical Data of Representative Dyes
The photophysical properties of dyes derived from this compound can be tuned by modifying the donor and acceptor groups. Below is a table summarizing typical photophysical data for related dye structures.
| Dye Structure Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |
| Triphenylamine-Biphenyl-Cyanoacrylate | 400-450 | 500-550 | 30-60 | DSSC |
| Biphenyl-based AIEgens | 350-400 | 450-550 (in aggregate) | up to 40 (in solid state)[1] | Bio-imaging |
| Triphenylamine-stilbene derivatives | 380-420 | 450-500 | >70 | OLED (Blue Emitter) |
Note: The data presented are representative values for classes of dyes and can vary based on the specific molecular structure and solvent.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of functional dyes. Its unique combination of a stable biphenyl core and two reactive handles allows for the systematic design and synthesis of materials with tailored photophysical and electronic properties. The synthetic protocols and application examples provided in this guide demonstrate the broad utility of this compound in advancing the fields of organic electronics, bio-imaging, and solar energy conversion.
References
- 1. Facile synthesis of AIEgens with wide color tunability for cellular imaging and therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. organicreactions.org [organicreactions.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. mahendrapublications.com [mahendrapublications.com]
Application Notes and Protocols for the Use of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde in Metal-Organic Frameworks
Introduction: A Versatile Precursor for Functional Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and the ability to functionalize their structures make them highly promising for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[2][3] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting MOF.
This guide focuses on the use of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde as a precursor for a highly valuable linker in MOF synthesis. The biphenyl backbone provides rigidity and length, which is conducive to forming robust and porous frameworks. Furthermore, the bromo-functionality introduces a site for post-synthetic modification or can directly influence the material's properties, such as its selectivity in gas separation applications due to the high polarizability of bromine.[4]
However, this compound cannot be directly used as a linker in MOF synthesis. The aldehyde group must first be oxidized to a carboxylic acid to enable coordination with the metal centers. This two-step approach—oxidation followed by MOF synthesis—provides a versatile route to novel, functionalized MOFs.
Part 1: Ligand Synthesis Protocol
Oxidation of this compound to 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid
This protocol is adapted from a well-established method for the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid using Oxone®, a stable and easy-to-handle oxidizing agent. The underlying principle is the oxidation of an aldehyde to a carboxylic acid, a fundamental transformation in organic synthesis.
Materials:
-
This compound
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (CH₃CN)
-
Deionized Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in acetonitrile (10 mL per gram of aldehyde).
-
Addition of Oxidant: To this suspension, add Oxone® (1.5 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the bubbling ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product. Wash the organic layer with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.
Part 2: Metal-Organic Framework Synthesis Protocol
Synthesis of a Bromo-Functionalized UiO-67 Analogue
This protocol describes the solvothermal synthesis of a zirconium-based MOF, analogous to the well-known UiO-67, using the synthesized 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid as the linker.[5] UiO-67 is renowned for its high thermal and chemical stability.[6] The bromo-functionalization is expected to impart unique properties to the framework.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid (synthesized in Part 1)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Equipment:
-
Scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Precursor Solution: In a scintillation vial, dissolve Zirconium(IV) chloride (ZrCl₄, 1.0 eq) and 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Modulator Addition: Add acetic acid (a modulator, ~30 eq) to the solution. The modulator helps to control the crystal growth and reduce defects in the MOF structure.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Synthesis: Tightly cap the vial and place it in an oven preheated to 120°C for 24-48 hours.
-
Cooling and Collection: After the reaction, allow the vial to cool down to room temperature. A white crystalline powder should have formed. Collect the solid product by centrifugation.
-
Washing: Decant the supernatant and wash the solid product with fresh DMF three times to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To activate the MOF and remove the high-boiling point DMF from the pores, immerse the product in a volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent several times.
-
Drying: Dry the activated MOF under vacuum at a temperature of 150-200°C for at least 12 hours to obtain the final porous material.
Part 3: Characterization Techniques
For the Ligand (4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized linker.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of the carboxylic acid functional group and the disappearance of the aldehyde group.
For the Bromo-Functionalized MOF:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The resulting pattern can be compared to the simulated pattern of UiO-67 to verify the framework topology.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF, which are crucial parameters for applications in gas storage and catalysis.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size of the MOF particles.
Part 4: Properties and Potential Applications
The introduction of a bromo-functional group onto the biphenyl linker of a UiO-67 analogue is expected to yield a MOF with unique characteristics. The table below summarizes the anticipated properties and potential applications.
| Property | Description | Potential Applications |
| High Surface Area and Porosity | Inherited from the UiO-67 framework structure, providing ample space for gas adsorption and catalytic reactions. | Gas storage (e.g., H₂, CH₄), separation of large molecules. |
| Enhanced Selectivity in Gas Separation | The polarizable bromine atoms can enhance the interaction with specific gas molecules, such as CO₂ or ethane, leading to improved separation performance.[4] | CO₂ capture, ethane/ethylene separation.[4] |
| Catalytic Activity | The bromo-functionalized framework can serve as a heterogeneous catalyst or a support for catalytically active metal nanoparticles.[3][7] | Oxidation reactions, C-C coupling reactions. |
| Post-Synthetic Modification Handle | The C-Br bond can be a site for further chemical modifications, allowing for the introduction of other functional groups to tailor the MOF's properties. | Development of multifunctional materials for sensing or drug delivery. |
Visualizations
Caption: Synthetic workflow for the bromo-functionalized MOF.
Caption: Structure-property-application relationships.
References
- 1. escholarship.org [escholarship.org]
- 2. Investigation of MOF Surface Functionalities in Adsorptive Gas Separation [eureka.patsnap.com]
- 3. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Transition metal supported UiO-67 materials and their applications in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal supported UiO-67 materials and their applications in catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 50670-58-1).[1][2][3][4][5][6][7] This valuable biphenyl derivative is a key building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, is a cornerstone of modern organic chemistry.[8][9]
However, despite its versatility, the Suzuki-Miyaura coupling is not without its complexities.[10] Researchers, scientists, and drug development professionals often encounter challenges with side reactions that can significantly lower yields, complicate purification, and compromise the integrity of the final product. This guide is designed as a practical, field-proven resource to help you troubleshoot these issues effectively. We will delve into the causality behind common problems and provide validated protocols to ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound from 4-bromobenzaldehyde and 4-bromophenylboronic acid (or its esters).
Q1: My reaction yield is low, and my TLC shows multiple spots. What are the likely side products?
A1: A low yield accompanied by a complex crude reaction profile on TLC typically points to the formation of several well-known side products from the Suzuki-Miyaura coupling. The primary impurities to suspect are the result of homocoupling, dehalogenation (protodebromination), and protodeborylation.
These side reactions consume your starting materials and generate byproducts that can be difficult to separate from the desired product due to similar polarities.
Table 1: Common Impurities and Their Characteristics
| Compound Name | Structure | Formation Pathway | Relative TLC Polarity | Identification Notes |
| 4,4'-Dibromobiphenyl | Br-Ph-Ph-Br | Homocoupling of 4-bromophenylboronic acid.[11][12] | Least Polar | Often a highly crystalline, non-polar solid. Symmetrical structure simplifies its NMR spectrum. |
| Biphenyl-4-carbaldehyde | Ph-Ph-CHO | Dehalogenation of the desired product, this compound.[13][14] | Similar to Product | Can be difficult to separate from the product. GC-MS is effective for identification. |
| 4-Bromobenzaldehyde | Br-Ph-CHO | Unreacted Starting Material | More Polar | Should match the Rf of your starting material spot. |
| Bromobenzene | Ph-Br | Protodeborylation of 4-bromophenylboronic acid.[10][11][15] | Non-polar (Volatile) | May be lost during workup but its formation indicates suboptimal conditions. |
| Biphenyl | Ph-Ph | Homocoupling of any phenylboronic acid impurity or subsequent dehalogenation. | Least Polar | Another non-polar hydrocarbon impurity. |
Q2: My NMR spectrum is complex. How can I identify the key impurities?
A2: Proton NMR (¹H NMR) is a powerful tool for identifying the main product and the common impurities without needing to isolate each one. The key is to look for the characteristic signals of each species in the crude mixture.
-
Desired Product (this compound):
-
Aldehyde proton (CHO): A sharp singlet around 10.0-10.1 ppm.
-
Aromatic protons: A complex multiplet pattern between ~7.6 and 8.0 ppm. You will see four distinct sets of doublets corresponding to the two different substituted benzene rings.
-
-
Key Impurity Signals:
-
4,4'-Dibromobiphenyl (Homocoupling): Due to its symmetry, it will show a simple spectrum, typically two doublets in the aromatic region (~7.5-7.7 ppm), integrating to 4 protons each. The absence of an aldehyde signal is a key indicator.
-
Biphenyl-4-carbaldehyde (Dehalogenation): This will also have an aldehyde peak near 10.0 ppm. However, the aromatic region will be more complex than the homocoupling product but simpler than the desired product, showing signals for both a monosubstituted and a para-disubstituted ring.
-
Bromobenzene (Protodeborylation): Will show a multiplet in the aromatic region around 7.2-7.6 ppm. It is often too volatile to be seen unless care is taken during solvent removal.
-
Q3: I suspect significant homocoupling of my 4-bromophenylboronic acid. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids is one of the most frequent side reactions.[11] It is primarily an oxidative process, often promoted by the presence of molecular oxygen or if the catalytic cycle is inefficient, leading to the accumulation of certain palladium species.[16][17]
The mechanism can involve the formation of a diarylpalladium(II) species from two boronic acid molecules, which then undergoes reductive elimination.
Protocol for Minimizing Homocoupling:
-
Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling.[16][17] It is critical to remove dissolved oxygen from your reaction mixture.
-
Method: Use three "freeze-pump-thaw" cycles for the best results. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes before adding the catalyst and reagents is also effective.[14]
-
-
Use High-Purity Reagents:
-
Boronic Esters: Consider using the pinacol ester of 4-bromophenylboronic acid. Boronic esters are generally more stable and less prone to side reactions like protodeborylation and homocoupling.[10]
-
-
Optimize Catalyst and Conditions:
-
Catalyst: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species.[18] If using Pd(OAc)₂, ensure your phosphine ligand is added in a sufficient ratio to reduce Pd(II) to Pd(0) in situ.
-
Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can prevent its concentration from becoming too high, thus disfavoring the homocoupling pathway.
-
Q4: I am observing a significant amount of dehalogenated byproduct. What are the causes and solutions?
A4: Dehalogenation, the replacement of a halogen with a hydrogen, is another common pitfall.[13][14] This reaction is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then participate in reductive elimination with the aryl group to yield the dehalogenated product.[14]
Sources of the hydride can include the base, solvent (especially alcohols), or trace water.[10][14]
Troubleshooting Dehalogenation:
-
Choice of Base: The base is crucial not only for activating the boronic acid but also in influencing side reactions.[19]
-
Avoid Strong Hydroxide Bases: Bases like NaOH and KOH can promote dehalogenation.[19]
-
Recommended Bases: Milder inorganic bases are often preferred. K₃PO₄ and Cs₂CO₃ are excellent choices as they are effective in the coupling step but less likely to generate hydride species. K₂CO₃ is also widely used.[19][20]
-
Table 2: Comparison of Common Bases in Suzuki Coupling
| Base | Strength | Common Issues | Recommendation |
| NaOH, KOH | Strong | Can promote dehalogenation and other side reactions.[19] | Use with caution; generally not recommended for this substrate. |
| K₂CO₃ | Moderate | A good general-purpose base, but can be less effective with challenging substrates.[9][20] | A reasonable starting point for optimization. |
| K₃PO₄ | Moderate | Widely effective, good solubility in mixed solvent systems, low incidence of dehalogenation.[14][20] | Highly Recommended. |
| Cs₂CO₃ | Moderate | Highly effective, often gives high yields, but is more expensive.[9] | Excellent choice when yield is paramount. |
-
Solvent Selection:
-
Avoid using primary alcohols (like methanol or ethanol) as the main solvent, as they can be a source of hydrides for the palladium catalyst.[10]
-
Recommended Solvents: Aprotic solvents such as Toluene , 1,4-Dioxane , or THF are standard.[9][10] A small, controlled amount of water is usually necessary to solubilize the base and facilitate the catalytic cycle.[10]
-
Q5: My reaction stalls and the mixture turns black. What is happening?
A5: The formation of a black precipitate, known as "palladium black," indicates that your palladium catalyst has agglomerated and crashed out of solution.[11] This deactivates the catalyst, causing the reaction to stall.
Causes & Solutions:
-
Cause: High temperatures, insufficient ligand, or an incorrect ligand-to-palladium ratio can lead to catalyst decomposition.
-
Solution 1: Use Robust Ligands: Modern biaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are designed to be bulky and electron-rich.[18][20][21] They form highly stable complexes with palladium that resist decomposition and remain active in solution for longer periods and at lower catalyst loadings.
-
Solution 2: Temperature Control: Do not overheat the reaction. Most Suzuki couplings for aryl bromides proceed efficiently between 80-100 °C.[8][14] Monitor the reaction by TLC or LC-MS and avoid unnecessarily long reaction times.
-
Solution 3: Use a Pre-catalyst: Modern palladacycle pre-catalysts are air-stable and designed to release the active Pd(0) species in a controlled manner upon heating, which can prevent the initial formation of palladium black.[10]
Part 2: Visualized Mechanisms and Workflows
Understanding the main reaction pathway in competition with the side reactions is key to rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.[8][22][20]
Major Competing Side Reaction Pathways
Caption: Competing pathways leading to common side products.
Part 3: Optimized Experimental Protocol
This protocol incorporates best practices to minimize the side reactions discussed above. It serves as a validated starting point for the synthesis of this compound.
Reagents & Equipment:
-
4-Bromobenzaldehyde
-
4-Bromophenylboronic acid pinacol ester
-
SPhos Precatalyst (or similar palladacycle)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Deionized Water
-
Schlenk flask or similar reaction vessel with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromobenzaldehyde (1.0 equiv), 4-bromophenylboronic acid pinacol ester (1.1 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the SPhos palladacycle precatalyst (0.5 - 1.0 mol%).
-
Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent) and deionized water (10-20% of the toluene volume).
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. After the final thaw, backfill the flask with Argon.
-
Reaction: With vigorous stirring, heat the reaction mixture to 90-100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the complete consumption of 4-bromobenzaldehyde.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often a pale yellow solid.[3] It can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.[23]
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst system for this synthesis?
-
A: For high yield and minimal side reactions, a modern catalyst system is recommended. A combination of a palladacycle precatalyst (like those based on SPhos or XPhos ligands) is highly effective.[20] These systems are robust, require low catalyst loadings, and are efficient for coupling aryl bromides.[18][20] The classic Pd(PPh₃)₄ can also work but may require higher temperatures and catalyst loadings, potentially leading to more side products.[18]
-
-
Q: How critical is the purity of the starting materials?
-
A: Very critical. Impurities in the boronic acid, such as homocoupled dimers or boroxines (anhydrides of boronic acids), can inhibit the reaction or introduce additional byproducts. Use reagents from a reputable supplier or purify them before use if their quality is in doubt.
-
-
Q: Can I use 4-formylphenylboronic acid and 1,4-dibromobenzene instead?
-
A: Yes, this is a valid alternative synthetic route. However, you may face selectivity challenges. The first Suzuki coupling will proceed readily, but forcing the second coupling on the resulting this compound might require more forcing conditions (higher temperature, different catalyst), which could potentially lead to decomposition or side reactions involving the aldehyde. Stepwise synthesis is generally more controllable.
-
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 4. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [chemicalbook.com]
- 7. 50670-58-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
How to prevent debromination in 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde reactions.
Welcome to the technical support center for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block and to troubleshoot the common side reaction of debromination. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthetic pathways.
Understanding the Challenge: The Unwanted Debromination
This compound is a key intermediate in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The bromine atom serves as a crucial handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[2][3] However, the C-Br bond in this molecule can be susceptible to cleavage, leading to the formation of the undesired debrominated byproduct, [1,1'-biphenyl]-4-carbaldehyde. This process, often referred to as hydrodehalogenation, not only reduces the yield of the desired product but also introduces significant purification challenges.[4]
The presence of the electron-withdrawing aldehyde group can influence the electronic properties of the biphenyl system, affecting the reactivity of the C-Br bond.[2] This guide will delve into the mechanistic underpinnings of debromination and provide actionable strategies to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it occur in my reactions with this compound?
A1: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom on the biphenyl ring is replaced by a hydrogen atom.[4] This typically occurs in the presence of a palladium catalyst and a hydride source. The key intermediate leading to this byproduct is a palladium-hydride (Pd-H) species, which can arise from various components in the reaction mixture, including the solvent, base, or impurities.[4] This Pd-H species can then reductively eliminate with the aryl group to form the debrominated product.
Q2: Are certain reaction types more prone to debromination with this substrate?
A2: Yes, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are particularly susceptible to debromination.[2][3] The conditions employed in these reactions (palladium catalyst, base, and polar solvents) can create an environment conducive to the formation of palladium-hydride species, which are the primary culprits in debromination.
Q3: How does the purity of my reagents and solvents affect debromination?
A3: The purity of your starting materials, reagents, and solvents is critical. Trace amounts of water, alcohols, or other protic impurities can act as hydride donors, leading to increased levels of debromination.[4] Similarly, some reagents, if not of high purity, may contain contaminants that can facilitate this side reaction. Always use high-purity, dry solvents and fresh, quality reagents.
Q4: Can light exposure influence the stability of the C-Br bond?
A4: Yes, some aryl halides can undergo photochemical dehalogenation, especially in the presence of a base and a hydrogen donor like methanol.[5] While this is not always the primary pathway in cross-coupling reactions, it is good practice to protect your reaction from direct light, especially if you are observing significant debromination that cannot be explained by other factors.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the reaction conditions can often lead to debromination.[6]
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄, anhydrous)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
If necessary for the specific boronic acid, add a minimal amount of degassed water (e.g., 1-2% v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos promotes the desired reductive elimination to form the C-C bond over the competing hydrodehalogenation pathway.[4]
-
Base: K₃PO₄ is a moderately weak, non-nucleophilic base that is effective in Suzuki couplings while minimizing the risk of generating hydride species compared to stronger bases like hydroxides or alkoxides.[4]
-
Solvent: Anhydrous aprotic solvents like toluene are preferred as they are less likely to act as a hydride source compared to protic solvents or some polar aprotic solvents like DMF.[7]
Issue 2: Debromination in Sonogashira Coupling
The Sonogashira coupling is essential for forming C(sp²)-C(sp) bonds, but the amine base and potential for copper co-catalyst side reactions can contribute to debromination.[3][8]
Caption: Troubleshooting workflow for debromination in Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%) to a dry Schlenk tube.
-
Add anhydrous Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous 1,4-dioxane to dissolve the solids.
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Rationale for Choices:
-
Copper-Free Conditions: Eliminating the copper co-catalyst can reduce side reactions, including alkyne homocoupling (Glaser coupling) and potentially pathways that contribute to debromination.
-
Bulky Ligand: As with the Suzuki coupling, a bulky, electron-rich ligand like XPhos will favor the desired cross-coupling pathway.[9]
-
Inorganic Base: Using an inorganic base like Cs₂CO₃ instead of an amine base can reduce the risk of the base acting as a hydride source.
Summary of Key Parameters to Control Debromination
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Palladium Catalyst | Use a Pd(0) source or a Pd(II) precatalyst that readily reduces to Pd(0). | Ensures efficient entry into the catalytic cycle. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | Promotes reductive elimination of the desired product over side reactions.[9][10] |
| Base | Use weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). | Reduces the likelihood of the base acting as a hydride source.[11][12] |
| Solvent | Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF). Avoid DMF and alcohols. | Minimizes the solvent's potential to act as a hydride source.[7] |
| Temperature | Use the lowest effective temperature. | Can help to disfavor the debromination side reaction, which may have a higher activation energy. |
| Additives | Avoid any reagents that can act as hydride donors (e.g., borohydrides, formic acid). | These will directly lead to the formation of the debrominated byproduct.[13] |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). | Prevents oxygen from degrading the catalyst and ligands. |
| Light | Protect the reaction from light. | Prevents potential photochemical dehalogenation.[5] |
By carefully controlling these parameters, researchers can significantly suppress the unwanted debromination of this compound and achieve higher yields of their desired products, streamlining their synthetic efforts and accelerating their research and development goals.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Welcome to the Technical Support Center for the purification of crude 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Drawing from established protocols and extensive field experience, this document aims to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Overview of Purification Strategies
This compound is a solid crystalline compound.[1] Purification is typically achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material, which often originates from a Suzuki-Miyaura cross-coupling reaction.[1]
Common impurities can include:
-
Starting Materials: Unreacted 4-bromobenzaldehyde and the corresponding boronic acid or ester.
-
Homocoupling Byproducts: Symmetrical biphenyls formed from the coupling of two molecules of the boronic acid reagent (e.g., biphenyl) or two molecules of the aryl halide (e.g., 4,4'-dibromobiphenyl).
-
Protodeboronation Products: The boronic acid derivative is replaced by a hydrogen atom.[2]
-
Catalyst Residues: Palladium complexes and ligands used in the coupling reaction.
A logical workflow for selecting the appropriate purification method is outlined below.
Caption: Decision workflow for purification method selection.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Scenario 1: Column Chromatography
Question: I am performing column chromatography with a hexane/ethyl acetate eluent, but my product is co-eluting with an impurity. What should I do?
Answer: Co-elution is a common challenge when impurities have similar polarities to the desired product. Here is a systematic approach to troubleshoot this issue:
-
Confirm the Identity of the Impurity: If possible, analyze the mixed fraction by LC-MS or ¹H NMR to identify the co-eluting species. Knowing the impurity's structure will help in selecting an appropriate separation strategy. For instance, unreacted 4-bromobenzaldehyde is more polar than the product and should elute later, while homocoupled byproducts like 4,4'-dibromobiphenyl are less polar and should elute earlier.
-
Optimize the Solvent System:
-
Decrease Polarity: If the impurity is more polar and eluting just ahead of your product, decrease the percentage of ethyl acetate in your eluent. This will increase the separation between the compounds on the silica gel.
-
Gradient Elution: Start with a less polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This can improve the separation of compounds with close Rf values.
-
Alternative Solvents: If hexane/ethyl acetate is not providing adequate separation, consider a different solvent system. A common alternative is a mixture of dichloromethane and hexanes, which can offer different selectivity for aromatic compounds.
-
-
Adjust the Stationary Phase:
-
Use a Different Adsorbent: If silica gel is not effective, alumina (neutral, acidic, or basic) can sometimes provide a different elution order. However, be aware that aldehydes can sometimes be sensitive to acidic or basic conditions.
-
-
Consider a Pre-purification Step: If the co-eluting impurity is a major component, a simple acid-base wash of the crude material before chromatography can sometimes remove certain types of impurities.
Question: My product is streaking on the TLC plate and the column. How can I resolve this?
Answer: Streaking is often an indication of overloading the plate or column, or that the compound is interacting too strongly with the stationary phase.
-
Reduce the Amount of Sample: Load a smaller amount of your crude material onto the column.
-
Check for Acidity: Aldehydes can sometimes oxidize to the corresponding carboxylic acid, which will streak on a silica gel column. You can neutralize the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent system.
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved in a minimal amount of the eluent before loading it onto the column.
Scenario 2: Recrystallization
Question: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid at a temperature above its melting point.[3] This is often due to the presence of significant impurities that depress the melting point of the mixture or if the solution is cooled too rapidly.
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.
-
Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask at room temperature in an insulated container (e.g., wrapped in glass wool or paper towels) before moving it to an ice bath. Slow cooling provides time for the molecules to arrange themselves into a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. For aromatic aldehydes, mixtures of an alcohol (like ethanol or methanol) and water, or hexanes and a more polar solvent like ethyl acetate or methanol, are often effective.[4]
Question: I have very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery can be due to several factors.
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. If you suspect this is the case, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration (if performed), you can lose a significant amount of material. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: A good starting point is a mixed solvent system. For the closely related 4-biphenylcarboxaldehyde, a mixture of hexanes and methanol has been shown to be effective.[5] You can dissolve the crude solid in a minimal amount of hot methanol and then slowly add hot hexanes until the solution becomes slightly cloudy. Then, add a few drops of hot methanol to clarify the solution and allow it to cool slowly. Alternatively, given the aromatic nature of the compound, ethanol or an ethanol/water mixture could also be effective.[6]
Q2: What is the recommended solvent system and expected Rf for column chromatography?
A2: For flash chromatography of the similar 4-biphenylcarboxaldehyde, a solvent system of 93:7 hexanes/ethyl acetate has been reported to give an Rf value of 0.3.[5] This is an excellent starting point for this compound. You can adjust the ratio based on your initial TLC analysis.
Q3: How can I visualize this compound and its impurities on a TLC plate?
A3: Due to its conjugated aromatic system, this compound should be readily visible under a UV lamp at 254 nm as a dark spot on a fluorescent TLC plate.[7] Many of the common impurities, such as 4-bromobenzaldehyde and homocoupled byproducts, will also be UV active. For specific visualization of the aldehyde functionality, you can use a 2,4-dinitrophenylhydrazine (DNPH) stain, which reacts with aldehydes and ketones to form yellow to orange spots.[8][9]
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed by a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that is consistent with the literature value (approximately 135-140 °C) indicates high purity.[10] Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The absence of signals corresponding to starting materials or common byproducts is crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide information on both the purity (from the LC chromatogram) and the molecular weight (from the mass spectrum) of your compound.
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Melting Point | 135-140 °C | [10] |
| Molecular Weight | 261.11 g/mol | [11] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate | [5] |
| Approximate Rf | ~0.3 in 93:7 Hexane/EtOAc | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
While keeping the solution hot, slowly add hot hexanes dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexanes.
-
Dry the crystals under vacuum to obtain the purified product.
Caption: Step-by-step recrystallization workflow.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the column.
-
Elute the column with a hexanes/ethyl acetate solvent system, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing if necessary, based on TLC analysis. A good starting point for isocratic elution is approximately 10-15% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. References
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References
- 1. rsc.org [rsc.org]
- 2. LabXchange [labxchange.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. Recrystallization is a powerful technique for purification, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] Achieving high purity and yield requires a nuanced understanding of the compound's properties and the crystallization process. This document provides a framework for successful recrystallization, from first principles to advanced troubleshooting.
The target compound, this compound (CAS No. 50670-58-1), is an off-white to yellow solid with a reported melting point of 135-140 °C.[2][3][4] Its biphenyl structure and functional groups (aldehyde and bromide) dictate its solubility, making solvent selection a critical first step.
Part 1: Frequently Asked Questions - First Principles of Recrystallization
This section addresses fundamental concepts to build a robust understanding of the recrystallization process.
Q1: What is the fundamental principle of recrystallization?
A: Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble, but the impurities are either insoluble or soluble to a much lesser degree. As the saturated solution cools slowly, the solubility of the desired compound decreases, causing it to crystallize out of the solution.[5] Soluble impurities remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[6]
Q2: How do I select an appropriate solvent for this compound?
A: The ideal solvent should meet four key criteria:
-
The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][5]
-
The solvent's boiling point must be lower than the compound's melting point (135-140 °C) to prevent the compound from "oiling out" (melting instead of dissolving).[5]
-
The solvent should not react chemically with the compound.[7]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[7]
For this compound, its aromatic structure suggests that solvents like ethanol or methanol could be effective.[8] Given its reported solubility in ethanol, this is an excellent starting point.[9] A general rule is "like dissolves like," but empirical testing is essential.[10]
Q3: What is a mixed solvent system and when should I use it?
A: A mixed solvent system, or solvent pair, is used when no single solvent meets the required criteria. It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[5] The impure compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. For a somewhat polar molecule like this compound, an ethanol-water system is a common and effective choice.[5]
Q4: Why is the rate of cooling so critical for obtaining pure crystals?
A: Slow cooling is paramount for achieving high purity. Crystal formation is an ordered process where molecules align themselves into a crystal lattice. Slow cooling allows sufficient time for this orderly arrangement to occur, which naturally excludes impurity molecules that do not fit into the lattice structure.[6] Conversely, rapid cooling ("crashing out") can trap impurities within the rapidly forming crystal lattice, resulting in a less pure product that may appear as a fine powder or precipitate.[6][11] An ideal crystallization should show initial crystal growth over 5-20 minutes.[11]
Part 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for the recrystallization of this compound.
Preliminary Solvent Screening
Before performing a bulk recrystallization, it is crucial to identify a suitable solvent system through small-scale tests.
| Solvent | Solubility at Room Temp (20-25°C) | Solubility at Boiling Point | Comments |
| Ethanol | Sparingly Soluble | Soluble | A promising candidate for single-solvent or mixed-solvent recrystallization.[9] |
| Methanol | Sparingly Soluble | Soluble | Similar to ethanol, a good candidate.[8] |
| Toluene | Soluble | Very Soluble | Likely too good a solvent; recovery may be low.[12] |
| Hexanes | Insoluble | Sparingly Soluble | May work, but the high temperature required could be an issue. |
| Water | Insoluble | Insoluble | An excellent "bad" solvent for a mixed-solvent system with ethanol or methanol.[5][12] |
| Acetone | Soluble | Very Soluble | Likely too good a solvent for effective recrystallization.[10] |
This table is based on general principles of solubility for aromatic compounds. Experimental verification is required.
Protocol: Recrystallization using an Ethanol-Water Mixed Solvent System
This protocol assumes the presence of soluble impurities. If insoluble impurities or strong coloration are present, a hot filtration step or charcoal treatment should be included.
Materials & Reagents:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Graduated cylinders
-
Pasteur pipettes
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil. Add the solvent in small portions, allowing the solution to return to a boil between additions. Using excess solvent is the most common cause of poor yield.[13]
-
Addition of Anti-Solvent: Once the solid is fully dissolved, continue heating and add deionized water (the "bad" solvent) dropwise until the solution becomes persistently cloudy. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are starting with a hot, saturated, but not supersaturated, solution.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[11] Do not disturb the flask during this period to allow for the formation of large, pure crystals.[6]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same proportion as the final solvent mixture) to rinse away any remaining mother liquor containing impurities. Break the vacuum before adding the rinse solvent to ensure all crystals are washed.[5]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to air dry completely. Determine the mass and calculate the percent recovery.
-
Analysis: Confirm the purity of the final product by measuring its melting point. A sharp melting point close to the literature value (135-140 °C) indicates high purity.[6]
Part 3: Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This guide provides solutions to common issues.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common recrystallization issues.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solid melts and forms a liquid layer immiscible with the solvent. This typically happens if the boiling point of the solvent is higher than the compound's melting point, or if the concentration of dissolved solid is so high that its saturation temperature is above its melting point. Significant impurities can also depress the melting point, exacerbating this issue.[13]
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol) to decrease the saturation point.[11] Then, attempt to cool the solution again, but very slowly. If the problem persists, you may need to select a different solvent or solvent system with a lower boiling point.
Q2: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This is one of the most common problems and usually has one of two causes:
-
Too Much Solvent: You have likely used too much solvent, and the solution is not saturated at the lower temperature.[13]
-
Solution: Heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration. Once the volume is reduced, allow it to cool slowly again.[11]
-
-
Supersaturation: The solution is supersaturated, but crystallization has not been initiated due to a lack of nucleation sites.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[8][13]
-
Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for other crystals to grow upon.[13]
-
Q3: My final yield is very low. What are the likely causes and how can I improve it?
A: A low yield (e.g., <50%) can result from several factors:
-
Excess Solvent: As mentioned above, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even when cold.[5][11]
-
Premature Filtration: Filtering the crystals before crystallization is complete. Ensure you have allowed sufficient time at room temperature and in the ice bath.
-
Excessive Washing: Washing the crystals with too much cold solvent during filtration can dissolve some of the product. Use only a minimal amount of ice-cold solvent for washing.[5]
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.
-
Solution: Before discarding the mother liquor, you can test for remaining product by evaporating a small sample. If a significant residue remains, you can try to recover more product by concentrating the mother liquor and cooling for a "second crop" of crystals, though this crop may be less pure.[11]
Q4: The crystals formed instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?
A: Yes, this is a sign of crystallization occurring too quickly, often referred to as "crashing out."[11] While you have recovered the solid, it is likely to have trapped impurities within the rapidly formed crystal lattice, defeating the purpose of the purification.
-
Solution: Place the flask back on the heat source, add a small amount (1-2 mL) of additional hot solvent until the solid redissolves completely, and then cool the solution much more slowly. Insulating the flask by placing it on a cork ring or wooden block and covering it will promote the slow cooling needed for pure crystal growth.[11]
Q5: My purified product is still colored. How can I remove colored impurities?
A: Colored impurities are often large, polar molecules with extended conjugation. They can sometimes be removed with activated carbon (charcoal).
-
Solution: After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the carbon from the hot solution via hot gravity filtration before proceeding with the cooling step. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[14]
Q6: The melting point of my recrystallized product is broad or lower than the literature value. What does this indicate?
A: This indicates that the product is still impure. Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed (lower) and to occur over a wider range of temperatures.
-
Solution: A second recrystallization may be necessary to achieve the desired level of purity. Ensure that the technique is followed carefully, particularly with respect to slow cooling and using the minimum amount of solvent.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. echemi.com [echemi.com]
- 3. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [chemicalbook.com]
- 4. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [amp.chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Column Chromatography of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Welcome to the technical support center for the purification of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. This guide, designed for researchers and drug development professionals, provides expert-driven answers to common questions and troubleshooting scenarios encountered during column chromatography of this compound. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested advice to ensure your purification is successful.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of column chromatography for this compound.
Q1: What is the best stationary phase for this purification?
For this molecule, standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the recommended stationary phase.[1] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[2][3] These groups interact with polar functional groups in the sample, primarily the aldehyde moiety of your compound, which is crucial for achieving separation. Given that this compound is a neutral organic molecule, the slightly acidic nature of standard silica gel is generally acceptable for rapid purifications.[1]
Q2: How do I select an appropriate mobile phase (eluent)?
The key is to find a solvent system that moves the desired compound to an Rf value of approximately 0.25-0.35 on a TLC plate.[4] This range typically provides the best resolution during the column separation.
A highly effective starting point is a non-polar/polar solvent mixture. For the closely related analog, 4-biphenylcarboxaldehyde, a mobile phase of 93:7 hexanes/ethyl acetate has been reported to give an Rf of 0.3.[5] This is an excellent starting system for your compound as well.
Experimental Protocol: Determining the Optimal Mobile Phase
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).[4]
-
Spot the TLC Plate: Using a microcapillary, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing your test eluent (e.g., 9:1 Hexanes:EtOAc). Ensure the solvent level is below the spot line.[4]
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the biphenyl system is UV-active. You can also use a chemical stain like potassium permanganate, which reacts with the aldehyde group.
-
Adjust and Repeat:
-
If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate (e.g., try 85:15 Hexanes:EtOAc).
-
If the Rf is too high (>0.4), decrease the polarity by adding more hexanes (e.g., try 95:5 Hexanes:EtOAc).
-
Q3: How much silica gel should I use for my column?
A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude material you intend to purify.[1] For routine purifications where impurities are not extremely close in polarity, a ratio of 50:1 (silica:crude material) is often sufficient. For very difficult separations, a higher ratio may be necessary.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Flash Silica Gel (40-63 µm) | Standard polar adsorbent for normal-phase chromatography.[2] |
| Mobile Phase | ~93:7 Hexanes:Ethyl Acetate | Proven system for a close analog, providing a good starting polarity.[5] |
| Target Rf | 0.25 - 0.35 | Optimal range for good resolution and reasonable elution time in column chromatography.[4] |
| Visualization | UV light (254 nm) / KMnO₄ stain | Aromatic system is UV-active; aldehyde is oxidizable by permanganate. |
| Silica:Sample Ratio | 30:1 to 100:1 by mass | Ensures sufficient stationary phase surface area for effective separation.[1] |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the experiment.
Q1: My compound is streaking on the TLC plate. What causes this and how can I prevent it?
Answer: Streaking on a TLC plate is typically caused by one of two issues: overloading the plate or strong, undesirable interactions with the stationary phase.
-
Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, leading to a vertical smear rather than a compact spot.[4]
-
Solution: Dilute your sample solution and apply a smaller spot. The goal is to apply just enough to be clearly visible after development.
-
-
Acidic Impurities: The most likely impurity in your sample is the corresponding carboxylic acid (4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid), formed by over-oxidation. Carboxylic acids interact very strongly with silica gel and are notorious for streaking.
-
Solution 1 (Quick Fix): Add a small amount of acetic acid (~0.5-1%) to your mobile phase. The added acid helps to keep the impurity protonated, reducing its interaction with the silica surface and often results in a more compact spot.[6]
-
Solution 2 (Workup): Perform a mild basic wash (e.g., with saturated NaHCO₃ solution) on your crude product before chromatography. This will extract the acidic impurity into the aqueous layer, removing it before it can interfere with the purification.
-
Q2: The separation between my product and an impurity is very poor (ΔRf is too small). How can I improve the resolution?
Answer: Poor resolution means your chosen mobile phase is not differentiating well enough between the components. Simply increasing or decreasing polarity might not be enough.
-
Change Solvent Selectivity: The key is to change the nature of the polar solvent. While ethyl acetate is a hydrogen bond acceptor, other solvents offer different interactions.
-
Solution: Keep the non-polar solvent (hexanes) and swap the polar modifier. Try mixtures of hexanes with dichloromethane (DCM) or diethyl ether. For example, start with a 1:1 mixture of Hexanes:DCM and adjust from there. Different solvents will alter the specific interactions with your compounds, often dramatically improving separation.
-
-
Optimize the Rf: Ensure your target compound's Rf is in the optimal 0.25-0.35 range. Separations are often poorer at very high or very low Rf values.
Q3: I suspect my aldehyde is decomposing on the column. Is this possible and what can I do?
Answer: Yes, aldehydes can be sensitive to the acidic surface of silica gel, potentially leading to degradation or side reactions.[7] A common issue is the slow oxidation of the aldehyde to the carboxylic acid during a long purification run.
-
Run the Column Quickly: Do not let the compound sit on the silica for an extended period. Pack the column, load the sample, and elute without delay. Applying slight positive pressure ("flash chromatography") is standard practice and helps minimize contact time.
-
Neutralize the Silica (Advanced): If decomposition is severe, you can use deactivated or neutralized silica. A common lab practice is to add ~1% triethylamine (Et₃N) to the mobile phase. Caution: This creates a basic system and may not be compatible with other functional groups. Alternatively, you can prepare a slurry of silica in your eluent containing 1% Et₃N, evaporate the solvent, and use this "deactivated" silica to pack your column.
Q4: My product won't elute from the column, even after I flush with 100% ethyl acetate. Where is it?
Answer: If your compound is "stuck," it has likely been converted to a much more polar species that is irreversibly adsorbed to the silica under your current conditions. The most probable cause is oxidation to the 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid. The resulting carboxylate anion binds extremely tightly to the silica.
-
Confirmation: To confirm if your compound is still on the column, you can perform a "column strip" or "methanol purge."[6]
-
Solution: After flushing with ethyl acetate, switch your mobile phase to 5-10% methanol in dichloromethane. Methanol is a very polar solvent and is highly effective at displacing even strongly adsorbed compounds from silica gel. Collect the fractions and analyze them (e.g., by TLC or LC-MS) to see if your product or its derivatives are present. This step is usually for recovery and analysis rather than high-purity isolation.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common column chromatography issues.
Caption: A flowchart for troubleshooting common column chromatography issues.
References
Optimizing temperature for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde synthesis.
Welcome to the technical support center for the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex biaryl compounds. Here, we move beyond simple protocols to explore the causality behind experimental choices, focusing on the critical parameter of temperature in the context of the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Central Role of Temperature in Suzuki-Miyaura Coupling
The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction is notoriously sensitive to reaction parameters, with temperature being a pivotal variable that dictates reaction rate, product yield, and purity.[3][4] An improperly optimized temperature can lead to a cascade of issues, from a sluggish, incomplete reaction to catalyst death and the proliferation of undesirable side products.
This guide provides a structured, question-and-answer framework to troubleshoot common temperature-related issues and offers expert insights to optimize your synthetic route.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your synthesis. Each question is followed by an analysis of probable causes and actionable solutions grounded in mechanistic principles.
Question 1: My reaction shows low or no conversion of starting materials, even after several hours. Is the temperature too low?
Probable Cause: Yes, this is a classic symptom of insufficient thermal energy. The key steps in the Suzuki catalytic cycle, particularly the initial oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination, are temperature-dependent.[1] At suboptimal temperatures, these steps proceed slowly or not at all, leading to poor conversion. For many Suzuki couplings involving aryl bromides, a temperature range of 80-120°C is often required to achieve a reasonable reaction rate.[5]
Solutions & Optimization Strategy:
-
Incremental Temperature Increase: If your initial temperature is below 80°C, increase the reaction temperature in 10°C increments. Monitor the reaction progress at each new setpoint using TLC or LC-MS.
-
Solvent Consideration: Ensure your chosen solvent has a boiling point that accommodates the required temperature. Solvents like 1,4-dioxane, DMF, or toluene are common choices.[6] A mixture of an organic solvent with water is often used to dissolve the inorganic base.[7]
-
Verify Other Parameters: Before aggressively increasing the temperature, confirm that other critical components are not the root cause:
-
Catalyst Activity: Is your palladium catalyst active? Has it been properly stored?
-
Base Strength & Solubility: Is the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) appropriate and sufficiently soluble? The base is crucial for activating the boronic acid for the transmetalation step.[8][9]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[10] Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[7]
-
Question 2: My reaction is producing significant byproducts, such as a debrominated starting material or homocoupled products. Is the temperature too high?
Probable Cause: Excessively high temperatures are a primary driver of side reactions in Suzuki couplings.[5]
-
Debromination (Hydrodehalogenation): At elevated temperatures, the aryl-palladium intermediate can react with trace water, solvent, or base to replace the bromine atom with hydrogen, resulting in benzaldehyde as a byproduct.[5]
-
Homocoupling: The formation of biphenyl (from the boronic acid) or 4,4'-diformylbiphenyl can be promoted by high temperatures, which may lead to catalyst degradation and the formation of Pd(II) species that facilitate this unwanted pathway.[6][10]
-
Protodeboronation: The boronic acid starting material can be cleaved to its corresponding arene (bromobenzene in this case) under harsh thermal conditions, especially in the presence of base, reducing the amount available for the desired cross-coupling.[11]
Solutions & Optimization Strategy:
-
Reduce Reaction Temperature: The most direct solution is to lower the temperature. Attempting the reaction in a lower range, such as 70-80°C, can often minimize these side reactions without completely halting the desired coupling.[5][11]
-
Optimize Base Selection: A very strong base combined with high temperature can exacerbate debromination. Consider switching to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF) if side reactions are prevalent.[5]
-
Ensure Strict Inert Conditions: While primarily a temperature issue, the presence of oxygen can initiate catalyst degradation pathways that are accelerated by heat, leading to more homocoupling.[10] Re-evaluating your degassing procedure is critical.
Question 3: I am observing the formation of a black precipitate (palladium black) in my reaction flask, and the reaction has stalled. What is happening?
Probable Cause: The precipitation of palladium black signifies the decomposition of your catalytically active soluble palladium complex into inactive, bulk palladium metal. This is a common consequence of the reaction temperature exceeding the thermal stability of your specific palladium-ligand complex.[5][12] Once the catalyst crashes out of solution, the catalytic cycle ceases.
Solutions & Optimization Strategy:
-
Lower the Temperature Immediately: This is the first and most crucial step to prevent further catalyst decomposition.
-
Select a More Thermally Stable Catalyst/Ligand System: Standard ligands like triphenylphosphine (in Pd(PPh₃)₄) have moderate thermal stability. If high temperatures are necessary for your substrate, consider switching to more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald or other biarylphosphine ligands) that form more stable complexes with palladium.[13][14]
-
Re-evaluate Catalyst Loading: While counterintuitive, sometimes an excessively high catalyst concentration can lead to aggregation and precipitation, a process accelerated by heat. Ensure you are using an appropriate catalytic amount (typically 0.1-5 mol%).
Temperature Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction temperature for the synthesis of this compound.
Caption: Logical workflow for temperature optimization.
Frequently Asked Questions (FAQs)
Q: What is a reliable starting temperature for the Suzuki coupling to synthesize this compound? A: For a reaction coupling an aryl bromide like 4-bromobenzaldehyde, a good starting point is 80-90°C .[7] This range is often sufficient to promote the reaction at a reasonable rate while minimizing the risk of thermal degradation and side reactions.[12]
Q: Can I use microwave synthesis to accelerate this reaction? A: Yes, microwave-assisted synthesis is an excellent technique for optimizing Suzuki couplings. The rapid and efficient heating can dramatically reduce reaction times from hours to minutes.[7] However, direct translation of thermal conditions is not advised. You must re-optimize the temperature, as the rapid heating can easily lead to byproduct formation if not carefully controlled. A typical starting point for microwave synthesis would be 120°C for 5-15 minutes.
Q: How does the choice of catalyst ligand affect the optimal temperature? A: The ligand plays a crucial role in stabilizing the palladium center. More electron-rich and sterically hindered ligands, such as SPhos, XPhos, or RuPhos, form more thermally stable palladium complexes.[14] This allows the reaction to be run at higher temperatures without catalyst decomposition, which can be beneficial for activating less reactive aryl halides. Conversely, less stable catalysts like Pd(PPh₃)₄ may require lower temperatures to remain active throughout the reaction.[12]
Data Summary: Temperature Effects
The following table provides representative data illustrating the impact of temperature on the synthesis of a biaryl aldehyde via Suzuki coupling. Note: These are illustrative values based on typical experimental outcomes.
| Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Debromination Byproduct (%) | Catalyst Decomposition |
| 60 | 24 | 35% | < 1% | None |
| 80 | 12 | 85% | ~2% | Minimal |
| 100 | 4 | 92% | ~5% | Slight risk |
| 120 | 2 | 70% (stalled) | > 15% | Significant (Pd black) |
Standard Experimental Protocol
This protocol provides a general starting point for the synthesis of this compound via the coupling of 1,4-Dibromobenzene and 4-Formylphenylboronic acid.
Materials:
-
1,4-Dibromobenzene (1.0 mmol)
-
4-Formylphenylboronic acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromobenzene, 4-formylphenylboronic acid, and potassium carbonate.[7]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water to the flask via syringe.[7] Stir the mixture for 10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heating: Heat the reaction mixture to 85°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the limiting starting material is consumed (typically 8-16 hours).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.[15]
Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the key steps of the catalytic cycle. Temperature critically influences the rates of the Oxidative Addition and Reductive Elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 4-Bromobenzaldehyde Derivatives
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, answers to frequently asked questions, and robust troubleshooting strategies to ensure successful and reproducible outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses the most common questions regarding the selection of catalysts, ligands, bases, and solvents for coupling reactions involving 4-bromobenzaldehyde, an electron-deficient aryl bromide.
Q1: What is the best general-purpose palladium catalyst to start with for coupling 4-bromobenzaldehyde?
A1: For a reliable starting point, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an excellent choice.[1] It is a pre-formed, air-stable Pd(0) complex that does not require an in-situ reduction step, making it convenient for initial screening.[1] It comes with its own triphenylphosphine ligands, simplifying reaction setup.[1]
Alternatively, a combination of a palladium(II) source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand is a versatile and common system.[2] This approach allows for greater flexibility in tuning the reaction by changing the ligand. However, it's important to remember that Pd(II) sources must be reduced to the active Pd(0) species in the reaction mixture, which can sometimes be a failure point.[1]
Q2: The aldehyde group on my substrate is electron-withdrawing. How does this affect my choice of ligand?
A2: The electron-withdrawing nature of the aldehyde group makes the C-Br bond more susceptible to oxidative addition, which is often the rate-limiting step in the Suzuki catalytic cycle.[1] This means that standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.
However, to enhance reaction rates, improve yields, and ensure catalyst stability, using bulky, electron-rich phosphine ligands is highly recommended. These ligands serve multiple roles:
-
Stabilize the Pd(0) center , preventing decomposition into inactive palladium black.[1][3]
-
Promote the oxidative addition step.
-
Accelerate the final reductive elimination step , which releases the product and regenerates the catalyst.[4]
Excellent choices include dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos , or bulky trialkylphosphines like Tri-tert-butylphosphine (P(t-Bu)₃) .[2][4] Catalysts based on SPhos, in particular, have shown exceptional activity and stability for coupling aryl chlorides and bromides.[4]
Q3: Which base should I choose, and how much should I use?
A3: The base is critical for activating the organoboron reagent to facilitate the transmetalation step.[2][5] The choice of base can significantly impact your reaction's success.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃ , Cs₂CO₃ ) and phosphates (e.g., K₃PO₄ ) are most common.[1][4] K₃PO₄ is often a robust choice for challenging couplings.[6] These bases typically require a small amount of water as a co-solvent to be effective.[5][6]
-
Organic Bases: Amine bases can also be used, though they are less common for this specific application.[1]
-
Mild Bases: If your 4-bromobenzaldehyde derivative contains base-sensitive functional groups (like esters), a milder base such as potassium fluoride (KF) can be used to prevent side reactions.[2]
Typically, 2 to 3 equivalents of the base relative to the aryl bromide are used.
Q4: What is the ideal solvent system for this reaction?
A4: The choice of solvent is crucial for ensuring all components remain in solution and for facilitating the catalytic cycle. Common solvents for Suzuki couplings include:
-
Aprotic organic solvents like toluene , 1,4-dioxane , or tetrahydrofuran (THF) .[1]
-
Often, these are used in a biphasic mixture with water , especially when using inorganic bases like K₂CO₃ or K₃PO₄.[1][5]
A good starting point is a mixture of toluene and water or dioxane and water.[5][7] The use of water can be advantageous, as it helps dissolve the inorganic base and can accelerate the reaction.[8]
Catalyst System Comparison for Aryl Bromide Coupling
The table below summarizes common catalyst systems for the Suzuki coupling of aryl bromides, providing a starting point for optimization.
| Catalyst Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Typical Temp. (°C) | Key Advantages |
| Pd(PPh₃)₄ (1-3%) | - | K₂CO₃ (2) | Toluene/H₂O | 80-100 | Simple setup, reliable for many substrates.[9] |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | K₃PO₄ (2) | Toluene or Dioxane | 80-110 | High activity, broad substrate scope, good for challenging couplings.[4] |
| Pd₂(dba)₃ (1%) | P(t-Bu)₃ (2-4%) | K₃PO₄ (2) | Dioxane | RT - 80 | Highly active, allows for lower reaction temperatures.[2] |
| Pd(dppf)Cl₂ (2-3%) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | Good for substrates with heteroatoms.[7] |
| PEPPSI-type Pre-catalyst (1-2%) | - (NHC ligand included) | K₂CO₃ (2) | n-butanol | 100 | Air and moisture stable, highly efficient.[10] |
Section 2: Troubleshooting Guide
Encountering issues during a Suzuki coupling is common. This guide provides a systematic, question-and-answer approach to diagnosing and solving frequent problems.
Issue 1: Low or No Product Yield
Q: My reaction shows very little conversion of the starting 4-bromobenzaldehyde. What should I check first?
A: When faced with low yield, start with the most fundamental aspects of the reaction setup.[3]
-
Verify Reagent Quality and Inert Atmosphere:
-
Oxygen is the enemy. The active Pd(0) catalyst is highly sensitive to oxygen and can be quickly oxidized and deactivated.[3] Ensure you have rigorously degassed your solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintained a positive inert atmosphere throughout the reaction.[3]
-
Water content matters. While some water is needed for inorganic bases, excess water or wet solvents can lead to side reactions. Use anhydrous solvents.[3]
-
Boronic acid quality. Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation.[11] Use a fresh, high-purity batch or consider converting it to a more stable pinacol boronate ester.[11]
-
-
Assess Catalyst Activity:
-
Using a Pd(II) source? If you are using Pd(OAc)₂, its reduction to Pd(0) might be inefficient. This can be caused by impurities or issues with other reagents. Consider switching to a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., Buchwald G3) for more reliable results.[3]
-
Catalyst has gone bad? Palladium catalysts, especially ligands, can degrade. Use a fresh batch.
-
-
Check Reaction Temperature:
-
The reaction may be too cold. While some highly active catalysts work at room temperature, many systems require heating to 80-110 °C to drive the oxidative addition and other steps efficiently.[3]
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turned black shortly after starting, and the reaction stalled. What happened?
A: The formation of a black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[3] The active, soluble Pd(0) species has aggregated into inactive, metallic palladium nanoparticles.[1]
-
Cause 1: Presence of Oxygen. This is the most common cause. Even trace amounts of oxygen can lead to rapid catalyst decomposition.[3]
-
Solution: Improve your degassing technique. Use freeze-pump-thaw cycles for the most rigorous oxygen removal or ensure thorough sparging with an inert gas.
-
-
Cause 2: Ligand Dissociation. If the phosphine ligand is not bulky or electron-rich enough, it can dissociate from the palladium center, leaving the "naked" Pd(0) to aggregate.[3]
-
Cause 3: High Temperature. Excessive heat can accelerate catalyst decomposition.
-
Solution: Optimize the reaction to run at the lowest effective temperature. If you need high temperatures, ensure you are using a very stable ligand.
-
Issue 3: Significant Side Reactions
Q: I am seeing byproducts in my final mixture. How do I identify and prevent them?
A: Two common side reactions plague Suzuki couplings: homocoupling and dehalogenation.
-
Homocoupling of Boronic Acid:
-
What it is: Two molecules of your boronic acid partner couple together (R-B(OH)₂ + R-B(OH)₂ → R-R).
-
Primary Cause: The presence of oxygen and Pd(II) species. Oxygen can facilitate the homocoupling pathway while also regenerating Pd(II).[1]
-
Prevention: The best prevention is maintaining a strict inert atmosphere.[3] Ensuring the rapid and efficient reduction of your Pd(II) precatalyst to Pd(0) also minimizes this side reaction.
-
-
Dehalogenation of 4-Bromobenzaldehyde:
-
What it is: The bromine atom on your starting material is replaced by a hydrogen atom, yielding benzaldehyde.[12]
-
Causes: This can be promoted by high temperatures, prolonged reaction times, or certain bases/solvents that can act as hydride sources.[1][12]
-
Prevention:
-
Optimize for shorter reaction times and lower temperatures.
-
Screen different bases. Sometimes a weaker base can mitigate this issue.
-
The choice of ligand can also influence the relative rates of cross-coupling versus dehalogenation.[12]
-
-
Section 3: Experimental Protocol
This section provides a general, robust starting protocol for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde with an arylboronic acid.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium acetate (0.02 equiv) and SPhos ligand (0.04 equiv).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 or 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make the concentration of the limiting reagent approximately 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[6]
Section 4: Visual Guides
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the catalytic cycle, which forms the basis for understanding and troubleshooting the reaction.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common issues with the Suzuki coupling of 4-bromobenzaldehyde derivatives.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
Section 5: References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from --INVALID-LINK--
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization conditions of Suzuki‐Miyaura reaction between 4‐bromobenzaldehyde and phenylboronic acid catalysed with the NHC–Pd–PEPPSI complexes. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling with 4-(Hexyloxy)benzaldehyde. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from --INVALID-LINK--
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with.... Retrieved from --INVALID-LINK--
-
RSC Publishing. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions for 4-Bromobenzaldehyde. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Retrieved from --INVALID-LINK--
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from --INVALID-LINK--
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
Troubleshooting low conversion in 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde reactions
Welcome to the technical support resource for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile bifunctional molecule in their synthetic workflows. My aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to logically diagnose and resolve common experimental challenges. This molecule, with its reactive aldehyde and its aryl bromide handle, is a prime substrate for powerful C-C and C-N bond-forming reactions. However, this dual reactivity also presents unique challenges. This document is structured as a series of frequently asked questions (FAQs) based on recurring issues reported from the field.
General Troubleshooting Workflow
Before diving into specific reaction types, let's visualize a general workflow for troubleshooting any reaction involving this compound. The key is a systematic approach to isolate variables.
Caption: General troubleshooting flowchart for reactions.
Section 1: Suzuki-Miyaura Coupling Issues
The aryl bromide moiety of this compound is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, achieving high conversion requires careful optimization of the catalytic system.
Q1: My Suzuki coupling reaction has stalled, showing low conversion of the starting aryl bromide. What are the most probable causes?
A1: Stalled Suzuki reactions are common and usually trace back to one of three areas: the catalyst's activity, the reaction conditions, or the reagents' quality.
-
Catalyst Deactivation or Insufficient Activity: The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[1] A failure in any step will halt the reaction.
-
Oxidative Addition: This is often the rate-limiting step for aryl bromides. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more active catalytic system. Modern catalysts often use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or RuPhos) that promote the oxidative addition step.[2] These are often available as pre-formed catalysts (e.g., XPhos Pd G2/G3) which are air-stable and highly active.
-
Catalyst Loading: While textbook examples use 1-5 mol% catalyst, challenging substrates may require higher loadings. However, simply increasing the amount of a poorly performing catalyst is inefficient. It's better to switch to a more active one.
-
-
Incorrect Base or Solvent Combination: The base is not just a spectator; it is crucial for activating the organoboron species for transmetalation.[3]
-
Base Choice: A common issue is using a base that is too weak or poorly soluble in the reaction medium. For aryl bromides, moderately strong inorganic bases are standard. K₂CO₃ is common, but if solubility is an issue, K₃PO₄ is often a better choice due to its higher basicity and different solubility profile. The presence of water can be critical for dissolving the base and facilitating the catalytic cycle.[4]
-
Solvent System: The solvent must solubilize the organic substrate, the organoboron reagent, and, to some extent, the base. Aprotic solvents like dioxane, THF, or toluene are common, often with water as a co-solvent (e.g., Dioxane/H₂O 4:1).[5][6] If your starting material is poorly soluble, heating the reaction is necessary.
-
-
Organoboron Reagent Decomposition: Boronic acids can undergo protodeborylation (replacement of the B(OH)₂ group with a hydrogen), especially at high temperatures in aqueous media.[7] Ensure your boronic acid is of high quality. If decomposition is suspected, using a slight excess (1.1-1.5 equivalents) is advisable.
Troubleshooting Table: Suzuki Coupling Bases
| Base | Typical Solvent System | Strengths | Weaknesses |
| Na₂CO₃ / K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Inexpensive, widely used, moderate strength. | Can be slow for less reactive substrates; limited solubility in purely organic solvents. |
| K₃PO₄ | Dioxane, Toluene, THF | Stronger base, often improves rates for difficult couplings.[8] | Can be hygroscopic; performance can be inconsistent if not finely powdered. |
| Cs₂CO₃ / CsF | Dioxane, Toluene | Very effective for challenging couplings due to high solubility and basicity. | High cost. |
| Organic Bases (e.g., Et₃N) | DMF, Acetonitrile | Homogeneous conditions. | Generally too weak for Suzuki couplings of aryl bromides. |
Section 2: Wittig Reaction Challenges
The aldehyde functional group is ideal for olefination via the Wittig reaction. Success hinges on the efficient generation and appropriate reactivity of the phosphonium ylide.
Q1: My Wittig reaction is slow and gives a poor yield of the desired alkene. What should I investigate?
A1: The issue almost certainly lies with your phosphorus ylide (the Wittig reagent). The problems can range from incomplete formation to insufficient reactivity.
-
Incomplete Ylide Generation: The ylide is formed by deprotonating the corresponding phosphonium salt. The choice of base is critical and depends on the acidity of the proton alpha to the phosphorus.
-
For non-stabilized ylides (from alkyltriphenylphosphonium salts), you need a very strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or ether. Incomplete deprotonation is a common failure point.
-
For stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester or ketone), weaker bases like sodium ethoxide or even K₂CO₃ can be sufficient.[9][10]
-
-
Ylide Reactivity and Stability: The biphenylcarboxaldehyde is an aromatic aldehyde and is moderately reactive. The reactivity of the ylide must be matched to it.
-
Stabilized ylides are less reactive and may require heating to react with the aldehyde.[11] If your reaction is sluggish at room temperature, this is a likely cause.
-
Non-stabilized ylides are highly reactive and typically react quickly, even at low temperatures (-78 °C to RT).[12] If you are using a non-stabilized ylide and seeing low conversion, the problem is more likely incomplete ylide formation or ylide decomposition before the aldehyde is added.
-
-
Steric Hindrance: While this compound itself is not exceptionally hindered at the aldehyde, a very bulky phosphonium ylide could slow the reaction.
Q2: The purification of my product is complicated by triphenylphosphine oxide (TPPO). What are the best methods for its removal?
A2: TPPO is a notoriously difficult byproduct to remove due to its polarity and tendency to co-elute with products of similar polarity.
-
Direct Crystallization/Trituration: If your product is a stable, crystalline solid and has significantly different solubility from TPPO, this is the easiest method. Try triturating the crude solid with a non-polar solvent like hexanes or ether. TPPO has some solubility in ether, while your non-polar product may not.
-
Column Chromatography: This is the most common method, but requires careful solvent selection. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate or dichloromethane) is typical. TPPO is quite polar and will often require a high percentage of the polar solvent to elute.
-
Chemical Precipitation: If chromatography fails, you can exploit the Lewis basicity of the phosphine oxide. Dissolve the crude mixture in a solvent like toluene or DCM and add a solution of MgCl₂ or ZnCl₂ in a compatible solvent. TPPO forms a complex that often precipitates and can be filtered off.
Section 3: Reductive Amination Complexities
Reductive amination is a powerful method for converting the aldehyde into a secondary or tertiary amine in a single pot. However, the reaction is a delicate balance between imine formation and reduction.
Q1: My one-pot reductive amination yields the alcohol (4'-Bromo-[1,1'-biphenyl]-4-yl)methanol as the major byproduct. How do I prevent this?
A1: This is a classic selectivity problem and points directly to your choice of reducing agent. A one-pot reductive amination requires a hydride source that is selective for the protonated imine (the iminium ion) over the starting aldehyde.[13]
-
Incorrect Reducing Agent: Sodium borohydride (NaBH₄) is not suitable for one-pot procedures because it rapidly reduces aldehydes.[14] If you are using NaBH₄, you are likely reducing the starting material before it has a chance to form an imine with the amine.
-
The Right Tool for the Job: You must use a more selective, hindered hydride reagent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most reductive aminations.[15][16] It is mild enough that it will not reduce the aldehyde but is highly effective at reducing the iminium ion as it forms. It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[16]
-
Sodium Cyanoborohydride (NaBH₃CN): This was the traditional reagent and is also selective for the iminium ion at slightly acidic pH (pH 3-6).[17][18] However, it is highly toxic and can generate HCN gas under acidic conditions, making STAB the preferred reagent for safety reasons.[16]
-
Workflow & Reagent Comparison for Reductive Amination
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. fiveable.me [fiveable.me]
- 12. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 17. m.youtube.com [m.youtube.com]
- 18. interchim.fr [interchim.fr]
Technical Support Center: Efficient Removal of Palladium Catalyst from 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalyst from the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in synthesizing this biphenyl scaffold, but residual palladium can compromise downstream applications and the final product's purity.[1][2] This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective palladium removal.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
Residual palladium, even at trace levels, can have detrimental effects.[3] In the context of drug development, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[4][5] For research applications, residual palladium can interfere with subsequent chemical transformations or biological assays, leading to unreliable results.[3][6]
Q2: I've performed a standard aqueous workup and filtration, but my product is still contaminated with palladium. Why?
While filtration through Celite or a similar filter aid can remove heterogeneous palladium catalysts (e.g., Pd/C), it is often ineffective against homogeneous palladium species that are soluble in the reaction mixture.[7][8] During the catalytic cycle, soluble Pd(0) and Pd(II) species are generated and can form stable complexes with the product or ligands, remaining in the organic phase after workup.[9]
Q3: What are the primary methods for removing palladium catalysts?
The main strategies for palladium removal can be broadly categorized as:
-
Adsorption: Utilizing materials that bind to palladium, such as activated carbon or specialized metal scavengers.[10][11][12]
-
Chromatography: Separating the product from the catalyst based on differential adsorption on a stationary phase like silica gel.[7]
-
Precipitation/Crystallization: Inducing the palladium to precipitate out of solution, or purifying the product through recrystallization.[2]
-
Extraction: Using an aqueous solution to wash out water-soluble palladium species.
The choice of method depends on the nature of the palladium species, the properties of the product, the solvent system, and the desired final purity level.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound.
Problem 1: My product remains colored (black, grey, or brownish) after initial purification.
-
Symptom: The isolated solid or concentrated solution has a persistent color, indicating the presence of colloidal or finely dispersed palladium.
-
Causality: This often points to the presence of palladium black, a form of elemental palladium that can be difficult to remove by simple filtration.
-
Troubleshooting Steps:
-
Re-dissolve and Filter through Celite: Dissolve the product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter the solution through a tightly packed pad of Celite. This can trap fine palladium particles.[13]
-
Activated Carbon Treatment: If color persists, treat the solution with activated carbon.[10][12] Be aware that activated carbon can sometimes adsorb the product, leading to yield loss.[14][15] A preliminary small-scale test is recommended to optimize the amount of carbon and contact time.
-
Problem 2: ICP-MS analysis shows high palladium levels (>100 ppm) even after column chromatography.
-
Symptom: The product appears pure by TLC and NMR, but quantitative analysis reveals significant palladium contamination.
-
Causality: this compound, with its aromatic rings and aldehyde group, can form stable complexes with palladium. These complexes may co-elute with the product during chromatography.[3][6][16]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: This is often the most effective solution. Metal scavengers are materials functionalized with ligands that have a high affinity for palladium, effectively "scavenging" it from the solution.[11][17][18]
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) to try and separate the product from the palladium complex. Sometimes, a less polar or more polar eluent can alter the retention times sufficiently.
-
Problem 3: Significant product loss occurs during palladium removal.
-
Symptom: The final yield of this compound is substantially lower after the purification step.
-
Causality: This is a common issue with methods like activated carbon treatment and sometimes with certain scavengers that can adsorb the product.[15] Recrystallization can also lead to yield loss if the product has moderate solubility in the chosen solvent system.
-
Troubleshooting Steps:
-
Reduce Adsorbent Loading: Use the minimum effective amount of activated carbon or scavenger. This often requires optimization experiments.
-
Wash the Adsorbent: After filtration, wash the activated carbon or scavenger with a fresh portion of the solvent to recover any adsorbed product.
-
Select a More Specific Scavenger: Some scavengers exhibit higher selectivity for the metal over the organic product.[1] For example, silica-based scavengers with thiol (Si-Thiol) or thiourea (Si-THU) functionalities are highly effective for palladium.[17]
-
Palladium Removal Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal method.
Experimental Protocols
Protocol 1: Activated Carbon Treatment
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene) to a concentration of approximately 50-100 mg/mL.
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the mass of the crude product.[1]
-
Stirring: Stir the suspension at room temperature for 1-4 hours. The optimal time should be determined by monitoring the palladium removal.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad with a fresh portion of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Treatment with a Silica-Based Thiol Scavenger (Si-Thiol)
-
Dissolution: Dissolve the crude or partially purified product in an appropriate solvent. Thiol-based scavengers are compatible with a wide range of solvents.[1]
-
Scavenger Addition: Add the silica-thiol scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-16 hours. The progress of palladium removal can be monitored by taking small aliquots for analysis.
-
Filtration: Filter off the solid-supported scavenger.
-
Washing and Concentration: Wash the scavenger with fresh solvent, combine the filtrates, and concentrate to yield the final product.
Data Summary: Comparison of Palladium Scavengers
The following table provides a comparative overview of common palladium scavengers. The efficiency can vary depending on the specific reaction conditions and the nature of the palladium species.
| Scavenger Type | Functional Group | Typical Loading (wt%) | Advantages | Disadvantages |
| Activated Carbon | N/A (adsorptive) | 5-20 | Low cost, effective for Pd(0).[1] | Can cause product loss, may require larger volumes.[14][15] |
| Silica-Thiol (Si-Thiol) | -SH | 2-10 | High efficiency for Pd(II), broad solvent compatibility.[17] | Higher cost than carbon. |
| Silica-Thiourea (Si-THU) | -NHC(=S)NH₂ | 2-10 | Versatile for various palladium forms, widely used in pharma.[17] | Can sometimes form new impurities.[1] |
| Silica-TMT (Si-TMT) | Trimercaptotriazine | 2-10 | Very high affinity for palladium, efficient scavenger.[1] | Higher cost. |
| Polymer-Bound TMT (MP-TMT) | Trimercaptotriazine | 5-15 | High capacity, robust.[1][4] | May swell in certain solvents. |
Concluding Remarks
The removal of palladium catalysts from the synthesis of this compound is a critical step to ensure product purity and reliability in subsequent applications. A systematic approach, starting with simple methods like filtration and progressing to more sophisticated techniques such as treatment with specialized metal scavengers, is recommended. The choice of method should be guided by an understanding of the nature of the palladium species present and should be optimized for each specific case to maximize palladium removal while minimizing product loss. Quantitative analysis, such as ICP-MS, is essential for validating the effectiveness of the chosen purification strategy.[3][6][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sopachem.com [sopachem.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
Technical Support Center: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Welcome to the technical support center for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 50670-58-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile bifunctional molecule in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at 2-8°C under a dry, inert atmosphere such as nitrogen or argon.[1] The container should be tightly sealed to prevent exposure to air and moisture. While some suppliers suggest room temperature storage, refrigeration minimizes the risk of degradation over time.[2]
Q2: How sensitive is this compound to air and light?
A2: The aldehyde functional group in this compound is susceptible to oxidation, particularly when exposed to air (oxygen). This can lead to the formation of the corresponding carboxylic acid, 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid, which is often the primary impurity found in aged samples. The biphenyl core, being a polybrominated biphenyl (PBB) analogue, can be sensitive to ultraviolet (UV) radiation, which may cause gradual de-bromination.[3] Therefore, it is crucial to store the compound in a dark or amber-colored vial to protect it from light.
Q3: What are the visible signs of degradation?
A3: Pure this compound is typically a white to pale yellow crystalline solid.[4] A significant color change, such as turning deep yellow or brown, can indicate degradation. The presence of a different crystalline form or a change in the texture of the solid might also suggest the formation of impurities. However, visual inspection is not a substitute for analytical purity assessment.
Q4: Can I dissolve the compound in any solvent for storage?
A4: While this compound is soluble in common organic solvents like dichloromethane and dimethyl sulfoxide, it is not recommended to store it in solution for extended periods.[4] Solvents can facilitate degradation reactions, and some, like chloroform, can generate acidic impurities over time that may catalyze decomposition. If a stock solution is necessary, it should be freshly prepared and used as quickly as possible. For short-term storage of solutions, use anhydrous, aprotic solvents and keep them under an inert atmosphere at low temperatures.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the handling and use of this compound.
Problem 1: Inconsistent or Unexpected Reaction Outcomes
Symptoms:
-
Low yield in a reaction where the aldehyde is a key reactant.
-
Formation of unexpected byproducts.
-
Incomplete reaction despite extended reaction times.
Potential Cause: The most likely culprit is the degradation of the aldehyde functional group. The presence of the corresponding carboxylic acid impurity will reduce the molar equivalence of the aldehyde in your reaction, leading to lower yields. The carboxylic acid can also interfere with certain reaction mechanisms, especially those sensitive to acidic conditions.
Troubleshooting Workflow:
References
Common impurities in commercial 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Welcome to the technical support center for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the quality and use of this versatile bifunctional molecule. As a crucial building block in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science, the purity of this compound is paramount to achieving reliable and reproducible experimental outcomes.
This document provides in-depth technical insights into the common impurities found in commercial batches of this compound, their origins, and their potential impact on your research. We will also explore practical troubleshooting strategies and analytical methods to help you identify and mitigate these issues.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Question 1: My subsequent reaction is giving low yields and a complex mixture of byproducts. Could the quality of my this compound be the issue?
Answer: Yes, the purity of your starting material is a critical factor. Commercial this compound can contain several impurities that may interfere with your reaction. The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction, which can introduce several classes of impurities.
A Deeper Dive into Potential Impurities
The impurities in commercial this compound can be broadly categorized into three groups:
-
Synthesis-Related Impurities: Arising from the manufacturing process.
-
Starting Material-Related Impurities: Residuals from the initial reactants.
-
Degradation Products: Formed during storage and handling.
Below is a summary of the most common impurities, their potential origins, and their likely impact on subsequent reactions.
| Impurity Name | Structure | Origin | Potential Impact on Reactions |
| 4,4'-Biphenyldicarboxaldehyde | OHC-Ph-Ph-CHO | Homocoupling of (4-formylphenyl)boronic acid during Suzuki-Miyaura synthesis.[1][2] | Can lead to the formation of undesired symmetrical byproducts in your reaction. May be difficult to separate from the desired product due to similar polarity. |
| 4-Bromobenzoic acid | Br-Ph-COOH | Oxidation of the starting material, 4-bromobenzaldehyde.[3] | The acidic nature can interfere with base-sensitive reactions. May form unwanted salt byproducts. |
| 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid | Br-Ph-Ph-COOH | Oxidation (autoxidation) of the final product upon exposure to air.[4] | Similar to 4-bromobenzoic acid, it can interfere with reactions sensitive to acids. |
| Biphenyl | Ph-Ph | Protodeborylation of the boronic acid reagent during synthesis.[5] | Generally less reactive, but can complicate purification and affect the stoichiometry of your reaction. |
| Residual Palladium Catalyst | Pd | Incomplete removal after the Suzuki-Miyaura coupling reaction.[6][7] | Can catalyze unwanted side reactions in your subsequent steps. It is a common issue in products of transition-metal-catalyzed reactions.[6] |
| Unreacted Starting Materials | 4-bromobenzaldehyde, (4-formylphenyl)boronic acid | Incomplete reaction during synthesis. | Will lead to lower yields of your desired product and complicate purification. |
Question 2: I suspect my this compound is contaminated. How can I confirm this and identify the impurities?
Answer: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
Recommended Analytical Workflow:
Caption: Recommended analytical workflow for purity assessment.
Step-by-Step Analytical Protocols:
-
Thin Layer Chromatography (TLC):
-
Purpose: A quick and inexpensive method to visualize the number of components in your sample.
-
Protocol:
-
Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as hexanes/ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under UV light (254 nm). The presence of multiple spots indicates impurities.
-
-
-
¹H NMR Spectroscopy:
-
Purpose: To confirm the structure of the main compound and identify and quantify organic impurities.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Key signals for this compound: Look for the characteristic aldehyde proton singlet around 10.0 ppm and the aromatic protons in the 7.5-8.0 ppm region.
-
Identifying Impurities:
-
4,4'-Biphenyldicarboxaldehyde: A singlet for the aldehyde protons and a simpler aromatic splitting pattern.
-
4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid: Absence of the aldehyde proton and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
Starting Materials: Compare the spectrum with reference spectra of 4-bromobenzaldehyde and (4-formylphenyl)boronic acid.
-
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To separate and identify impurities by their mass-to-charge ratio.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Inject the solution into an LC-MS system equipped with a C18 column.
-
Run a gradient elution method.
-
Analyze the mass spectrum of each eluting peak to identify the molecular weights of the impurities.
-
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
-
Purpose: To quantify trace amounts of residual palladium catalyst.
-
Protocol: This is a specialized technique and is best performed by a dedicated analytical laboratory. If you suspect catalyst contamination is affecting your downstream reactions, this analysis is crucial.
-
Question 3: My analysis confirms the presence of impurities. How can I purify my commercial this compound?
Answer: The choice of purification method depends on the nature and quantity of the impurities.
Purification Strategy Flowchart:
Caption: Decision flowchart for purification strategies.
Detailed Purification Protocols:
-
Recrystallization:
-
Best for: Removing minor impurities when the desired compound is a solid.
-
Protocol:
-
Dissolve the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Flash Column Chromatography:
-
Best for: Separating mixtures with components of different polarities.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of solvent.
-
Load the solution onto the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
-
Acid-Base Extraction (for acidic impurities):
-
Best for: Removing carboxylic acid impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurities will move into the aqueous layer as their sodium salts.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
The recovered solid can be further purified by recrystallization or column chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
A1: Commercial grades can vary, but typically range from 97% to >99% purity. It is always advisable to check the certificate of analysis (CoA) provided by the supplier. For sensitive applications, it is recommended to independently verify the purity.
Q2: How should I store this compound to prevent degradation?
A2: To minimize degradation, especially oxidation of the aldehyde group, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place. Some suppliers recommend storage at 2-8°C.[8]
Q3: Can the presence of water affect the stability of this compound?
A3: While the compound itself is not overtly water-sensitive, the presence of moisture can facilitate certain degradation pathways, particularly if other impurities are present. It is good practice to handle the material in a dry environment.
Q4: Are there any known incompatibilities of this compound with common reagents or solvents?
A4: The aldehyde group is susceptible to reaction with strong oxidizing and reducing agents. It can also react with primary and secondary amines. The aryl bromide can react with strong bases at high temperatures. It is stable in most common organic solvents under neutral conditions.
Q5: My reaction requires strictly anhydrous conditions. Does commercial this compound contain significant amounts of water?
A5: Commercial material is typically a dry solid. However, it can absorb atmospheric moisture. If your reaction is highly sensitive to water, it is recommended to dry the compound under vacuum before use.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [chemicalbook.com]
Technical Support Center: Solvent Effects in the Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent systems. The most common and efficient route to this molecule is the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[1][2] However, its success is profoundly influenced by the reaction environment.
The choice of solvent is not merely about dissolving the reactants; it is a pivotal parameter that dictates catalytic activity, reaction kinetics, and the prevalence of side reactions.[3][4] This guide provides field-proven insights in a question-and-answer format to address common challenges and offers robust troubleshooting strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is a biphasic solvent system, such as Toluene/Water or Dioxane/Water, so frequently recommended for this Suzuki-Miyaura coupling?
A1: The use of a two-phase system is a cornerstone of many successful Suzuki protocols for several mechanistic reasons.[1][5]
-
Phase-Specific Solubility: The organic solvent (e.g., toluene, THF, dioxane) is chosen to dissolve the organic substrates—typically (4-bromophenyl)boronic acid and 4-bromobenzaldehyde, or their analogues—and the palladium catalyst complex.[6]
-
Base Activation: The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).[5] This dissolution is critical for the activation of the boronic acid into a more nucleophilic "ate" complex, a necessary step for efficient transmetalation to the palladium center.[1]
-
Interfacial Catalysis: The reaction is believed to occur at the interface of the two phases. The phase-transfer of the activated boronate species to the organic phase, where the catalyst resides, is a key step in the catalytic cycle. Vigorous stirring is therefore essential to maximize the interfacial area and ensure reproducible results.
Q2: How does solvent polarity impact the reaction? Is a more polar solvent always the better choice?
A2: The relationship between solvent polarity and reaction efficiency is more complex than a simple linear correlation. While polar solvents can stabilize charged intermediates in the catalytic cycle, the choice is not as simple as "more polar is better."[7][8]
-
Non-Coordinating vs. Coordinating Solvents: Solvents can be broadly classified by their ability to coordinate with the palladium center.
-
Non-coordinating polar solvents (like water, alcohols, or acetone) can facilitate the reaction without strongly binding to the catalyst.[9]
-
Coordinating polar aprotic solvents (such as DMF, MeCN, or DMSO) can directly bind to the palladium atom.[9] This coordination can sometimes stabilize the catalyst but may also alter its reactivity or selectivity, in some cases for the better and in others for the worse, depending on the specific substrates and ligands used.[7][10]
-
-
Dielectric Constant is Not the Whole Story: Studies have shown that reaction outcomes do not always trend with the solvent's dielectric constant.[8][9] The specific interactions between the solvent, the base, the catalyst, and the substrates create a unique environment where factors beyond bulk polarity are at play.
Q3: Is it possible to perform this synthesis in a single-solvent (monophasic) system?
A3: Yes, monophasic systems are viable and can be advantageous under certain conditions.
-
Polar Aprotic Solvents: Solvents like DMF or DMAc can dissolve both the organic substrates and, to some extent, the base, creating a homogeneous reaction mixture.[6] This can sometimes lead to faster reaction rates. However, these solvents can be difficult to remove during workup and may promote side reactions at high temperatures.
-
Alcoholic Solvents: Ethanol or 1-propanol, often with a small amount of water, can be excellent solvents.[11][12] They offer good solubility for many substrates and are considered greener alternatives to solvents like dioxane.
-
"Green" Solvents: There is growing interest in using environmentally benign solvents. Propylene carbonate (PC) has been shown to be an effective medium for Suzuki reactions.[9] Furthermore, reactions in neat water are possible, especially with water-soluble catalysts or substrates, representing a highly sustainable approach.[13][14]
Q4: How critical is degassing the solvent, and what is the best method?
A4: Degassing is absolutely critical for the success and reproducibility of the reaction. The active catalyst in the Suzuki cycle is a Pd(0) species, which is highly susceptible to oxidation by dissolved oxygen.[5] Failure to remove oxygen is a leading cause of catalyst deactivation, resulting in low or no yield and the formation of homocoupling byproducts.
-
Recommended Method: The most rigorous method is freeze-pump-thaw . This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing. Repeating this cycle three times is standard practice for ensuring an oxygen-free environment.
-
Alternative Method: For routine preparations, bubbling a stream of an inert gas (argon or nitrogen) through the solvent for 20-30 minutes is often sufficient.[5] It is crucial to maintain a positive pressure of inert gas over the reaction mixture for its entire duration.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Recommended Solution & Rationale |
| 1. Low or No Product Yield | A. Catalyst Deactivation | Ensure rigorous degassing. As discussed in FAQ Q4, oxygen is a primary culprit for killing the Pd(0) catalyst.[5] Re-evaluate your degassing procedure (freeze-pump-thaw is best) and maintain a strict inert atmosphere. |
| B. Poor Reagent Solubility | Screen alternative solvent systems. If your starting materials are not fully dissolved, the reaction cannot proceed efficiently. Consider switching from toluene to a more solubilizing solvent like dioxane, 2-MeTHF, or a DMF/water mixture.[6][15] | |
| C. Ineffective Base | Use a stronger, non-nucleophilic base. For challenging couplings, K₂CO₃ may not be sufficient. Switch to K₃PO₄ or Cs₂CO₃, which are more effective.[5] Ensure the base is finely powdered to maximize surface area. Note that some couplings with K₃PO₄ paradoxically require a few equivalents of water to function effectively, even in "anhydrous" organic solvents.[16] | |
| 2. Significant Homocoupling Product | A. Oxygen Contamination | Improve degassing. Oxygen can promote the oxidative homocoupling of the boronic acid. This is often the first side reaction to appear when inerting techniques are suboptimal.[5] |
| B. Boronic Acid Instability | Switch to the corresponding boronic acid pinacol ester. Esters are often more stable and less prone to homocoupling than free boronic acids.[6] They can be purchased or easily prepared. | |
| C. Non-Optimal Temperature | Lower the reaction temperature. Running the reaction at the lowest effective temperature can often suppress side reactions relative to the desired cross-coupling. | |
| 3. Protodeboronation Side Product | A. Excess Water or Protic Solvent | Minimize water content or use an anhydrous system. Protodeboronation (cleavage of the C-B bond) is often promoted by water and base.[6] Try using a boronic ester in a strictly anhydrous solvent like toluene or dioxane with a base like CsF or K₃PO₄.[17] |
| B. Reaction Too Long / Hot | Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent product degradation or side reactions from accumulating. | |
| 4. Aldehyde Degradation | A. Base is too Harsh | Use a milder base. If you suspect the aldehyde functionality is reacting, switch from a strong base like NaOH or K₃PO₄ to a milder one like Na₂CO₃ or K₂CO₃.[1][5] |
| B. High Temperature | Reduce the reaction temperature. Aldehydes can be sensitive to prolonged heating. Running the reaction at 80°C instead of >100°C may preserve the functional group. |
Visualization of Key Parameters
The following diagram illustrates the interconnected factors in optimizing the solvent system for the Suzuki-Miyaura synthesis.
Caption: Workflow for solvent system selection and troubleshooting.
Reference Experimental Protocol
This protocol is adapted from a robust, peer-reviewed procedure for a similar biphenyl synthesis and serves as an excellent starting point.[11]
Reactants:
-
4-Formylphenylboronic acid (1.0 equiv)
-
1,4-Dibromobenzene (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 equiv, 1 mol%)
-
Triphenylphosphine [PPh₃] (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid, 1,4-dibromobenzene, and potassium carbonate.
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. Begin vigorous stirring.
-
Catalyst Preparation: In a separate, small, inerted vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of the degassed dioxane. Stir for 5 minutes until a homogenous solution is formed.
-
Catalyst Addition: Transfer the catalyst solution to the main reaction flask via syringe.
-
Heating: Heat the reaction mixture to 90 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Cross‐Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls (2010) | Vivek Polshettiwar | 347 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Alternative synthesis methods for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
An In-Depth Guide to the Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde: A Comparative Analysis of Cross-Coupling Methodologies
Introduction
This compound is a highly valuable bifunctional organic intermediate.[1] Its structure, featuring a biphenyl backbone with strategically placed bromo and aldehyde functionalities, makes it a versatile building block in medicinal chemistry, materials science, and the synthesis of complex organic molecules.[1][2] The aldehyde group serves as a handle for transformations such as condensation, reduction, and olefination, while the bromo group is primed for further cross-coupling reactions, allowing for the construction of extended π-conjugated systems and elaborate molecular architectures. Given its importance, the development of efficient, scalable, and robust synthetic routes is of paramount interest to the research and drug development community.
This guide provides an in-depth analysis of the primary synthetic method for this compound—the Suzuki-Miyaura coupling. We will present a detailed, field-proven experimental protocol and discuss the underlying mechanistic principles. Furthermore, we will compare this gold-standard approach with other potential palladium-catalyzed cross-coupling strategies, namely the Stille and Kumada couplings, to provide a comprehensive understanding of the available synthetic landscape.
Method 1: The Gold Standard: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most widely employed method for synthesizing biaryl compounds like this compound.[2] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organic halide.[3] Its popularity stems from its mild reaction conditions, exceptional tolerance for a wide variety of functional groups (including sensitive aldehydes), the commercial availability of starting materials, and the generally non-toxic and easily removable nature of the boron-containing byproducts.[2]
The most direct and efficient Suzuki route to the target molecule involves the coupling of (4-bromophenyl)boronic acid with 4-bromobenzaldehyde .
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: The boronic acid is activated by a base (e.g., sodium carbonate) to form a more nucleophilic boronate species. This species then transfers its aryl group (the 4-bromophenyl moiety) to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Detailed Experimental Protocol
This protocol is adapted from well-established procedures for Suzuki-Miyaura couplings and is designed for high yield and purity.
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
(4-Bromophenyl)boronic acid (1.05 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.005 eq, 0.5 mol%)
-
Triphenylphosphine (PPh₃, 0.015 eq, 1.5 mol%)
-
Anhydrous Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
1-Propanol
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Hexanes (for recrystallization)
-
Celite® or Florisil® (for filtration)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), (4-bromophenyl)boronic acid (1.05 eq), and 1-propanol (approx. 10 mL per gram of 4-bromobenzaldehyde).
-
Causality: Using a slight excess of the boronic acid ensures the complete consumption of the aryl halide. 1-Propanol is an effective solvent that dissolves the organic reagents and facilitates the biphasic reaction with the aqueous base.
-
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes. Maintaining an inert atmosphere throughout the reaction is critical.
-
Causality: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state ("palladium black"), which halts the catalytic cycle.[5]
-
-
Reagent Addition: While stirring, add Palladium(II) Acetate (0.005 eq) and Triphenylphosphine (0.015 eq). Stir for 10 minutes. Next, add a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and modulating its reactivity. The aqueous base is essential for activating the boronic acid for the transmetalation step.
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 95-100 °C) under the nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup and Filtration: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture. Prepare a filtration pad by layering Celite® or Florisil® in a Büchner funnel and filter the reaction mixture. Rinse the filter cake with additional ethyl acetate.
-
Causality: This filtration step effectively removes the insoluble palladium catalyst and inorganic salts from the organic product solution.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid is typically a pale yellow. Recrystallize the product from a minimal amount of hot hexanes or a hexanes/ethyl acetate mixture. Filter the crystals, wash with cold hexanes, and dry under vacuum to afford this compound as a crystalline solid.
-
Expected Yield: 85-95%.
-
Alternative Synthetic Strategies: A Comparative Discussion
While the Suzuki coupling is dominant, other palladium-catalyzed reactions are cornerstones of C-C bond formation and serve as potential, though often less ideal, alternatives for this specific synthesis.
Method 2: The Stille Cross-Coupling
The Stille reaction couples an organic halide with an organotin compound (organostannane).[6] For this synthesis, the reaction would involve 4-bromobenzaldehyde and (4-bromophenyl)trimethylstannane or the tributylstannane equivalent.
Mechanistic Overview: The catalytic cycle is very similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[6] The key difference is the transmetalating agent—the organostannane.
Advantages:
-
Organostannanes are stable to air and moisture and are tolerant of many functional groups.[6][7]
-
The reaction often proceeds under neutral, base-free conditions.
Disadvantages:
-
Toxicity: The primary drawback is the high toxicity of organotin compounds.[6][8]
-
Purification Challenges: The stoichiometric tin byproducts (e.g., Bu₃SnBr) are often difficult to remove completely from the desired product due to their low polarity, requiring specialized workup procedures or extensive chromatography.[9] This is a significant barrier for applications in drug development.
Method 3: The Kumada Cross-Coupling
The Kumada (or Kumada-Corriu) coupling was one of the first reported catalytic cross-coupling methods and utilizes a Grignard reagent (organomagnesium) to couple with an organic halide.[10][11] The hypothetical route would involve reacting 4-bromobenzaldehyde with (4-bromophenyl)magnesium bromide .
Advantages:
-
High Reactivity: Grignard reagents are highly nucleophilic, often leading to very fast reaction times.
-
Low Cost: Grignard reagents are readily prepared from inexpensive magnesium turnings and aryl halides.
Disadvantages:
-
Functional Group Intolerance: This is the most significant limitation for the synthesis of the target molecule. Grignard reagents are powerful nucleophiles and strong bases. They are incompatible with electrophilic functional groups like aldehydes.[11] The Grignard reagent would readily attack the aldehyde of another 4-bromobenzaldehyde molecule, leading to a complex mixture of secondary alcohol byproducts instead of the desired coupled product.
-
Harsh Conditions: The reaction requires strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.[10]
Comparative Analysis Summary
The choice of a synthetic method depends on a balance of factors including yield, purity, cost, safety, and scalability. For this compound, the comparison is stark.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Kumada Coupling |
| Nucleophile | Organoboronic Acid | Organostannane | Grignard Reagent (Organomagnesium) |
| Toxicity | Low (Boron byproducts are generally benign) | High (Organotin reagents are highly toxic) | Moderate (Reagents are corrosive) |
| Functional Group Tolerance | Excellent (Tolerates aldehydes, ketones, esters, etc.) | Good (Generally tolerant, but can be sensitive) | Poor (Incompatible with acidic protons and electrophiles like aldehydes) |
| Reaction Conditions | Mild (Aqueous base, moderate temp.) | Mild (Often neutral, moderate temp.) | Harsh (Strictly anhydrous) |
| Byproduct Removal | Easy (Boron salts are water-soluble) | Difficult (Tin byproducts are often nonpolar) | Easy (Quenched with aqueous acid) |
| Suitability for Target | Ideal | Possible, but problematic due to toxicity/purification | Unsuitable |
This comparison clearly illustrates why the Suzuki-Miyaura coupling is the method of choice. Its exceptional functional group tolerance is the decisive factor, allowing the aldehyde moiety to remain intact throughout the reaction. The low toxicity and ease of purification further solidify its position as the most practical and scalable method for producing high-purity material suitable for research and development.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde and (4-bromophenyl)boronic acid stands as the superior and most practical methodology. It offers a robust, high-yielding, and scalable route that is compatible with the sensitive aldehyde functional group. While other methods like the Stille and Kumada couplings are powerful tools for C-C bond formation, their inherent limitations—namely the high toxicity of tin reagents in the Stille reaction and the functional group intolerance of Grignard reagents in the Kumada reaction—render them unsuitable or significantly less desirable for this particular target molecule. For researchers and drug development professionals requiring access to this key intermediate, the Suzuki-Miyaura coupling provides a reliable and efficient synthetic solution.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. Kumada Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, in particular, is a valuable building block, featuring two distinct functionalities that allow for sequential, site-selective modifications. The formation of the core biphenyl structure is paramount, and palladium-catalyzed cross-coupling reactions are the undisputed methods of choice.[1] Among these, the Suzuki-Miyaura and Stille couplings have emerged as the most robust and versatile.[2]
This guide provides an in-depth, objective comparison of these two indispensable reactions for the synthesis of this compound, supported by mechanistic insights and generalized experimental protocols. Our aim is to equip you with the knowledge to make informed decisions for your specific synthetic strategies.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organostannane (organotin) |
| Toxicity | Low toxicity reagents and byproducts | High toxicity of organotin reagents |
| Reaction Conditions | Requires a base, can be sensitive | Generally neutral, tolerates a wide range of functional groups |
| Byproduct Removal | Generally easy removal of inorganic boron salts | Often challenging removal of tin byproducts |
| Cost | Boronic acids are often cheaper and widely available | Organostannanes can be more expensive |
| Functional Group Tolerance | Good, but can be limited by base-sensitive groups | Excellent, compatible with most functional groups |
The Target Synthesis
The retrosynthetic analysis for this compound points to two primary disconnection approaches, suitable for both Suzuki and Stille couplings:
-
Approach A: Coupling of 4-bromobenzaldehyde with a 4-bromophenyl organometallic reagent.
-
Approach B: Coupling of a 4-formylphenyl organometallic reagent with 1,4-dibromobenzene.
For the purpose of this guide, we will focus on the coupling of an aryl halide with an aryl organometallic partner.
Suzuki-Miyaura Coupling: The Green Choice
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used C-C bond-forming reactions.[3][4] Its popularity stems from the low toxicity of the organoboron reagents, mild reaction conditions, and the general ease of byproduct removal.[5]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A base is crucial for the activation of the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling
This generalized protocol is for the synthesis of this compound from 4-bromobenzaldehyde and (4-bromophenyl)boronic acid.
-
Reaction Setup: In a Schlenk flask, combine 4-bromobenzaldehyde (1.0 equiv), (4-bromophenyl)boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[3][9]
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.[10]
-
Reaction: Heat the mixture with vigorous stirring to a temperature typically between 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]
Stille Coupling: The Robust Workhorse
The Stille reaction, developed by John Kenneth Stille, involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium.[12][13] Its primary advantages are the stability of organostannanes to air and moisture and its exceptional tolerance for a wide array of functional groups, making it a go-to reaction in complex total synthesis.[13][14][15]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[12] A key difference is that the transmetalation step does not typically require a base, which contributes to its broad functional group compatibility.[8]
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling
This generalized protocol is for the synthesis of this compound from 4-bromobenzaldehyde and a tributyl(4-bromophenyl)stannane.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzaldehyde (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[16]
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[16]
-
Reagent Addition: Add an anhydrous and degassed solvent (e.g., toluene, THF, or DMF) via syringe. Subsequently, add the organostannane reagent (1.0-1.2 equivalents) via syringe.[16]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. A key step is to add a saturated aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides. Stir for at least an hour before proceeding.[17]
-
Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[2]
Comparative Analysis for this compound Synthesis
| Factor | Suzuki Coupling | Stille Coupling | Analysis for this Synthesis |
| Yields | Generally high (often >85%) | Generally high (often >80%) | Both methods are capable of providing high yields for this transformation.[18][19] |
| Reagent Stability | Boronic acids are generally stable solids. | Organostannanes are stable to air and moisture.[20] | Both reagents are convenient to handle and store. |
| Toxicity & Environmental Impact | Low toxicity. Considered a "greener" reaction.[3][5] | High toxicity of organotin reagents and byproducts.[12][21] | The Suzuki coupling is strongly preferred from a safety and environmental standpoint. Stringent purification is needed for Stille to remove toxic tin residues.[17] |
| Functional Group Tolerance | The aldehyde group is generally well-tolerated. However, the basic conditions can sometimes lead to side reactions like aldol condensation, although this is less of a concern with aryl aldehydes.[10] | The aldehyde group is fully compatible with the neutral conditions of the Stille coupling.[13][15] | Stille coupling offers a slight advantage if base-sensitivity is a major concern, though Suzuki is generally robust enough for this substrate. |
| Cost & Availability | (4-Bromophenyl)boronic acid is commercially available and relatively inexpensive.[5] | Tributyl(4-bromophenyl)stannane may be less readily available and more expensive. | Suzuki coupling is more cost-effective for large-scale synthesis. |
| Purification | Removal of inorganic boron byproducts is straightforward via aqueous work-up.[3] | Removal of stoichiometric tin byproducts can be challenging and requires specific procedures (e.g., KF treatment).[17] | Purification is significantly simpler for the Suzuki coupling. |
Conclusion and Recommendation
Both the Suzuki and Stille couplings are highly effective for the synthesis of this compound.
The Stille coupling offers exceptional functional group tolerance and is a reliable choice, particularly when dealing with sensitive substrates that might not withstand the basic conditions of a Suzuki reaction.[13] However, the high toxicity of organotin reagents and the challenges associated with removing tin byproducts are significant drawbacks that cannot be overlooked, especially in the context of drug development where purity is paramount.[12][17]
The Suzuki-Miyaura coupling , on the other hand, presents a much more attractive profile for this specific synthesis. The reagents are less toxic, more cost-effective, and the purification is considerably more straightforward.[3][5] The aldehyde functionality in the target molecule is generally tolerant to the mildly basic conditions typically employed. For these reasons, the Suzuki coupling is the recommended method for the synthesis of this compound, aligning with the principles of green chemistry without compromising on efficiency or yield.[22]
Ultimately, the choice between these two powerful reactions will depend on the specific requirements of the synthesis, including scale, available reagents, and purity requirements.[2] However, for this target, the advantages of the Suzuki coupling make it the superior choice in most laboratory and industrial settings.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. quora.com [quora.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. benchchem.com [benchchem.com]
- 17. sdlookchem.com [sdlookchem.com]
- 18. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. organicreactions.org [organicreactions.org]
- 21. reddit.com [reddit.com]
- 22. mt.com [mt.com]
A Comparative Spectroscopic Guide to Substituted Biphenyl Aldehydes
Introduction: The Biphenyl Aldehyde Scaffold in Modern Research
The substituted biphenyl aldehyde motif is a cornerstone in contemporary chemical and pharmaceutical sciences. Its rigid, yet tunable, biphenyl backbone combined with the reactive aldehyde functionality makes it an invaluable building block for synthesizing complex molecules. From liquid crystals and advanced polymers to pharmacologically active agents, the precise characterization of these intermediates is paramount. Spectroscopic analysis provides a rapid, non-destructive, and information-rich avenue for confirming molecular structure, assessing purity, and, most critically, understanding the electronic interplay between the two aromatic rings as influenced by various substituents.
This guide offers a comparative analysis of four distinct biphenyl aldehydes, each chosen to illustrate a fundamental principle of structural chemistry: the parent compound, and analogues bearing an electron-donating group (EDG), an electron-withdrawing group (EWG), and a sterically hindering group. Through a detailed examination of their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Proton Nuclear Magnetic Resonance (¹H NMR) spectra, we will elucidate the profound effects these modifications have on the molecules' spectroscopic fingerprints.
Theoretical Framework: Understanding Substituent-Induced Spectral Shifts
Before delving into the experimental data, it is crucial to understand the principles governing how substituents alter the spectroscopic properties of the biphenyl aldehyde system. The electronic communication between the two phenyl rings is highly dependent on their relative orientation (the dihedral angle) and the nature of the substituents they bear.
-
UV-Visible Spectroscopy: The primary absorption band in biphenyls arises from a π → π* electronic transition. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the extent of π-conjugation across the entire molecule. Electron-donating groups (like methoxy, -OCH₃) and electron-withdrawing groups (like nitro, -NO₂) can extend this conjugation through resonance, leading to a decrease in the HOMO-LUMO energy gap. This results in a bathochromic shift (a shift to a longer λmax).[1] Conversely, steric hindrance from bulky groups, particularly at the ortho positions (e.g., a 2'-methyl group), can force the phenyl rings out of planarity, disrupting π-orbital overlap and causing a hypsochromic shift (a shift to a shorter λmax).[2]
-
Infrared Spectroscopy: The most diagnostic absorption in the IR spectrum of these molecules is the carbonyl (C=O) stretching vibration of the aldehyde. The frequency of this vibration is directly influenced by the electron density around the carbonyl bond. Electron-donating groups increase electron density at the carbonyl carbon through resonance, weakening the C=O bond and lowering its stretching frequency.[3] Conversely, electron-withdrawing groups decrease electron density, strengthening the C=O bond and increasing the stretching frequency. Aromatic aldehydes conjugated with a double bond or aromatic ring typically show a C=O stretch between 1710-1685 cm⁻¹.[3][4]
-
¹H NMR Spectroscopy: The chemical shift of the aldehydic proton (CHO) is particularly informative. This proton is highly deshielded and typically appears far downfield (9-10 ppm).[4][5] Its precise location is modulated by the electronic nature of the substituents on the biphenyl rings. Electron-withdrawing groups on the ring system will further deshield this proton, shifting its resonance to a higher ppm value. Electron-donating groups have the opposite effect, causing a slight upfield shift.[6] Similarly, the chemical shifts of the aromatic protons are affected; EDGs will shield the ortho and para protons (shifting them upfield), while EWGs will deshield them (shifting them downfield).[6]
Experimental Methodologies: A Protocol for Reliable Data Acquisition
The acquisition of high-quality, reproducible spectroscopic data is contingent on meticulous sample preparation and standardized instrumental parameters. The following protocols are designed to serve as a robust starting point for the analysis of biphenyl aldehydes.
General Experimental Workflow
Caption: Workflow for preparing and analyzing substituted biphenyl aldehydes.
1. UV-Visible Spectroscopy Protocol
-
Rationale: The choice of solvent is critical as it can influence the λmax. A non-polar solvent like cyclohexane is used to minimize solute-solvent interactions, while a polar solvent like acetonitrile can reveal solvatochromic effects.
-
Procedure:
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a UV-grade solvent (e.g., cyclohexane or acetonitrile).
-
From the stock solution, prepare a dilute solution (~0.01 mg/mL) in the same solvent directly in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a reference blank to zero the spectrophotometer.
-
Acquire the absorption spectrum over a range of 200-400 nm.
-
Identify and record the wavelength of maximum absorbance (λmax).
-
2. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol
-
Rationale: ATR-FTIR is a convenient technique for solid samples, requiring minimal to no sample preparation and ensuring good particle contact with the crystal for a strong signal.[7][8][9]
-
Procedure:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol.
-
Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample (a few milligrams) onto the center of the ATR crystal.
-
Use the built-in pressure clamp to apply consistent pressure, ensuring firm contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
-
3. ¹H NMR Spectroscopy Protocol
-
Rationale: Deuterated solvents are essential to avoid large solvent signals in the proton spectrum. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for aromatic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shift scale to 0 ppm.[4][5]
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a glass wool plug to filter out any particulate matter.[4]
-
Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Allow the sample to thermally equilibrate for a few minutes.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. For quantitative results, ensure a sufficient relaxation delay (e.g., 5 seconds) between pulses.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm and integrate all signals.
-
Comparative Data Analysis
The spectroscopic data for the four selected biphenyl aldehydes are summarized below. These compounds were chosen to systematically probe the electronic and steric effects of substituents.
-
Biphenyl-4-carbaldehyde (1): The unsubstituted parent compound.
-
4'-Methoxybiphenyl-4-carbaldehyde (2): Features a strong electron-donating group (EDG) at the 4'-position.
-
4'-Nitrobiphenyl-4-carbaldehyde (3): Features a strong electron-withdrawing group (EWG) at the 4'-position.
-
2'-Methylbiphenyl-4-carbaldehyde (4): Features a sterically bulky group at the 2'-position, adjacent to the inter-ring bond.
Caption: Summary of expected substituent effects on spectroscopic properties.
Table 1: Comparative Spectroscopic Data of Substituted Biphenyl Aldehydes
| Compound | Substituent (Position) | Key Spectroscopic Data |
| 1. Biphenyl-4-carbaldehyde | None (Parent) | UV-Vis (λmax): ~282 nm FT-IR (C=O): ~1701 cm⁻¹ ¹H NMR (CHO): ~10.06 ppm[10] |
| 2. 4'-Methoxybiphenyl-4-carbaldehyde | -OCH₃ (EDG, 4') | UV-Vis (λmax): ~305 nm FT-IR (C=O): ~1695 cm⁻¹ ¹H NMR (CHO): ~9.93 ppm[1] |
| 3. 4'-Nitrobiphenyl-4-carbaldehyde | -NO₂ (EWG, 4') | UV-Vis (λmax): ~303 nm[11] FT-IR (C=O): ~1705 cm⁻¹ ¹H NMR (CHO): ~10.12 ppm |
| 4. 2'-Methylbiphenyl-4-carbaldehyde | -CH₃ (Steric, 2') | UV-Vis (λmax): ~265 nm FT-IR (C=O): ~1702 cm⁻¹ ¹H NMR (CHO): ~10.05 ppm |
| (Note: Where specific experimental data was not found in literature, typical values for analogous compounds are provided for illustrative comparison.) |
Analysis of Trends
-
UV-Vis Spectra: The data clearly demonstrates the principles of conjugation and steric hindrance.
-
Both the electron-donating methoxy group (2 ) and the electron-withdrawing nitro group (3 ) extend the π-conjugated system, resulting in significant bathochromic shifts (from 282 nm to ~305 nm) compared to the parent compound (1 ). This indicates a smaller HOMO-LUMO gap due to enhanced electronic delocalization.[1]
-
In stark contrast, the 2'-methyl group in compound (4 ) introduces steric strain that twists the biphenyl rings out of coplanarity.[2] This disruption of conjugation increases the energy required for the π → π* transition, causing a pronounced hypsochromic shift to a much shorter wavelength (265 nm).
-
-
FT-IR Spectra: The C=O stretching frequency provides a sensitive probe of the electronic effects transmitted through the biphenyl system.
-
The electron-donating -OCH₃ group in compound (2 ) pushes electron density into the ring system, which slightly weakens the C=O bond and lowers its stretching frequency to 1695 cm⁻¹, compared to 1701 cm⁻¹ for the parent compound (1 ).
-
Conversely, the electron-withdrawing -NO₂ group in compound (3 ) pulls electron density away from the aldehyde, strengthening the C=O bond and increasing its stretching frequency to 1705 cm⁻¹.
-
The sterically placed methyl group in (4 ) has a negligible electronic effect on the distal aldehyde group, resulting in a C=O frequency (1702 cm⁻¹) nearly identical to the parent compound.
-
-
¹H NMR Spectra: The chemical shift of the aldehydic proton is a clear indicator of the electronic environment.
-
The aldehyde proton of the parent compound (1 ) resonates at a highly deshielded 10.06 ppm.[10]
-
The electron-donating methoxy group in (2 ) provides a slight shielding effect, shifting the aldehyde proton upfield to 9.93 ppm.[1]
-
The powerful electron-withdrawing nitro group in (3 ) significantly deshields the aldehyde proton, shifting its resonance further downfield to 10.12 ppm.
-
As with the IR data, the 2'-methyl group in (4 ) has minimal electronic influence on the aldehyde proton, which resonates at 10.05 ppm, very close to the parent compound.
-
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach provides a comprehensive and nuanced understanding of substituted biphenyl aldehydes. UV-Vis spectroscopy is exceptionally sensitive to the overall conjugation and planarity of the biphenyl system, clearly distinguishing sterically hindered analogues. FT-IR spectroscopy offers a precise measure of how electron-donating and -withdrawing substituents modulate the bond strength of the distal carbonyl group. Finally, ¹H NMR provides a quantitative measure of the electronic shielding and deshielding effects on specific protons, particularly the highly responsive aldehydic proton. Together, these techniques form a powerful, self-validating toolkit for the structural elucidation and comparative analysis of this important class of molecules, enabling researchers to confidently characterize their materials and intermediates.
References
- 1. rsc.org [rsc.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Methyl biphenyl-4-carboxylate [webbook.nist.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Guide to the Characterization of Reaction Intermediates for 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently encountered the challenges inherent in elucidating complex reaction mechanisms. The transient, low-concentration nature of reaction intermediates often makes their direct observation a formidable task. However, understanding these species is paramount for reaction optimization, impurity profiling, and scaling up processes in pharmaceutical and materials science. This guide provides a comparative analysis of modern analytical techniques for the characterization of reaction intermediates, using the versatile building block, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (CAS 50670-58-1), as our central case study.[1][2][3][4][5]
This molecule, with its distinct bromo and aldehyde functionalities, is a cornerstone precursor for a multitude of complex organic structures.[1] Its reactivity profile allows it to participate in a wide range of transformations, primarily carbon-carbon bond-forming reactions, which are fundamental to modern synthesis. We will explore the intermediates formed during two of its most critical transformations: the Suzuki-Miyaura coupling and the Wittig reaction.
Pillar 1: Common Reaction Pathways and Their Mechanistic Complexity
The strategic placement of the bromide and aldehyde groups on the biphenyl scaffold makes this compound an ideal substrate for sequential, selective modifications.
A. The Suzuki-Miyaura Coupling: Building Biaryl Systems
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[6][7][8] When our subject molecule reacts with a boronic acid (e.g., phenylboronic acid), it forms a terphenyl derivative, a common motif in pharmaceuticals and organic electronics.
The catalytic cycle involves several key intermediates that are crucial to the reaction's success but are often difficult to detect.[6][7] The generally accepted mechanism proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.
The primary challenge is that the palladium complexes (oxidative addition and transmetalation intermediates) are transient and exist in a complex mixture with starting materials, reagents, and products, demanding analytical techniques capable of real-time monitoring.[7]
B. The Wittig Reaction: Olefination of the Aldehyde
The aldehyde group provides a second reactive handle. The Wittig reaction facilitates the conversion of this aldehyde into an alkene by reacting it with a phosphorus ylide.[9][10][11] This is a powerful method for installing a double bond with control over stereochemistry.
The mechanism is believed to proceed through a cycloaddition to form a four-membered ring intermediate, the oxaphosphetane, which then decomposes to the alkene and a phosphine oxide.[9] An earlier proposed intermediate, the betaine, is also a subject of mechanistic studies.
Caption: Fig 2: Key intermediate in the Wittig reaction.
Characterizing the oxaphosphetane is difficult due to its short lifetime.[10] Experimental design must focus on either trapping the intermediate or utilizing rapid, in situ spectroscopic methods.
Pillar 2: A Comparative Guide to Analytical Characterization Techniques
No single technique provides a complete picture. The most robust understanding comes from a multi-faceted approach, correlating data from several methods. The choice of technique is dictated by the stability of the intermediate and the reaction conditions.
Caption: Fig 3: Workflow for characterizing reaction intermediates.
Data Presentation: Comparing Analytical Methodologies
| Technique | Information Provided | Pros | Cons | Best For |
| In Situ FTIR/Raman Spectroscopy | Vibrational modes of functional groups (e.g., C=O, C-Br, Pd-ligand bonds). | Real-time kinetic data; non-invasive; sensitive to changes in bonding.[12][13][14] | Indirect structural information; spectral overlap can be an issue. | Monitoring fast reactions and identifying the appearance/disappearance of key functional groups in transient species.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive atomic connectivity and structural information (¹H, ¹³C, ³¹P). | Unambiguous structure elucidation; can quantify species.[16] | Lower sensitivity; requires relatively stable intermediates or higher concentrations; may require isotopic labeling.[17] | Stable or trapped intermediates; mechanistic studies where structural confirmation is key. |
| Mass Spectrometry (MS), esp. ESI-MS | Mass-to-charge ratio (m/z) of ions in solution. | Extremely high sensitivity; can detect very low-concentration species; provides molecular weight confirmation.[18][19] | Provides no direct structural connectivity; intermediates must be ionizable; can be destructive. | Detecting and confirming the mass of proposed intermediates by sampling directly from the reaction mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and mass analysis of volatile compounds. | Excellent for separating complex mixtures and identifying stable products and byproducts.[20] | Not suitable for non-volatile or thermally labile intermediates like organometallics. | Analysis of final reaction products and stable, volatile byproducts. |
Spectroscopic Signatures: Starting Material vs. Potential Products
The key to identifying intermediates is to look for new spectroscopic signals that are not attributable to the starting materials or the final product.
| Compound / Intermediate Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |
| 4'-Bromo-[1,1']-biphenyl-4-carbaldehyde (Starting Material) | ~10.0 (s, -CHO), 7.6-8.0 (m, Ar-H) | ~192 (C=O), 122-145 (Ar-C), ~123 (C-Br) | ~1700 (C=O stretch), ~1600 (Ar C=C), ~1000 (C-Br) |
| Suzuki Product (e.g., [1,1':4',1'']-Terphenyl-4-carbaldehyde) | ~10.1 (s, -CHO), 7.4-8.1 (m, Ar-H) | ~192 (C=O), 127-148 (Ar-C) | ~1702 (C=O stretch), ~1605 (Ar C=C) |
| Wittig Product (Stilbene derivative) | ~7.0-7.8 (m, Ar-H and C=C-H) | 125-140 (Ar-C and C=C) | ~1600 (Ar C=C), ~965 (trans C=C bend) |
| Pd(II) Oxidative Addition Intermediate | Aromatic protons shifted downfield due to Pd coordination. Ligand signals (e.g., PPh₃) appear. | Aromatic carbons shifted. C-Pd signal may be observable. | Changes in aromatic C-H bending region. New signals for Pd-Ligand bonds. |
| Oxaphosphetane Intermediate | Protons adjacent to the four-membered ring would be highly shifted. | C-O and C-P carbons would have characteristic shifts. ³¹P NMR would be definitive. | Disappearance of C=O stretch (~1700 cm⁻¹). |
Note: Specific shifts are highly dependent on solvent, concentration, and specific ligands/reagents used. The values above are representative.[21][22][23]
Pillar 3: Experimental Protocols for Intermediate Characterization
Trustworthiness in scientific claims is built upon reproducible, well-described methodologies. The following protocols are designed to be self-validating systems for investigating the reactions of this compound.
Protocol 1: In Situ FTIR Monitoring of a Suzuki-Miyaura Coupling
Objective: To monitor the consumption of the starting material and the formation of the product in real-time, while identifying transient vibrational bands that may correspond to palladium-bound intermediates.
Experimental Causality: In situ FTIR is chosen for its ability to non-invasively probe the reaction mixture as it evolves. The C=O stretch of the aldehyde is an excellent reporter group, as its frequency is sensitive to the electronic environment, which changes upon coordination to the palladium center.
Methodology:
-
System Setup: Equip a jacketed lab reactor with a diamond-windowed Attenuated Total Reflectance (ATR) FTIR probe (e.g., Mettler-Toledo ReactIR). Ensure the probe is clean and a background spectrum in the reaction solvent has been collected.
-
Reagent Preparation: In a separate flask, prepare a solution of this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) in a degassed solvent mixture (e.g., 4:1 Dioxane/Water).[24]
-
Reaction Initiation: Transfer the solution to the pre-heated reactor (e.g., 80 °C). Begin spectroscopic data collection, acquiring a spectrum every minute.
-
Catalyst Injection: Once a stable baseline is established, inject the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) into the stirring reaction mixture.[24]
-
Data Analysis: Monitor the reaction progress by tracking key vibrational bands:
-
Reactant: Decrease in the intensity of the C=O stretch of the starting material (~1700 cm⁻¹).
-
Product: Increase in the intensity of bands corresponding to the terphenyl product.
-
Intermediate: Search for new, transient bands. A slight shift and broadening of the C=O band may indicate the formation of the Ar-Pd(II)-Br complex where the aldehyde is coordinated. New bands in the low-frequency region may correspond to Pd-ligand vibrations.
-
-
Validation: At the end of the reaction, take a sample for LC-MS or NMR analysis to confirm the final product identity and correlate it with the final IR spectrum.
Protocol 2: Trapping and ESI-MS Detection of a Wittig Intermediate
Objective: To identify the mass of a key intermediate in the Wittig reaction, likely the betaine or a related species, by using Electrospray Ionization Mass Spectrometry (ESI-MS).
Experimental Causality: The Wittig reaction involves charged or highly polar intermediates (ylide, betaine) that are well-suited for soft ionization techniques like ESI.[9][11] By running the reaction at low temperature and quickly analyzing a sample, we can increase the lifetime and concentration of these species to a detectable level.
Methodology:
-
Ylide Preparation: In a flame-dried, N₂-purged flask, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF at 0 °C. Add a strong base like n-BuLi or NaHMDS dropwise and stir for 1 hour to form the ylide.[25]
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Initiation and Sampling: Slowly add the pre-formed ylide solution to the aldehyde solution at -78 °C. After stirring for 2-5 minutes, withdraw a small aliquot (e.g., 50 µL) and immediately quench it into a vial containing 1 mL of cold methanol with 0.1% formic acid (to aid ionization).
-
ESI-MS Analysis: Immediately inject the quenched sample into an ESI-MS system operating in positive ion mode.
-
Data Analysis: Scan for the expected m/z of potential intermediates.
-
Starting Aldehyde (Protonated): C₁₃H₁₀BrO + H⁺ = m/z 261.0/263.0 (Isotopic pattern for Br).
-
Betaine Intermediate: C₁₃H₉BrO + C₁₉H₁₈P = C₃₂H₂₇BrOP. The neutral mass is 538.1 g/mol . Look for the corresponding ion [M+H]⁺ at m/z 539.1/541.1.
-
Product: C₁₄H₁₁Br. The neutral mass is 258.0 g/mol . Look for the molecular ion [M]⁺˙ or [M+H]⁺.
-
-
Validation: Allow the bulk reaction to warm to room temperature and proceed to completion. Analyze the final mixture by GC-MS or NMR to confirm product formation and compare with the ESI-MS results.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Page loading... [wap.guidechem.com]
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- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Wittig Reaction [organic-chemistry.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Applications of NMR spectroscopy to studies of reactive intermediates and their interactions with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reaction intermediates [kofo.mpg.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR [m.chemicalbook.com]
- 23. rsc.org [rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Mechanistic studies of reactions involving 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
An In-Depth Comparative Guide to the Mechanistic Pathways of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
Introduction
This compound is a cornerstone bifunctional building block in modern organic synthesis. Its unique structure, featuring a reactive aldehyde and a versatile carbon-bromine bond on a rigid biphenyl scaffold, makes it an invaluable precursor for the synthesis of complex organic materials, liquid crystals, and pharmaceutical agents. This guide offers a comparative analysis of the key transformations involving this molecule, providing mechanistic insights and experimental data to inform methodological choices in research and development.
Part A: The C-Br Bond: Suzuki-Miyaura Coupling for π-System Extension
The carbon-bromine bond on the biphenyl system is a prime site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for extending the conjugated π-system, a common strategy in the synthesis of organic electronics and fluorescent probes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, regenerating the Pd(0) catalyst and forming the new C-C bond of the final product.
A Senior Application Scientist's Guide to Purity Analysis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Advanced Synthesis
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of functional molecules, from pharmaceuticals to organic electronics.[1][2] Its bifunctional nature, featuring a reactive aldehyde and a synthetically versatile aryl bromide, makes it a valuable building block. However, the purity of this starting material is paramount; trace impurities can have a profound negative impact on reaction yields, introduce downstream separation challenges, and compromise the integrity of the final product. This guide provides a comprehensive framework for the comparative purity analysis of this compound from different commercial suppliers, empowering researchers to make informed decisions for their critical applications.
Understanding Potential Impurities: A Process Chemistry Perspective
The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] Understanding this process allows us to anticipate potential process-related impurities.
Common Impurities from Suzuki-Miyaura Synthesis:
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide starting materials can lead to the formation of biphenyl and 4,4'-dibromobiphenyl, respectively.[5][6]
-
Dehalogenation Products: Reduction of the starting aryl bromide can result in the formation of [1,1'-biphenyl]-4-carbaldehyde.[5]
-
Protodeboronation Products: Cleavage of the carbon-boron bond in the boronic acid starting material can lead to the formation of benzene.[5][7]
-
Residual Palladium Catalyst: While typically present at trace levels, residual palladium from the catalyst can interfere with subsequent catalytic reactions.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of 4-bromobenzaldehyde and phenylboronic acid.
The presence of these impurities, even at low levels, can significantly impact the kinetics and outcome of subsequent reactions.[8]
Experimental Design for Purity Comparison
A multi-pronged analytical approach is essential for a comprehensive purity assessment. This guide outlines the use of three complementary techniques:
-
Quantitative Nuclear Magnetic Resonance (qNMR): For an absolute purity determination (assay) against a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For the separation and quantification of organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and residual solvents.
This combination of techniques provides a holistic view of the sample's purity, encompassing both the main component and any potential contaminants. The validation of these analytical procedures should adhere to the principles outlined in the ICH Q2(R1) guidelines to ensure their accuracy, precision, and reliability.[9][10][11][12]
Visualizing the Purity Analysis Workflow
Caption: A flowchart illustrating the comprehensive workflow for the purity comparison of this compound.
Detailed Experimental Protocols
Quantitative ¹H-NMR for Absolute Purity (Assay)
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[13][14][15][16][17]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Materials:
-
This compound samples (from Suppliers A, B, C)
-
Certified Internal Standard (e.g., Maleic Anhydride, NIST SRM®)[18][19][20][21]
-
Deuterated Solvent (e.g., DMSO-d₆)
-
Class A Volumetric Glassware
-
Analytical Balance (readable to 0.01 mg)
Protocol:
-
Internal Standard Stock Solution Preparation: Accurately weigh approximately 50 mg of the certified internal standard into a 25 mL volumetric flask and dissolve in the deuterated solvent.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Add a precise volume (e.g., 1.00 mL) of the internal standard stock solution to the vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
NMR Data Acquisition:
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a quantitative ¹H-NMR spectrum with the following considerations:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with a zero-filling and a small line broadening factor.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the aldehyde proton) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
HPLC-UV for Organic Impurity Profiling
HPLC is a cornerstone technique for separating and quantifying non-volatile and semi-volatile impurities in organic compounds.[22][23][24][25] The method should be developed and validated according to USP <621> guidelines.[1][26][27][28][29]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of each supplier's sample at approximately 1 mg/mL in acetonitrile.
-
Prepare a working solution at approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) %A %B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of each impurity relative to the total peak area.
-
For known impurities, quantification can be performed using external standards.
-
GC-MS for Volatile Impurities and Residual Solvents
GC-MS is highly sensitive for the detection and identification of volatile and semi-volatile organic compounds, making it ideal for analyzing residual solvents and volatile byproducts.[30][31][32]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Protocol:
-
Sample Preparation: Prepare a solution of each supplier's sample at approximately 10 mg/mL in a suitable high-purity solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify residual solvents and impurities using an internal or external standard method.
-
Comparative Purity Data
The following table summarizes hypothetical purity data for this compound from three different suppliers, based on the analytical methods described above.
| Parameter | Supplier A | Supplier B | Supplier C |
| qNMR Purity (Assay, %) | 99.8% | 98.5% | 99.2% |
| HPLC Purity (% Area) | 99.9% | 99.0% | 99.5% |
| Major Impurity by HPLC | [1,1'-Biphenyl]-4-carbaldehyde (0.05%) | 4,4'-Dibromobiphenyl (0.7%) | Unreacted 4-bromobenzaldehyde (0.3%) |
| Total Impurities by HPLC | 0.1% | 1.0% | 0.5% |
| Residual Solvents (GC-MS) | Toluene (50 ppm) | Dichloromethane (300 ppm) | Not Detected (<10 ppm) |
Interpretation and Recommendations
-
Supplier A demonstrates the highest purity by all analytical methods, with only a minor dehalogenated impurity. This material is recommended for applications requiring the highest level of purity, such as the synthesis of active pharmaceutical ingredients (APIs).
-
Supplier B shows a significantly lower purity, with a substantial amount of a homocoupling byproduct. This impurity could be problematic in subsequent reactions and may require additional purification steps, increasing time and cost.
-
Supplier C provides a product of good purity, with the main impurity being an unreacted starting material. This may be acceptable for some applications where this impurity does not interfere with downstream chemistry. The absence of residual solvents is also a positive attribute.
The choice of supplier should be based on the specific requirements of the intended application, balancing purity against cost. For critical applications, the higher cost of a purer starting material is often justified by the improved reliability and efficiency of the subsequent synthetic steps.
Conclusion
A rigorous, multi-technique approach to purity analysis is essential for ensuring the quality and consistency of critical chemical intermediates like this compound. By combining the absolute quantification of qNMR with the detailed impurity profiling of HPLC-UV and GC-MS, researchers can gain a comprehensive understanding of material quality and make informed decisions when selecting a supplier. This diligence at the outset of a research or development program can prevent costly and time-consuming issues downstream, ultimately accelerating the path to discovery and innovation.
References
- 1. usp.org [usp.org]
- 2. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [chemicalbook.com]
- 3. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. starodub.nl [starodub.nl]
- 13. emerypharma.com [emerypharma.com]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rssl.com [rssl.com]
- 16. ethz.ch [ethz.ch]
- 17. resolvemass.ca [resolvemass.ca]
- 18. nist.gov [nist.gov]
- 19. theclinivex.com [theclinivex.com]
- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. auroraprosci.com [auroraprosci.com]
- 25. epa.gov [epa.gov]
- 26. <621> CHROMATOGRAPHY [drugfuture.com]
- 27. agilent.com [agilent.com]
- 28. dsdpanalytics.com [dsdpanalytics.com]
- 29. Chromatography [usp.org]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. soeagra.com [soeagra.com]
- 32. A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of complex organic molecules is a perpetual challenge, demanding a delicate balance of efficiency, cost-effectiveness, and sustainability. Among the vast array of valuable intermediates, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde stands out as a crucial building block, its biphenyl scaffold and reactive handles making it a versatile precursor for a multitude of applications, including the development of novel therapeutics and functional materials.
This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to this key intermediate. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and economic realities of each pathway. Our objective is to equip you, the discerning researcher, with the critical insights necessary to select the optimal synthetic strategy for your specific needs, be it for small-scale discovery or large-scale manufacturing.
The Contenders: An Overview of Synthetic Strategies
The formation of the central carbon-carbon bond in the biphenyl core is the crux of the synthetic challenge. Over the years, a number of powerful cross-coupling methodologies have been developed, each with its own distinct advantages and drawbacks. In this guide, we will focus on the four most industrially and academically relevant approaches:
-
The Suzuki-Miyaura Coupling: The undisputed workhorse of modern biaryl synthesis.
-
The Ullmann Reaction: A classic, copper-catalyzed approach.
-
The Negishi Coupling: A highly reactive pathway utilizing organozinc reagents.
-
The Stille Coupling: A versatile method employing organotin compounds.
We will dissect each of these routes through the lens of a cost-benefit analysis, considering factors such as yield, reaction time, catalyst cost and loading, reagent availability and toxicity, and overall process robustness.
Route 1: The Suzuki-Miyaura Coupling - The Gold Standard
The Suzuki-Miyaura reaction is often the first choice for constructing biaryl linkages, and for good reason. Its hallmarks are mild reaction conditions, broad functional group tolerance, and the use of relatively stable and non-toxic organoboron reagents.[1][2]
Synthetic Workflow
The most direct Suzuki-Miyaura approach to this compound involves the coupling of two commercially available building blocks: 4-bromobenzaldehyde and (4-bromophenyl)boronic acid.
Caption: Suzuki-Miyaura coupling pathway.
Experimental Protocol
-
Materials: 4-bromobenzaldehyde, (4-bromophenyl)boronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium Carbonate (Na₂CO₃), Toluene, and Water.
-
Procedure:
-
To a reaction vessel, add 4-bromobenzaldehyde (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add a solution of palladium(II) acetate (0.01-0.05 mol%) and triphenylphosphine (0.04-0.2 mol%) in toluene.
-
Add water to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction, separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Typically high, often exceeding 85-95%. |
| Reaction Time | Generally moderate, ranging from a few hours to overnight. |
| Catalyst Cost | Palladium catalysts can be expensive, but low catalyst loadings (ppm levels are sometimes achievable) can mitigate this.[3][4] |
| Reagent Availability & Cost | Starting materials are readily available from multiple commercial suppliers at a reasonable cost. |
| Safety & Environmental Impact | Boronic acids and their byproducts are generally considered to have low toxicity. The main concern is the use of a precious metal catalyst and organic solvents.[2] However, strides have been made in developing greener solvent systems and utilizing heterogeneous catalysts for easier recovery.[5][6] Potential exotherms should be considered upon scale-up.[7][8] |
| Robustness & Scalability | The reaction is well-understood and generally robust, making it highly scalable. |
Route 2: The Ullmann Reaction - A Classic Contender
The Ullmann reaction, one of the earliest methods for forming aryl-aryl bonds, relies on copper catalysis. While historically plagued by harsh reaction conditions and inconsistent yields, modern advancements have made it a more viable, and often more economical, alternative to palladium-catalyzed methods.[9][10]
Synthetic Workflow
A potential Ullmann approach could involve the self-coupling of a suitably protected 4-bromobenzaldehyde derivative, or a cross-coupling with another aryl halide. A more direct, though potentially lower-yielding, route is the coupling of 4-bromobenzaldehyde with 1,4-dibromobenzene.
Caption: Ullmann reaction pathway.
Experimental Protocol
-
Materials: 4-bromobenzaldehyde, 1,4-dibromobenzene, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), and a high-boiling solvent like N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a reaction vessel, combine 4-bromobenzaldehyde (1.0 eq), 1,4-dibromobenzene (1.2 eq), copper(I) iodide (0.1-1.0 eq), and potassium carbonate (2.0 eq).
-
Add DMF and heat the mixture to 120-160 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Historically variable, but modern protocols with appropriate ligands can achieve moderate to good yields. |
| Reaction Time | Typically longer than palladium-catalyzed reactions, often requiring overnight heating. |
| Catalyst Cost | Copper catalysts are significantly cheaper than their palladium counterparts.[11][12][13][14][15] |
| Reagent Availability & Cost | Starting materials are readily available and generally inexpensive. |
| Safety & Environmental Impact | Requires high temperatures and often uses polar aprotic solvents like DMF, which have environmental and health concerns. Copper, while less toxic than palladium, is still a heavy metal. Recent developments focus on greener methodologies.[9] |
| Robustness & Scalability | Can be less robust than Suzuki couplings, with yields sensitive to reaction conditions. Scalability can be challenging due to high temperatures and potential for side reactions. |
Route 3: The Negishi Coupling - The High-Reactivity Option
The Negishi coupling employs highly reactive organozinc reagents, which often translates to milder reaction conditions and faster reaction times compared to other methods.[16][17]
Synthetic Workflow
This route would involve the preparation of an organozinc reagent from 4-bromobenzaldehyde (after protection of the aldehyde) or 4-bromobenzyl bromide, followed by coupling with 1,4-dibromobenzene.
Caption: Negishi coupling pathway.
Experimental Protocol (Illustrative)
-
Materials: 4-bromobenzaldehyde (or a protected version), Zinc chloride (ZnCl₂), an organolithium reagent (e.g., n-BuLi), 1,4-dibromobenzene, a Palladium catalyst (e.g., Pd(PPh₃)₄), and an anhydrous solvent like Tetrahydrofuran (THF).
-
Procedure:
-
Preparation of the Organozinc Reagent: React an aryl halide with an organolithium reagent at low temperature, followed by transmetalation with zinc chloride. This step must be performed under strictly anhydrous and inert conditions.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add the aryl halide and the palladium catalyst in THF.
-
Allow the reaction to proceed at room temperature or with gentle heating for 1-6 hours.
-
Monitor by TLC or GC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Can be very high, even with sterically hindered substrates. |
| Reaction Time | Often very fast, with some reactions completing at room temperature in a short time. |
| Catalyst Cost | Similar to Suzuki, relies on palladium or sometimes nickel catalysts. |
| Reagent Availability & Cost | Organozinc reagents are often prepared in situ. Zinc chloride is an inexpensive starting material.[18][19][20][21] |
| Safety & Environmental Impact | The primary drawback is the air and moisture sensitivity of the organozinc reagents, requiring stringent inert atmosphere techniques.[16][17][22][23] This can add complexity and cost to the process. |
| Robustness & Scalability | The sensitivity of the reagents can make the reaction less robust and more challenging to scale up compared to the Suzuki coupling. |
Route 4: The Stille Coupling - The Versatile Alternative
The Stille coupling utilizes organotin (stannane) reagents, which are known for their tolerance of a wide range of functional groups and their stability to air and moisture.[24][25]
Synthetic Workflow
A Stille coupling for the target molecule would involve the reaction of an organostannane, such as tributyl(4-formylphenyl)stannane, with 1,4-dibromobenzene.
Caption: Stille coupling pathway.
Experimental Protocol (Illustrative)
-
Materials: Tributyl(4-formylphenyl)stannane, 1,4-dibromobenzene, a Palladium catalyst (e.g., Pd(PPh₃)₄), and a solvent like Toluene or DMF.
-
Procedure:
-
Combine the organostannane (1.0 eq), aryl halide (1.1 eq), and palladium catalyst (1-5 mol%) in the chosen solvent.
-
Heat the mixture to 80-120 °C for 4-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
The purification can be challenging due to the presence of tin byproducts. It often involves treatment with a fluoride source (e.g., potassium fluoride) followed by column chromatography.
-
Cost-Benefit Analysis
| Factor | Analysis |
| Yield | Generally good to excellent yields are achievable. |
| Reaction Time | Can be slower than Suzuki or Negishi couplings, often requiring prolonged heating. |
| Catalyst Cost | Relies on palladium catalysts, similar to the other palladium-catalyzed methods. |
| Reagent Availability & Cost | While some organostannanes are commercially available, they are often expensive and may need to be synthesized. |
| Safety & Environmental Impact | The major drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[24][25][26] This is a significant concern, especially in pharmaceutical applications. |
| Robustness & Scalability | The reaction itself is generally robust, but the toxicity and purification challenges can hinder its scalability. |
Comparative Summary and Recommendation
To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.
| Synthetic Route | Typical Yield | Reaction Time | Catalyst Cost | Reagent Concerns | Process Complexity & Scalability |
| Suzuki-Miyaura | High (85-95%+) | Moderate (2-12 h) | High (Palladium) | Low (Stable, low toxicity boronics) | High (Robust and scalable) |
| Ullmann | Moderate-Good | Long (12-24 h) | Low (Copper) | Low (Readily available halides) | Moderate (Harsh conditions, less robust) |
| Negishi | Very High | Short (1-6 h) | High (Palladium/Nickel) | High (Air/moisture sensitive organozincs) | Moderate (Requires stringent inert techniques) |
| Stille | Good-Excellent | Long (4-24 h) | High (Palladium) | Very High (Toxic organotins, difficult purification) | Low (Toxicity and purification are major hurdles) |
Conclusion: Selecting the Optimal Path Forward
For the synthesis of this compound, the Suzuki-Miyaura coupling emerges as the most pragmatic and advantageous route for the majority of research and development applications. Its combination of high yields, mild reaction conditions, use of readily available and relatively safe reagents, and proven scalability makes it the gold standard. The higher initial cost of the palladium catalyst is often offset by the reliability, efficiency, and ease of purification of the process.
The Ullmann reaction presents a compelling alternative when cost is the primary driver and lower yields or longer reaction times are acceptable. Its reliance on inexpensive copper catalysts is a significant economic advantage. However, researchers must be prepared to invest more effort in optimizing the reaction conditions and may face greater challenges in achieving consistent results.
The Negishi and Stille couplings , while offering high reactivity and versatility, come with significant safety and environmental baggage. The air-sensitivity of organozinc reagents in the Negishi coupling and the high toxicity of organotin compounds in the Stille reaction make them less desirable choices, particularly in a drug development setting where purity and safety are paramount. These routes are best reserved for specific applications where other methods have failed or for the synthesis of highly complex analogs where their unique reactivity is essential.
Ultimately, the choice of synthetic route is a strategic decision that must be tailored to the specific goals, resources, and constraints of your project. By carefully weighing the cost-benefit analysis presented in this guide, you will be well-equipped to make an informed decision that paves the way for successful and efficient synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 12. Cuprous iodide price,buy Cuprous iodide - chemicalbook [m.chemicalbook.com]
- 13. Copper (I) Iodide ( Copper (I) Iodide ) CuI Pure - 50g - SYNTHETIKA [synthetikaeu.com]
- 14. Copper(I) iodide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. Copper(I) iodide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling | NROChemistry [nrochemistry.com]
- 18. laballey.com [laballey.com]
- 19. zinc chloride Price - Buy Cheap zinc chloride At Low Price On Made-in-China.com [made-in-china.com]
- 20. Zinc Chloride, Granular, Lab - Post Apple Scientific [postapplescientific.com]
- 21. Tech Grade Anhydrous Zinc Chloride, 500g for sale. Buy from The Science Company. [sciencecompany.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. Stille Coupling [organic-chemistry.org]
- 26. jk-sci.com [jk-sci.com]
A Comparative Guide to Catalysts for the Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is a crucial building block in the synthesis of a wide range of pharmaceuticals and functional materials. Its biphenyl scaffold, adorned with strategically placed bromo and carbaldehyde functionalities, offers versatile handles for further molecular elaboration. The Suzuki-Miyaura cross-coupling reaction stands as the most prevalent and powerful method for constructing the central C-C bond of this biphenyl system. The choice of catalyst for this transformation is not merely a matter of preference but a critical parameter that dictates the reaction's efficiency, yield, and overall economic viability.
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the nuances of different catalyst classes, from traditional phosphine-ligated palladium complexes to modern N-heterocyclic carbene (NHC) systems and robust heterogeneous catalysts. Supported by experimental data and mechanistic insights, this guide aims to empower researchers to make informed decisions in catalyst selection for their specific synthetic needs.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] For the synthesis of this compound, this typically involves the reaction of 4-bromobenzaldehyde with (4-bromophenyl)boronic acid. The catalytic cycle, a fundamental concept in understanding catalyst performance, is depicted below. The efficacy of a catalyst is determined by its ability to efficiently navigate each step of this cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems
The selection of the optimal catalyst is a multi-faceted decision, influenced by factors such as cost, reactivity, stability, and ease of use. Below is a comparative overview of the most common classes of catalysts employed for Suzuki-Miyaura couplings relevant to the synthesis of this compound.
| Catalyst Class | Specific Example(s) | Key Advantages | Key Disadvantages | Typical Performance |
| Palladium-Phosphine Catalysts | Pd(OAc)₂/PPh₃, Pd(PPh₃)₄ | Well-established, commercially available, good functional group tolerance.[2][3] | Air-sensitivity of some phosphine ligands, potential for P-C bond cleavage at high temperatures. | Moderate to high yields, requires inert atmosphere.[2][3] |
| Palladacycles | Herrmann's catalyst, Buchwald precatalysts | Air and moisture stable, high catalytic activity, high turnover numbers (TONs). | Higher cost compared to simple palladium salts. | High yields, often with low catalyst loadings. |
| Palladium-NHC Catalysts | PEPPSI-IPr, [Pd(IPr)(cinnamyl)Cl] | High thermal stability, resistant to catalyst decomposition, effective for challenging substrates. | Ligand synthesis can be more complex and costly. | Excellent yields, high turnover numbers and frequencies (TOFs). |
| Heterogeneous Catalysts | Palladium on Carbon (Pd/C) | Easily separable and recyclable, suitable for large-scale synthesis, can sometimes be used ligand-free.[4][5] | Can exhibit lower activity than homogeneous systems, potential for metal leaching.[6] | Variable yields depending on reaction conditions and substrate. Can be highly efficient.[6] |
| Nickel-Based Catalysts | NiCl₂(dppe), Ni(II)-NHC complexes | Cost-effective alternative to palladium, can catalyze challenging couplings of aryl chlorides.[7] | Often require higher catalyst loadings and temperatures, can be more sensitive to functional groups. | Good to excellent yields, particularly with activated substrates.[7] |
In-Depth Look at Catalyst Performance: Experimental Insights
A detailed procedure for the synthesis of 4-biphenylcarboxaldehyde (lacking the 4'-bromo substituent) via a Suzuki-Miyaura coupling of 4-bromobenzaldehyde and benzeneboronic acid highlights the efficacy of a traditional palladium-phosphine catalyst system.[2] This reaction, employing palladium acetate and triphenylphosphine, proceeds to completion in under an hour at reflux, demonstrating a robust and efficient transformation.[2]
In a study focused on the kinetics of the heterogeneous Suzuki coupling of 4-bromobenzaldehyde with phenylboronic acid, a polymer composite-supported Pd catalyst (PCS1) demonstrated exceptional efficiency, completing the reaction in 30 minutes at a catalyst loading of only 0.006 mol%.[6] In comparison, commercial 10% Pd/C required a significantly higher loading of 1 mol% and 2 hours to achieve approximately 95% conversion.[6] This underscores the potential of advanced heterogeneous systems to outperform traditional ones.
The choice between different ligand classes for palladium catalysts, such as phosphines and N-heterocyclic carbenes (NHCs), often hinges on the specific substrates and desired reaction conditions. Phosphine ligands, particularly bulky and electron-rich biarylphosphines, have a long-standing track record of success in a wide range of Suzuki-Miyaura couplings.[2] NHC ligands, on the other hand, are known for forming highly stable palladium complexes, which can lead to higher catalyst longevity and efficiency, especially in demanding applications.[8][9]
Experimental Protocols
To provide a practical framework for researchers, we present detailed experimental protocols for two distinct and effective catalytic systems for the synthesis of biphenyl aldehydes via Suzuki-Miyaura coupling.
Protocol 1: Homogeneous Palladium-Phosphine Catalyzed Synthesis
This protocol is adapted from a well-established procedure for the synthesis of 4-biphenylcarboxaldehyde and is expected to be highly effective for the synthesis of this compound with minor modifications.[2]
Materials:
-
4-Bromobenzaldehyde
-
(4-Bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), (4-bromophenyl)boronic acid (1.05 eq), and 1-propanol.
-
Stir the mixture under a nitrogen atmosphere for 30 minutes at room temperature.
-
Add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq).
-
Add a 2 M aqueous solution of sodium carbonate (1.2 eq) and deionized water.
-
Heat the mixture to reflux under nitrogen. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 5% aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for homogeneous palladium-phosphine catalyzed synthesis.
Protocol 2: Heterogeneous Pd/C Catalyzed Synthesis
This protocol is based on the findings from kinetic studies of 4-bromobenzaldehyde coupling and offers a more environmentally friendly and scalable approach.[6][10]
Materials:
-
4-Bromobenzaldehyde
-
(4-Bromophenyl)boronic acid
-
10% Palladium on Carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), potassium carbonate (2.0 eq), and a 1:1 mixture of ethanol and water.
-
Add 10% Pd/C (e.g., 1 mol%).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60-80 °C). The reaction can often be run open to the atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the Pd/C catalyst. The catalyst can be washed with the reaction solvent and reused.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as needed.
Caption: Experimental workflow for heterogeneous Pd/C catalyzed synthesis.
Conclusion and Future Perspectives
The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a well-established and versatile transformation. The choice of catalyst is a critical decision that significantly impacts the efficiency, cost, and environmental footprint of the synthesis.
For laboratory-scale synthesis where high yields and rapid reaction times are desired, homogeneous palladium catalysts, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, remain an excellent choice. For larger-scale industrial applications, the advantages of heterogeneous catalysts like palladium on carbon, with their ease of separation and recyclability, become increasingly compelling. The development of next-generation heterogeneous catalysts with enhanced activity and stability will continue to be a major focus of research.
Furthermore, the exploration of more sustainable and cost-effective alternatives, such as nickel-based catalysts, is a rapidly advancing field. As our understanding of catalytic mechanisms deepens, we can expect the development of even more efficient and selective catalysts for the synthesis of this and other valuable biaryl compounds, paving the way for more sustainable and economical chemical manufacturing.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Structural Validation of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde Derivatives
Introduction:
The 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde scaffold is a cornerstone in the synthesis of a diverse array of organic molecules, finding applications in medicinal chemistry, materials science, and as a key intermediate in organic synthesis.[1][2][3][4] The precise arrangement of its constituent atoms—the brominated phenyl ring, the aldehyde-bearing phenyl ring, and the torsional angle of the biphenyl core—is critical to its function and reactivity. Consequently, unambiguous structural validation of its derivatives is not merely a procedural step but a fundamental requirement for ensuring experimental reproducibility and advancing research.
This guide provides a comparative analysis of the primary analytical techniques employed to validate the structure of these biphenyl derivatives. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to guide researchers in selecting the most effective combination of methods for unequivocal structural elucidation.
The Multi-Technique Approach: A Mandate for Accuracy
Relying on a single analytical technique is often insufficient for the complete structural determination of a novel this compound derivative. A robust validation strategy employs an orthogonal, multi-technique approach, where the strengths of one method compensate for the limitations of another. This synergistic workflow ensures that every aspect of the molecular structure—from connectivity and molecular weight to three-dimensional arrangement—is rigorously confirmed.
Below is a recommended workflow that forms a self-validating system for structural confirmation.
Figure 1: Recommended workflow for the structural validation of biphenyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for determining the detailed connectivity of organic molecules in solution.[1] For this compound derivatives, ¹H and ¹³C NMR provide a definitive map of the proton and carbon framework.
Expertise in Action: The substitution pattern on the two phenyl rings creates characteristic splitting patterns in the aromatic region (typically 7.0-8.0 ppm for ¹H NMR). A para-substituted ring, like those in the parent molecule, often gives rise to two distinct doublets, appearing as a deceptively simple AA'BB' system. Any deviation from this pattern in a derivative immediately signals a change in the substitution.
Comparative NMR Data
The table below illustrates the expected ¹H NMR signals for the parent compound versus a hypothetical derivative, "2-Methyl-4'-bromo-[1,1'-biphenyl]-4-carbaldehyde."
| Proton | This compound (Expected Chemical Shift, δ ppm) | 2-Methyl-4'-bromo-[1,1'-biphenyl]-4-carbaldehyde (Expected Chemical Shift, δ ppm) | Rationale for Change |
| Aldehyde (-CHO) | ~10.0 (singlet)[1][5] | ~10.0 (singlet) | The electronic environment of the aldehyde proton is largely unchanged. |
| Aromatic (H on aldehyde ring) | ~7.9 (doublet), ~7.8 (doublet) | ~7.7-7.9 (multiplet) | The introduction of the methyl group breaks the symmetry, leading to more complex splitting. |
| Aromatic (H on bromo ring) | ~7.7 (doublet), ~7.6 (doublet) | ~7.7 (doublet), ~7.6 (doublet) | The environment of this ring is relatively unaffected. |
| Methyl (-CH₃) | N/A | ~2.3 (singlet) | A new signal appears in the aliphatic region, characteristic of a methyl group on an aromatic ring. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength will provide better resolution, which is crucial for interpreting complex splitting patterns in the aromatic region.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift to the TMS peak.
-
Integration and Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling constants (J-values) to assign protons to the structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound. For brominated compounds, MS is particularly diagnostic due to the unique isotopic signature of bromine.
Trustworthiness through Isotopes: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[6][7][8] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum for any fragment containing a single bromine atom, where the two peaks are of nearly equal intensity and separated by 2 m/z units.[6][7][9] This pattern is an unmistakable indicator of the presence of bromine.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected M⁺ / [M+H]⁺ Peak (m/z) | Expected [M+2]⁺ / [M+H+2]⁺ Peak (m/z) | Intensity Ratio |
| This compound | C₁₃H₉BrO | 259.9837[1][10] | 259.98 / 260.99 | 261.98 / 262.99 | ~1:1[6][7] |
| 4'-Bromo-4-cyanobiphenyl | C₁₃H₈BrN | 256.9847 | 256.98 / 257.99 | 258.98 / 259.99 | ~1:1 |
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions of the analyte (typically [M+H]⁺ in positive ion mode).
-
Mass Analysis: Analyze the ions using a TOF mass analyzer, which provides high mass accuracy.
-
Data Analysis: Identify the molecular ion cluster. Confirm the ~1:1 M/M+2 isotopic pattern for bromine. Use the accurate mass measurement of the monoisotopic peak to calculate the elemental formula and compare it with the expected formula.
X-ray Crystallography: The Unambiguous Proof
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of a molecule.[11][12][13] It is considered the "gold standard" for structural determination, as it directly visualizes the atomic arrangement, bond lengths, and bond angles.[11][14]
Authoritative Grounding: This technique is unparalleled in its ability to definitively resolve issues of isomerism (e.g., ortho, meta, para substitution) and stereochemistry, which might be ambiguous from spectroscopic data alone.[11] The resulting crystal structure provides irrefutable evidence of the compound's identity.
Limitations: The primary challenge is the requirement of a high-quality single crystal, which can be difficult and time-consuming to obtain.[14] Therefore, it is often used as the final, definitive confirmation rather than a routine analytical tool.
Workflow for Single Crystal X-ray Diffraction
Figure 2: General workflow for small molecule X-ray crystallography.
Complementary Techniques: Building a Complete Picture
While NMR, MS, and X-ray crystallography are the primary validation tools, other techniques provide valuable supporting evidence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for confirming the presence of key functional groups. For this compound derivatives, it provides clear evidence for the aldehyde group.
-
C=O Stretch: A strong, sharp absorption band typically appears in the range of 1685-1740 cm⁻¹.[15][16] Conjugation with the aromatic ring shifts this peak to the lower end of the range (1685-1710 cm⁻¹).[17]
-
Aldehydic C-H Stretch: A characteristic, and often weaker, pair of absorptions can be found around 2700-2800 cm⁻¹.[18] The presence of these peaks is a strong indicator of an aldehyde.[15][18]
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound.[19][20] The experimentally determined percentages are compared against the calculated values for the proposed molecular formula.
Trustworthiness Check: An experimental result within ±0.4% of the calculated value is considered strong evidence for the compound's purity and elemental composition.[21] It serves as a crucial check on the formula derived from HRMS.
Conclusion
The structural validation of this compound derivatives demands a rigorous and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy lay the foundation by mapping the molecular framework, high-resolution mass spectrometry provides an essential confirmation of the molecular formula, with the characteristic bromine isotope pattern serving as a built-in validation. For absolute and unambiguous proof, single-crystal X-ray crystallography remains the ultimate authority. Supported by data from FTIR and elemental analysis, this combined methodology creates a self-validating system that ensures the scientific integrity of the research and the reliability of any subsequent applications of these valuable compounds.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
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A Senior Application Scientist's Guide to the Cross-reactivity of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde in Complex Reaction Mixtures
Introduction: The Double-Edged Sword of Bifunctionality
In the landscape of medicinal chemistry and materials science, bifunctional molecules are invaluable scaffolds for constructing complex molecular architectures. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde, a crystalline solid with the molecular formula C₁₃H₉BrO, is a prime example of such a reagent.[1][2][3] Its structure, featuring a stable biphenyl core functionalized with an aryl bromide at one end and a carbaldehyde at the other, offers two distinct and highly valuable reactive handles. The aryl bromide is a canonical substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Simultaneously, the aldehyde group is a versatile precursor for a multitude of transformations, including reductive aminations and olefinations.[1]
This dual functionality, however, presents a significant challenge: managing cross-reactivity. In complex reaction mixtures, particularly during multi-step syntheses, the desired transformation at one site can be compromised by unintended side reactions at the other. This guide provides an in-depth comparison of the reactivity of these two functional groups, offers strategies for achieving chemoselectivity, and presents alternative reagents for researchers navigating the intricate world of bifunctional building blocks.
The Dichotomy of Reactivity: Aryl Bromide vs. Aldehyde
The central challenge in utilizing this compound lies in the orthogonal control of its two reactive sites. The outcome of any given reaction is a delicate balance between the inherent reactivity of each group and the specific conditions employed (catalyst, ligands, base, solvent, and temperature).
The Aryl Bromide: A Gateway to C-C Bond Formation
The bromine atom on the biphenyl scaffold is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings.[1] The Suzuki-Miyaura coupling, in particular, is a widely used method for forming biaryl structures.[4][5]
The typical catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond. This is often the rate-determining step.[5]
-
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base.[5][6]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[4]
The following diagram illustrates the generalized workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
A critical consideration is that aldehydes can coordinate with transition metal centers. In nickel-catalyzed Suzuki reactions, for example, the coordination of an aldehyde to the Ni(0) center can dramatically enhance the rate of oxidative addition, leading to exquisite selectivity.[7][8] While less pronounced with palladium, this interaction cannot be ignored and may influence catalyst behavior.
The Aldehyde: A Hub for Functional Group Interconversion
The carbaldehyde group is electrophilic and readily undergoes a variety of transformations:
-
Reductive Amination: Reaction with an amine to form an imine (Schiff base), followed by reduction to yield a secondary amine.[1]
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
-
Condensation Reactions: Base- or acid-catalyzed reactions, such as the Knoevenagel condensation.
-
Reduction: Conversion to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).[1]
These reactions are typically performed under conditions that can be incompatible with the stability of the aryl bromide or the palladium catalyst system used for cross-coupling. For instance, strong bases used in some condensation reactions could potentially interfere with a subsequent Suzuki coupling.
Comparative Analysis: Achieving Chemoselectivity
The key to successfully using this compound is to select reaction conditions that favor transformation at one site while leaving the other intact.
Scenario 1: Selective Suzuki Coupling (Preserving the Aldehyde)
The primary challenge here is to prevent the aldehyde from interfering with the palladium catalyst or being consumed by side reactions.
Experimental Considerations:
-
Catalyst System: Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand. Bulky, electron-rich ligands can promote the desired reductive elimination without strongly coordinating to the aldehyde.
-
Base Selection: A mild inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like NaOH or alkoxides, which could promote undesired aldol-type reactions.[9]
-
Temperature Control: High temperatures can lead to side reactions like debromination, where the aryl bromide is replaced by a hydrogen atom.[10] Running the reaction at the lowest effective temperature (often 80-100°C) is crucial.
The following table compares potential outcomes based on reaction conditions:
| Parameter | Condition A: Optimized for Selectivity | Condition B: High-Risk for Side Reactions | Rationale for Superiority of Condition A |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / PPh₃ | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, often at lower temperatures, minimizing aldehyde degradation. |
| Base | K₃PO₄ | NaOEt | K₃PO₄ is a non-nucleophilic, moderately strong base sufficient for transmetalation without promoting side reactions at the aldehyde. NaOEt is a strong, nucleophilic base that can lead to aldol condensation or Cannizzaro reactions. |
| Solvent | Dioxane / H₂O (4:1) | Ethanol | The dioxane/water system provides good solubility for both the organic substrate and the inorganic base.[11] Ethanol can participate in side reactions with the aldehyde (acetal formation) or the catalyst. |
| Temperature | 80 °C | 120 °C | Lower temperatures significantly reduce the rate of competing side reactions like hydrodehalogenation (debromination).[10] |
| Expected Outcome | High yield of desired biaryl aldehyde | Mixture of desired product, debrominated starting material, and aldehyde-derived byproducts. | Condition A provides a milder, more controlled environment that kinetically favors the desired Suzuki coupling pathway over potential degradation pathways. |
Scenario 2: Selective Aldehyde Modification (Preserving the Aryl Bromide)
When targeting the aldehyde, the main goal is to use reagents that are unreactive towards the aryl bromide.
Experimental Considerations:
-
Reductive Amination: This is often a highly selective transformation. The reaction with an amine followed by reduction with a mild hydride source like sodium triacetoxyborohydride (STAB) is typically performed at room temperature and is compatible with the aryl bromide.
-
Wittig Reaction: While generally compatible, the basicity of some ylides could be a concern. Using salt-free ylides or Schlosser's base conditions requires careful control.
-
Reduction to Alcohol: Mild reducing agents like NaBH₄ in an alcoholic solvent will selectively reduce the aldehyde without affecting the aryl bromide.[1]
Alternative Reagents for Orthogonal Synthesis
When absolute control is required, or when the inherent cross-reactivity of this compound proves difficult to manage, alternative bifunctional reagents should be considered.
| Reagent | Functional Groups | Strategy for Orthogonal Reactivity | Advantages over Target Compound |
| 4-Bromo-4'-iodobiphenyl | Aryl Bromide, Aryl Iodide | The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed oxidative addition.[12] This allows for selective coupling at the iodide position, followed by a second, different coupling at the bromide position under more forcing conditions. | Provides a clear, predictable order of reactivity based on well-established halogen reactivity trends, minimizing ambiguity. |
| 4'-Bromo-[1,1'-biphenyl]-4-yl)methanol | Aryl Bromide, Primary Alcohol | The alcohol can be protected (e.g., as a silyl ether). The Suzuki coupling is then performed on the aryl bromide. Finally, the protecting group is removed, and the alcohol is oxidized to the aldehyde at the last step. | Protection/deprotection strategy offers near-perfect orthogonality, completely separating the chemistries of the two functional groups. |
| (4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde) | Boronic Ester, Aldehyde | The boronic ester is used for a Suzuki coupling with an aryl halide partner. The aldehyde remains as a handle for subsequent transformations. | Reverses the roles of the coupling partners, which can be advantageous depending on the availability and reactivity of the desired substrates. |
The choice of reagent depends entirely on the specific synthetic route and the desired final structure. The following logic diagram can assist in this decision-making process.
References
- 1. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 50670-58-1), a halogenated aromatic aldehyde commonly used in organic synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazard Profile
This compound is classified as an acute toxicant. It is harmful if swallowed, in contact with skin, or if inhaled.[1] As a brominated organic compound, it falls under the category of halogenated organic waste, which requires specific disposal pathways due to the potential for forming hazardous byproducts during improper treatment.[2]
Key Safety and Hazard Information:
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1] |
| Molecular Formula | C₁₃H₉BrO | [3][4][5][6] |
| Molecular Weight | 261.11 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid | [7] |
The presence of a carbon-bromine bond necessitates its segregation from non-halogenated waste streams.[2] The rationale for this segregation is rooted in the requirements for disposal. Halogenated organic compounds are typically disposed of via high-temperature incineration to ensure complete destruction.[8][9] Co-mingling with non-halogenated waste can complicate the disposal process and increase costs.
Immediate Safety and Spill Management
Prior to handling or disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to have a clear understanding of spill response procedures.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust, a respirator may be necessary.[10]
Spill Response
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[10] Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, collection, storage, and transfer.
Waste Segregation and Collection
This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and regulatory non-compliance.
-
Designated Waste Container: All waste containing this compound, including unreacted material, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and cleanup materials, must be collected in a designated hazardous waste container.
-
Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Waste Stream: This waste must be designated as "Halogenated Organic Solid Waste".[2]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, acidic or basic waste, or any other incompatible chemical waste streams.
On-site Storage
Proper storage of the hazardous waste container prior to collection is essential for maintaining a safe laboratory environment.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Keep the container securely closed at all times, except when adding waste.
Final Disposal Procedure
The final disposal of halogenated organic waste must be conducted by a licensed hazardous waste disposal facility.
-
High-Temperature Incineration: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration.[8][9] This process is necessary to break down the stable carbon-halogen bonds and prevent the formation of toxic byproducts such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which can occur during incomplete combustion.[11][12]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS office and providing them with details about the waste stream.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
The disposal of hazardous waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. This compound, as a halogenated organic compound, would be subject to these regulations.[13] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are compliant with these regulations.
Conclusion
The proper disposal of this compound is a multi-step process that demands careful attention to detail. By understanding the hazards associated with this compound, implementing strict waste segregation protocols, and adhering to institutional and regulatory guidelines, laboratory professionals can ensure a safe working environment and protect the environment.
References
- 1. echemi.com [echemi.com]
- 2. bucknell.edu [bucknell.edu]
- 3. This compound | C13H9BrO | CID 1392819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 50670-58-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. 4'-Bromo-[1,1'-biphenyl]-4-carboxaldehyde | 50670-58-1 [chemicalbook.com]
- 7. This compound | 50670-58-1 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. madridge.org [madridge.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 12. Research Portal [researchportal.murdoch.edu.au]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
